molecular formula C20H34O5 B1670695 Dinoprost CAS No. 551-11-1

Dinoprost

Cat. No.: B1670695
CAS No.: 551-11-1
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-YNNPMVKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin F2alpha is a prostaglandins Falpha that is prosta-5,13-dien-1-oic acid substituted by hydroxy groups at positions 9, 11 and 15. It is a naturally occurring prostaglandin used to induce labor. It has a role as a human metabolite and a mouse metabolite. It is a prostaglandins Falpha and a monocarboxylic acid. It is a conjugate acid of a prostaglandin F2alpha(1-).
Dinoprost has been investigated in Headache.
This compound has been reported in Homo sapiens, Cervus nippon, and other organisms with data available.
This compound is a synthetic analogue of the naturally occurring prostaglandin F2 alpha. Prostaglandin F2 alpha stimulates myometrial activity, relaxes the cervix, inhibits corpus luteal steroidogenesis, and induces luteolysis by direct action on the corpus luteum. (NCI04)
Prostaglandin F2alpha is a naturally occurring prostaglandin that stimulates myometrial activity, relaxes the cervix, inhibits corpus luteal steroidogenesis, and induces luteolysis by direct action on the corpus luteum. Expression of prostaglandin F2alpha (PGF2) is elevated in certain types of cancers.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
A naturally occurring prostaglandin that has oxytocic, luteolytic, and abortifacient activities. Due to its vasocontractile properties, the compound has a variety of other biological actions.
See also: this compound Tromethamine (has salt form).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-YNNPMVKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Record name dinoprost
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dinoprost
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022946
Record name Dinoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NATURAL FORM, CRYSTALS

CAS No.

551-11-1, 23518-25-4
Record name Prostaglandin F2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23518-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoprost [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Prostaglandin F2-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dinoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25-35 °C
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Physiological Role of Dinoprost (Prostaglandin F2α): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the pharmaceutical-grade equivalent of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent lipid autacoid with a vast array of physiological functions.[1] Synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, PGF2α exerts its effects in a paracrine or autocrine manner, playing a critical role in reproductive physiology, smooth muscle function, and inflammatory processes.[2][3] This technical guide provides an in-depth exploration of the core physiological roles of this compound, its signaling mechanisms, and key experimental methodologies for its study, tailored for professionals in research and drug development.

Core Physiological Roles

The physiological effects of this compound are widespread, impacting numerous systems. Its most well-characterized roles are centered on the female reproductive system, particularly in the regulation of the ovarian cycle and parturition.

Reproductive System
  • Luteolysis: this compound is a primary factor responsible for the regression of the corpus luteum (CL) in many species, a process known as luteolysis.[4][5] In the absence of pregnancy, the uterus releases PGF2α, which acts on the CL to inhibit progesterone (B1679170) production and induce structural regression, leading to the initiation of a new reproductive cycle.[1][4] The luteolytic action of PGF2α is dependent on the presence of its receptors on the corpus luteum membrane.[1] In domestic animals like cattle and pigs, exogenous administration of this compound is widely used to synchronize estrous cycles for breeding purposes.[4][6]

  • Uterine Contractility and Parturition: this compound is a potent stimulator of myometrial (uterine smooth muscle) contractions.[7][8][9] During parturition, there is a significant increase in the levels of PGF2α in maternal fluids, indicating its natural role in labor.[1] It is used clinically to induce labor and as an abortifacient.[1] PGF2α's contractile effects are observed in both non-pregnant and pregnant uteri.[9][10] It also plays a role in cervical ripening, a process that softens and dilates the cervix in preparation for delivery.[8] Interestingly, there is evidence of a positive feedback loop between PGF2α and oxytocin (B344502), where each stimulates the release of the other, further amplifying uterine contractions during labor.[1]

Other Physiological Systems
  • Smooth Muscle Contraction: Beyond the uterus, this compound exhibits contractile effects on other smooth muscle tissues. It is a potent bronchoconstrictor, in contrast to Prostaglandin E2 (PGE2) which is a bronchodilator.[8] It also constricts larger blood vessels, such as pulmonary arteries and veins.[8]

  • Inflammation: PGF2α is involved in inflammatory responses. It can sensitize nerve endings to pain and contributes to the pain associated with dysmenorrhea (painful menstruation) through its vasoconstrictive and myometrial-contracting effects.[7]

  • Cardiovascular System: The role of PGF2α in the cardiovascular system is complex. It can influence blood pressure through vasoconstriction and its interaction with the renin-angiotensin system.[2][11]

Molecular Mechanism and Signaling Pathways

This compound exerts its physiological effects by binding to the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][12] The human gene for this receptor is PTGFR.[13]

Primary Signaling Cascade

The activation of the FP receptor by PGF2α primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC).[12][14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12]

  • IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][16] This rise in intracellular Ca2+ is a key event in mediating many of PGF2α's effects, including smooth muscle contraction.[9][17]

  • DAG Pathway: DAG remains in the cell membrane and activates protein kinase C (PKC).[12][14] PKC, in turn, can phosphorylate a variety of intracellular proteins, leading to downstream cellular responses.

Downstream Signaling and Gene Regulation

The initial signaling events lead to the activation of several downstream pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: PGF2α has been shown to activate the ERK and p38 MAPK pathways, which are involved in regulating gene expression related to uterine activation proteins.[14]

  • NF-κB Signaling: The NF-κB signaling pathway, a key regulator of inflammation, can also be activated by PGF2α.[14]

  • Rho Kinase Pathway: In some contexts, such as diabetic cardiomyopathy, the PGF2α-FP receptor pathway involves the regulation of the PKC/Rho kinase pathway.[11]

  • PI3K and Calcineurin/NFAT Pathways: These pathways are also implicated in PGF2α's modulation of uterine activation proteins like PTGS2 and the oxytocin receptor.[14]

dot

PGF2alpha_Signaling_Pathway PGF2α Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a This compound (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Physiological_responses Physiological Responses (e.g., Uterine Contraction, Luteolysis) Ca2_release->Physiological_responses Triggers MAPK MAPK Pathways (ERK, p38) PKC->MAPK Activates NFkB NF-κB Pathway PKC->NFkB Activates Gene_expression Gene Expression (e.g., Uterine Activation Proteins) MAPK->Gene_expression Regulates NFkB->Gene_expression Regulates Gene_expression->Physiological_responses Contributes to

Caption: Primary signaling cascade of this compound (PGF2α) via the FP receptor.

Quantitative Data

The following tables summarize key quantitative data related to this compound's interaction with its receptor and its physiological effects.

Table 1: this compound (PGF2α) Receptor Binding Affinities (Kd)

Tissue/Cell TypeSpeciesDissociation Constant (Kd)Reference
Corpus LuteumBovineHigh affinity: 1.6 nM, Low affinity: 24 nM[17]
Corpus LuteumBovine6-9 nM[2]
Corpus LuteumRat4.7 nM[18]
Hepatocyte Plasma MembranesRatHigh affinity: 3 nM, Low affinity: 426 nM[19]
cDNA-transfected CHO cellsHamster25.2 nM[20]

Table 2: Effective Concentrations and Doses of this compound for Physiological Responses

Physiological ResponseSpeciesEffective Concentration/DoseReference
Uterine Contraction (in vitro)Human (pregnant)10⁻⁸ - 10⁻⁶ M[6]
Uterine Contraction (in vivo)Bovine (diestrus)25 mg (intravenous) resulted in a 515% increase in contractility[21]
LuteolysisBovine25 mg (intramuscular)[22]
LuteolysisDonkeys0.625 mg (single low dose)[23]
LuteolysisDairy CowsMore effective than cloprostenol (B1669231) at inducing luteolysis[14]
Stimulation of Inositol Phosphate Formation (EC50)Neonatal Rat Ventricular Myocytes50 ± 12 nM[24]
Half-maximal stimulation of InsP3Bovine Luteal Cells36 nM[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's physiological roles. Below are summarized protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay for FP Receptor

This assay determines the binding affinity of a compound for the PGF2α receptor.[1]

1. Membrane Preparation:

  • Homogenize receptor-containing tissue (e.g., bovine corpus luteum) or cells (e.g., HEK293 cells expressing the FP receptor) in a suitable buffer.[1]
  • Perform a low-speed centrifugation to remove nuclei and cellular debris.[1]
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.[1]
  • Wash the membrane pellet with assay buffer and resuspend.[1]
  • Determine the protein concentration of the membrane preparation.[1]

2. Binding Assay:

  • In a 96-well microplate, set up triplicate wells for:
  • Total Binding: Assay buffer, membrane preparation, and a radiolabeled PGF2α (e.g., [³H]-PGF2α).[1]
  • Non-specific Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α.[1]
  • Competition Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of the test compound.[1]
  • Incubate the plate to allow binding to reach equilibrium.[1]

3. Separation and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[1]
  • Wash the filters with cold wash buffer to remove unbound radioligand.[1]
  • Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[1]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.[1]
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.[1]
  • Use non-linear regression to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[1]

Protocol 2: In Vitro Uterine Smooth Muscle Contraction Assay

This assay measures the effect of this compound on the contractility of uterine tissue.[19]

1. Tissue Preparation:

  • Obtain myometrial biopsies from a suitable source (e.g., human tissue from cesarean sections with informed consent).[19]
  • Dissect fine strips of myometrium.[19]

2. Organ Bath Setup:

  • Mount the myometrial strips in organ baths containing a physiological saline solution at 37°C.[19]
  • Attach the strips to a force transducer to record isometric contractions.[19]
  • Allow the strips to equilibrate and develop spontaneous contractions.[19]

3. Experimental Procedure:

  • Once stable spontaneous contractions are established, a cumulative concentration-response curve can be generated by adding increasing concentrations of this compound to the organ bath.
  • Alternatively, contractions can be stimulated with an agonist like oxytocin before adding the test compound to assess its modulatory effects.[19]
  • Record changes in the force, frequency, and duration of contractions.[19]

4. Data Analysis:

  • Measure the contractile parameters from the recordings.
  • Plot the response as a percentage of the maximum response against the logarithm of the this compound concentration to determine the EC50 value.

dot

Experimental_Workflow Experimental Workflow: Uterine Contractility Assay cluster_prep Preparation cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis tissue_sourcing Source Myometrial Tissue strip_dissection Dissect Fine Strips tissue_sourcing->strip_dissection organ_bath Mount Strips in Organ Bath strip_dissection->organ_bath transducer Connect to Force Transducer organ_bath->transducer equilibration Equilibrate and Establish Spontaneous Contractions transducer->equilibration add_this compound Add Cumulative Concentrations of this compound equilibration->add_this compound record_data Record Contraction Force and Frequency add_this compound->record_data measure_params Measure Contractile Parameters record_data->measure_params plot_curve Plot Concentration-Response Curve measure_params->plot_curve calc_ec50 Calculate EC50 plot_curve->calc_ec50

Caption: A typical workflow for an in vitro uterine smooth muscle contractility assay.

Logical Relationships of Physiological Roles

The diverse physiological roles of this compound are interconnected, often stemming from its fundamental actions on smooth muscle and its signaling through the FP receptor.

dot

Logical_Relationships Logical Relationships of this compound's Physiological Roles cluster_mechanism Core Mechanism cluster_effects Primary Cellular Effects cluster_roles Physiological Roles PGF2a This compound (PGF2α) FP_receptor_binding Binds to FP Receptor PGF2a->FP_receptor_binding Gq_PLC_activation Activates Gq/PLC Pathway FP_receptor_binding->Gq_PLC_activation Ca2_increase Increases Intracellular Ca²⁺ Gq_PLC_activation->Ca2_increase gene_regulation Regulation of Gene Expression Gq_PLC_activation->gene_regulation smooth_muscle_contraction Smooth Muscle Contraction Ca2_increase->smooth_muscle_contraction uterine_contraction Uterine Contraction smooth_muscle_contraction->uterine_contraction bronchoconstriction Bronchoconstriction smooth_muscle_contraction->bronchoconstriction vasoconstriction Vasoconstriction smooth_muscle_contraction->vasoconstriction luteolysis Luteolysis gene_regulation->luteolysis inflammation_pain Inflammation and Pain gene_regulation->inflammation_pain parturition Parturition luteolysis->parturition Contributes to cycle regulation uterine_contraction->parturition vasoconstriction->inflammation_pain

Caption: Interplay of this compound's core mechanisms and physiological outcomes.

Conclusion

This compound (PGF2α) is a multifaceted signaling molecule with profound physiological importance, particularly in reproductive biology. Its well-defined mechanism of action through the FP receptor and subsequent intracellular signaling cascades provides a clear basis for its potent effects on smooth muscle contraction and luteolysis. A thorough understanding of its physiological roles, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and professionals in drug development who aim to modulate its pathways for therapeutic benefit, such as in fertility treatments, obstetrics, and potentially in managing inflammatory conditions.

References

An In-depth Technical Guide to the PGF2α Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator derived from arachidonic acid that plays a pivotal role in a wide array of physiological and pathological processes.[1][2] Its actions are mediated through a specific G-protein coupled receptor (GPCR) known as the PGF2α receptor, or FP receptor.[2][3][4][5] The FP receptor is a key therapeutic target for conditions ranging from glaucoma and postpartum hemorrhage to cardiovascular diseases.[4][5][6][7] This guide provides a detailed examination of the PGF2α receptor signaling pathway, focusing on its core mechanisms, quantitative aspects, and the experimental protocols used for its investigation.

Core Signaling Pathways

Upon binding of PGF2α, the FP receptor undergoes a conformational change, initiating intracellular signaling cascades. The receptor primarily couples to heterotrimeric G proteins of the Gq family, but also interacts with other G proteins like Gα12 and Gαi to elicit diverse cellular responses.[8][9][10]

Canonical Gq/11 Pathway

The most well-characterized signaling pathway for the FP receptor involves its coupling to Gq/11 proteins.[3][6][8] This canonical pathway proceeds as follows:

  • Receptor Activation: PGF2α binds to the FP receptor.

  • Gq/11 Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • PLCβ Activation: The GTP-bound Gαq subunit dissociates from the βγ dimer and activates Phospholipase Cβ (PLCβ).[5][8][11]

  • Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][12]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][6][12][13] This rapid increase in intracellular calcium is a hallmark of FP receptor activation.[13]

  • PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) at the plasma membrane.[8][14][15]

This cascade of events ultimately leads to various physiological responses, including smooth muscle contraction, cell proliferation, and inflammation.[3][5][6][7]

PGF2a_Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gαq/11 (GDP) FP_Receptor->Gq Activates Gq_active Gαq/11 (GTP) Gq->Gq_active GDP/GTP Exchange PLCb PLCβ Gq_active->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem Downstream Downstream Cellular Responses (e.g., Contraction, Proliferation) PKC_mem->Downstream Phosphorylates Targets IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->PKC_mem Ca_release->Downstream Modulates Activity PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Translocates & Activates IP3R->Ca_release Opens

Mitogen-Activated Protein Kinase (MAPK) Activation

FP receptor activation is a potent trigger for the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway, which is crucial for regulating gene transcription and cell proliferation.[8][9][11] The activation can occur through several mechanisms:

  • PKC-Dependent Pathway: In the canonical pathway, activated PKC can phosphorylate and activate components of the MAPK cascade, such as Raf, MEK, and ultimately ERK1/2.[8][9]

  • EGFR Transactivation: The FP receptor can transactivate the Epidermal Growth Factor Receptor (EGFR).[8][11][16][17] This involves PLC-mediated signaling that leads to the phosphorylation of EGFR, which then initiates its own downstream signaling cascade, including the activation of the Ras/Raf/MEK/ERK pathway.[11][17] PGF2α stimulation has been shown to cause rapid, time-dependent activation of ERK1/2, with peak activation observed within 5-10 minutes.[11]

Rho-Mediated Signaling

The FP receptor also couples to Gα12/13, leading to the activation of the small GTPase Rho.[8][14] This pathway is distinct from the PKC-mediated effects and is primarily involved in cytoskeletal reorganization.[14]

  • Gα12/13 Activation: Ligand-bound FP receptor activates Gα12/13.

  • RhoGEF Activation: Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs).

  • RhoA Activation: RhoGEFs facilitate the exchange of GDP for GTP on RhoA.

  • ROCK Activation: Active RhoA-GTP activates Rho-associated kinase (ROCK).

  • Cytoskeletal Changes: ROCK phosphorylates downstream targets, leading to the formation of actin stress fibers, changes in cell morphology (cell rounding), and phosphorylation of focal adhesion kinase (FAK).[6][14]

PGF2a_Rho_Pathway PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor G12 Gα12/13 FP_Receptor->G12 Activates RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Reorganization (Stress Fiber Formation, Cell Rounding) ROCK->Cytoskeleton Leads to

Quantitative Data

The following tables summarize key quantitative parameters associated with PGF2α receptor signaling.

ParameterLigandCell Type/SystemValueReference
Receptor Binding
Binding Affinity (Kd)PGF2αBovine Corpus Luteum36 nM[13]
Second Messenger Generation
EC50 for InsP3 productionPGF2αBovine Luteal Cells36 nM[13]
Downstream Signaling
Peak ERK1/2 ActivationPGF2α (100 nM)Endometrial Adenocarcinoma Cells10 minutes[11]
Peak ERK1/2 ActivationPGE2 (100 nM)Endometrial Adenocarcinoma Cells5 minutes[11]
Calcium Mobilization
Peak [Ca2+]i IncreasePGF2α (1 µM)Bovine Luteal Cells~2-3 fold within 30 sec[13]

Note: EC50 (Half-maximal effective concentration), Kd (Dissociation constant), InsP3 (Inositol trisphosphate), ERK (Extracellular signal-regulated kinase).

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol measures the change in intracellular calcium concentration ([Ca2+]i) following FP receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM). Upon binding to free Ca2+, the dye's fluorescence properties change, which can be measured using a fluorometer or a fluorescence microscope.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the FP receptor, or primary myometrial cells) in a suitable format (e.g., 96-well black-walled plates).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye like Fura-2/AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid dispersion.

    • Remove cell culture medium and wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader or on a microscope equipped for ratiometric imaging.

    • For Fura-2, measure fluorescence emission at ~510 nm while alternating excitation wavelengths between ~340 nm and ~380 nm.

    • Establish a stable baseline reading for 1-2 minutes.

  • Stimulation: Add PGF2α or other agonists at various concentrations and continue recording the fluorescence signal. A rapid increase in the 340/380 nm fluorescence ratio indicates an increase in [Ca2+]i.

  • Data Analysis: The change in fluorescence ratio over time is plotted. Peak response and area under the curve can be used to quantify the calcium mobilization.

Calcium_Assay_Workflow Start Start: Plate Cells Load Load with Fura-2/AM Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Baseline Measure Baseline Fluorescence (340/380nm) Wash->Baseline Stimulate Add PGF2α Agonist Baseline->Stimulate Record Record Fluorescence Change Over Time Stimulate->Record Analyze Analyze Data: Plot Ratio vs. Time Record->Analyze

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the activation of the MAPK/ERK pathway by assessing the phosphorylation status of ERK1/2.

Principle: Activated ERK1/2 is phosphorylated on specific threonine and tyrosine residues. This phosphorylated form can be specifically detected by antibodies in a Western blot, allowing for quantification of pathway activation.

Methodology:

  • Cell Treatment:

    • Grow cells to ~80-90% confluency. Serum-starve the cells for 4-24 hours to reduce basal ERK activity.

    • Treat cells with PGF2α (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).[9][11]

  • Cell Lysis:

    • Immediately after treatment, place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Normalize protein amounts for each sample (e.g., 20-30 µg per lane).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Washing: Wash the membrane several times with TBST.

    • Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Perform final washes with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.

  • Densitometry: Quantify the band intensity for p-ERK and total ERK. The results are often expressed as the ratio of p-ERK to total ERK.[9]

Conclusion

The PGF2α receptor is a multifaceted signaling hub that utilizes multiple G-protein-dependent pathways to regulate a vast range of cellular functions. The canonical Gq-PLC-Ca2+ pathway, coupled with the activation of MAPK and Rho signaling, provides a framework for understanding its diverse physiological and pathological roles. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental protocols, is essential for researchers and professionals aiming to develop novel therapeutics targeting this important receptor.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dinoprost in Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying dinoprost-induced luteolysis. This compound, the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent crucial for regulating the reproductive cycle in many species.[1] Understanding its mechanism of action is fundamental for developing novel therapeutic strategies in reproductive medicine and veterinary science.

Core Signaling Pathways in this compound-Induced Luteolysis

This compound initiates luteolysis by binding to its specific G-protein coupled receptor (FP receptor) on the surface of luteal cells.[1][2] This binding triggers a cascade of intracellular events that ultimately lead to the cessation of progesterone (B1679170) production (functional luteolysis) and programmed cell death (structural luteolysis) of the corpus luteum.[3][4][5]

The primary signaling pathway activated by the this compound-FP receptor complex involves the Gαq/11 protein, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9] This is followed by an influx of extracellular calcium.[9][10] The resulting transient increase in intracellular calcium concentration is a critical event in initiating the luteolytic cascade.[9][10]

  • DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[8][11] PKC is a family of enzymes that phosphorylates various downstream target proteins, leading to the inhibition of progesterone synthesis and the induction of apoptosis.[11] Several PKC isozymes, including α, βI, βII, ε, and μ, have been identified in the corpus luteum.[8]

Downstream Effects:

  • Inhibition of Steroidogenesis: this compound rapidly inhibits progesterone synthesis. This is achieved through multiple mechanisms, including a reduction in the response of luteal adenylate cyclase to luteinizing hormone (LH), leading to decreased cAMP production.[12][13] There is also evidence for a post-cAMP defect in steroidogenesis, potentially involving the failure of endogenous cholesterol mobilization.[14]

  • Endothelin-1 (B181129) (ET-1) Mediation: this compound stimulates the expression and release of the potent vasoconstrictor endothelin-1 (ET-1) from luteal endothelial cells.[15][16] ET-1, acting through its ETA receptor, further inhibits progesterone secretion and contributes to the reduction of luteal blood flow, exacerbating the luteolytic process.[15][16][17]

  • Apoptosis Induction: this compound triggers programmed cell death, or apoptosis, in luteal cells, leading to the structural regression of the corpus luteum.[18][19] This involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include an increased Bax to Bcl-2 ratio, activation of caspase-9, caspase-8, and the executioner caspase-3, and ultimately, DNA fragmentation.[20][21][22]

  • Immune System Activation and Inflammation: The luteolytic process involves an inflammatory component, with this compound inducing the expression of various cytokines and promoting the infiltration of immune cells into the corpus luteum.[23]

.dot digraph "this compound Signaling Pathway in Luteolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

// Nodes this compound [label="this compound (PGF2α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="FP Receptor\n(G-protein coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular Ca²⁺\nRelease", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Extracellular Ca²⁺\nInflux", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_increase [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; ET1 [label="Endothelin-1 (ET-1)\nUpregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Progesterone_inhibition [label="Inhibition of\nProgesterone Synthesis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blood_flow_decrease [label="↓ Luteal Blood Flow", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Luteolysis [label="Luteolysis", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> FP_Receptor [label="Binds to"]; FP_Receptor -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca_release; Ca_release -> Ca_increase; Ca_influx -> Ca_increase; DAG -> PKC; Ca_increase -> PKC [label="Co-activates"]; PKC -> Progesterone_inhibition; PKC -> Apoptosis; PKC -> ET1; ET1 -> Progesterone_inhibition; ET1 -> Blood_flow_decrease; Progesterone_inhibition -> Luteolysis; Apoptosis -> Luteolysis; Blood_flow_decrease -> Luteolysis; } .dot

Caption: this compound signal transduction cascade in luteal cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-induced luteolysis.

Table 1: Effects of this compound/Cloprostenol (B1669231) on Progesterone and Luteal Blood Flow

SpeciesTreatmentTime Post-TreatmentChange in ProgesteroneChange in Luteal Blood FlowReference
RatCloprostenol (0.0025 mg)1 hourDecrease from 56.8 to 27.6 ng/ml-[15]
DonkeyThis compound (5 mg, i.m.)0.5 hoursDecreaseIncreased by 27% at 45 min, peaked at 49% at 3 hours[24]
DonkeyCloprostenol (0.25 mg, i.m.)1 hourDecreaseIncreased by 14% at 30 min, peaked at 39% at 5 hours[24]
Heifer (Day 10)This compound (25mg, i.m.)15 minutesPeak increase-[25]
Rhesus MonkeyEstradiol (B170435) (100 µg, intra-CL)3.5 hoursSignificant decrease-[26]
Rhesus MonkeyPGF2α (500 µg, intra-CL)1 hourSignificant decrease-[26]

Table 2: Effects of this compound Analogs on Adenylate Cyclase and Apoptotic Markers

SpeciesTreatmentTime Post-TreatmentEffectReference
RatCloprostenol (5 µg/ml)0.5 and 3 hoursReduced response of luteal adenylate cyclase to all stimulatory agents[12]
RatCloprostenol (5 µg/ml)0.5 and 3 hoursReduced number of high-affinity β-adrenergic binding sites (38% and 41% vs 53% control)[12]
BovinePGF2α4 hoursIncreased Bax to Bcl-2 ratio[20][22]
BovinePGF2α4-12 hoursElevation in active caspase-9 and -3 protein levels and activity[20]
BovinePGF2α18 hoursIncreased expression of FasL and Fas; induction of caspase-8 activity[20]
GoatPGF2α (1 µM)24 hoursIncreased apoptotic rate (15.62 ± 3.12% vs 4.76 ± 0.24% control)[18]
MousePGF2α8 hours post-treatment at 48h post-ovulation22-fold increase in caspase-8 activity; 13.2 ± 1.8% of cells with active caspase-3[21]
MouseJo2 (FAS-activating antibody)8 hours post-treatment at 48h post-ovulation8-fold increase in caspase-8 activity; 13.7 ± 2.2 % of cells with active caspase-3[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying this compound-induced luteolysis.

3.1 In Vivo Model for Luteolysis in Ewes

  • Animal Model: Non-lactating cyclic ewes.

  • Synchronization: Ewes are synchronized with two PGF2α injections administered 11 days apart.

  • Treatment: On Day 10 of the cycle, after confirming the presence of a mature corpus luteum via ultrasound, animals are randomly assigned to treatment groups.

    • Group 1: this compound (12.5 mg, intramuscularly).

    • Group 2: Cloprostenol (250 µg, intramuscularly).

  • Data Collection:

    • Ultrasound: A color Doppler ultrasound is performed at 0, 0.5, 1, 2, 4, 6, 12, and 24 hours post-treatment, and then daily for up to 4 days. This is used to evaluate corpus luteum size, morphology, and blood flow.[27]

    • Blood Sampling: Blood samples are collected at corresponding time points for hormone analysis (e.g., progesterone, nitric oxide).[27]

  • Analysis: Progesterone concentrations are measured using radioimmunoassay (RIA) or ELISA. Luteal blood flow is quantified from Doppler ultrasound images.[24]

.dot digraph "In Vivo Luteolysis Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sync [label="Synchronize Ewes\n(2 PGF2α injections, 11 days apart)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm_CL [label="Confirm Mature CL\n(Day 10, Ultrasound)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomize [label="Randomize into\nTreatment Groups", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Group1 [label="Group 1:\nthis compound (12.5 mg, i.m.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Group2 [label="Group 2:\nCloprostenol (250 µg, i.m.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(0, 0.5, 1, 2, 4, 6, 12, 24h, then daily)", fillcolor="#FBBC05", fontcolor="#202124"]; Ultrasound [label="Color Doppler Ultrasound\n(CL size, morphology, blood flow)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Blood_Sample [label="Blood Sampling\n(Progesterone, Nitric Oxide)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Sync; Sync -> Confirm_CL; Confirm_CL -> Randomize; Randomize -> Group1; Randomize -> Group2; Group1 -> Data_Collection; Group2 -> Data_Collection; Data_Collection -> Ultrasound; Data_Collection -> Blood_Sample; Ultrasound -> Analysis; Blood_Sample -> Analysis; Analysis -> End; } .dot

Caption: Workflow for an in vivo study of this compound-induced luteolysis.

3.2 In Vitro Luteal Cell Culture and Treatment

  • Cell Isolation:

    • Corpora lutea are collected from ovaries at a specific stage of the estrous cycle.

    • The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase) to dissociate the cells.

    • Luteal cells are then purified, for example, by density gradient centrifugation.

  • Cell Culture:

    • Isolated luteal cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

    • Cells are allowed to attach and grow in culture plates or chamber slides.

  • Treatment:

    • Once the cells have reached the desired confluence, the culture medium is replaced with a serum-free medium containing the treatment agents.

    • Example treatments:

      • Control (vehicle)

      • This compound (e.g., 1 µM)

      • Other agents like LH, ET-1, or specific inhibitors (e.g., PLC inhibitor U73122, PKC inhibitor Ro31-3220).[28]

  • Endpoint Analysis:

    • Hormone Assays: The culture medium is collected at various time points to measure progesterone secretion by ELISA or RIA.

    • Apoptosis Assays: Cells can be stained with Annexin V-FITC/PI and analyzed by flow cytometry to quantify apoptosis.[18] Western blotting can be used to measure the expression of apoptotic proteins (caspases, Bax, Bcl-2).

    • Calcium Imaging: Cells can be loaded with a calcium-sensitive dye (e.g., Fura-2) to measure changes in intracellular calcium concentration in response to treatment.[9]

    • Gene Expression Analysis: RNA can be extracted from the cells for quantitative real-time PCR (qRT-PCR) to measure changes in the expression of target genes.

3.3 Western Blotting for Protein Expression Analysis

  • Protein Extraction: Luteal tissue or cultured luteal cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., caspase-3, PKC isozymes).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

This guide provides a foundational understanding of the complex mechanisms governing this compound-induced luteolysis. Further research is ongoing to elucidate the intricate interplay of the various signaling molecules and pathways involved in this critical reproductive process.

References

An In-Depth Technical Guide to the Biosynthesis of Dinoprost from Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α), is a biologically active lipid compound derived from the polyunsaturated fatty acid, arachidonic acid. It plays a crucial role in a myriad of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions.[1][2] The biosynthesis of this compound is a complex, multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.

The Core Biosynthetic Pathway

The synthesis of this compound from arachidonic acid is primarily a two-step process catalyzed by two distinct enzyme families: the cyclooxygenases (COX) and the prostaglandin F synthases (PGFS).

  • Conversion of Arachidonic Acid to Prostaglandin H2 (PGH2): The initial and rate-limiting step is the conversion of arachidonic acid to the unstable intermediate, prostaglandin H2 (PGH2). This reaction is catalyzed by the bifunctional enzyme prostaglandin G/H synthase, commonly known as cyclooxygenase (COX).[3] The COX enzyme exhibits two catalytic activities: a cyclooxygenase activity that incorporates two molecules of oxygen into arachidonic acid to form prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to PGH2.[1] There are two main isoforms of this enzyme, COX-1 and COX-2, which are encoded by different genes and exhibit distinct patterns of expression and regulation.[2][4] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) involved in homeostatic functions.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli.[4]

  • Conversion of Prostaglandin H2 to this compound (PGF2α): The final step in the primary pathway is the reduction of the endoperoxide group of PGH2 to form PGF2α. This reaction is catalyzed by prostaglandin F synthase (PGFS), an enzyme belonging to the aldo-keto reductase (AKR) superfamily.[5][6] PGFS utilizes NADPH as a cofactor to facilitate this reduction.[5] It is important to note that PGFS can also catalyze the reduction of prostaglandin D2 (PGD2) to 9α,11β-PGF2, a stereoisomer of PGF2α.[5]

There are also alternative pathways for PGF2α synthesis. For instance, PGF2α can be synthesized from PGE2 through the action of PGE 9-ketoreductase.[7]

Quantitative Data on the Biosynthetic Enzymes

The efficiency and substrate affinity of the enzymes involved in this compound biosynthesis are critical for understanding the regulation of its production. The following tables summarize the available quantitative data for the key enzymes.

EnzymeSubstrateKmVmaxOptimal pHOptimal TemperatureSource Organism
COX-1 Arachidonic Acid~6.0 µM[8]Data not available~8.0~37°C (human)Ovine
COX-2 Arachidonic Acid~2.2 µM[8]Data not available~8.0~37°C (human)Ovine
PGFS Prostaglandin H28 µM[9]Data not available6.0-9.0~37°C (human)Bovine Lung
PGFS Prostaglandin D2100 µM[9]Data not available6.0-9.0~37°C (human)Bovine Lung

Note: Optimal temperature for human enzymes is generally considered to be around 37°C.[10] The optimal pH for COX enzymes in vitro has been reported to be around 8.0.[11] The pH range for PGFS activity in the reduction of PGD2 is between 6.0 and 9.0.[5]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the primary enzymatic pathway for the biosynthesis of this compound from arachidonic acid.

Dinoprost_Biosynthesis Biosynthesis of this compound from Arachidonic Acid Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 O2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 2e- This compound This compound (PGF2α) PGH2->this compound

Biosynthesis of this compound from Arachidonic Acid
Experimental Workflow for Measuring Cyclooxygenase (COX) Activity

This diagram outlines a typical workflow for determining the activity of COX enzymes.

COX_Activity_Workflow start Start sample_prep Sample Preparation (e.g., cell lysate, purified enzyme) start->sample_prep reaction_setup Set up Reaction Mixture (Buffer, Heme, Substrate) sample_prep->reaction_setup incubation Incubation (e.g., 37°C) reaction_setup->incubation detection Detection of Product (e.g., ELISA, LC-MS/MS) incubation->detection data_analysis Data Analysis (Calculate enzyme activity) detection->data_analysis end End data_analysis->end

Workflow for Measuring COX Activity

Experimental Protocols

Measurement of Cyclooxygenase (COX) Activity (Fluorometric Assay)

This protocol is adapted from commercially available kits and provides a general method for measuring the peroxidase activity of COX enzymes.

Materials:

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Purified COX-1 or COX-2 enzyme, or cell/tissue lysate

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.

  • Reaction Setup:

    • To each well of a 96-well plate, add COX Assay Buffer.

    • Add the heme cofactor to each well.

    • Add the fluorometric probe to each well.

    • Add the enzyme sample (purified enzyme or lysate) to the appropriate wells. Include a no-enzyme control.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm for ADHP). Record data every minute for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (ΔFU/min).

    • Use a standard curve generated with a known concentration of the fluorescent product to convert the rate to pmol/min.

    • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Measurement of Prostaglandin F Synthase (PGFS) Activity using LC-MS/MS

This protocol outlines a method for quantifying the production of PGF2α from PGH2 by PGFS.

Materials:

  • Purified PGFS enzyme

  • PGH2 (substrate)

  • NADPH (cofactor)

  • Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Stop Solution (e.g., a solution containing a stable PGF2α analog and a COX inhibitor)

  • Internal Standard (e.g., deuterated PGF2α)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, NADPH, and the purified PGFS enzyme.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the PGH2 substrate. PGH2 is unstable, so it should be handled quickly and kept on ice.[3]

    • Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).

    • Stop the reaction by adding the Stop Solution.

  • Sample Preparation for LC-MS/MS:

    • Add the internal standard to each sample.

    • Acidify the samples to approximately pH 3 with a dilute acid.

    • Extract the prostaglandins using an organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the prostaglandins using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detect and quantify PGF2α and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGF2α.

    • Calculate the concentration of PGF2α in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

    • Determine the enzyme activity (e.g., in nmol of PGF2α produced per minute per mg of protein).

Conclusion

The biosynthesis of this compound from arachidonic acid is a well-defined enzymatic pathway with significant physiological and pathological implications. Understanding the kinetics and regulation of the key enzymes, COX-1, COX-2, and PGFS, is essential for the development of novel therapeutic agents that target this pathway. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricacies of this compound biosynthesis and to screen for potential modulators of its production. Further research to elucidate the precise Vmax values for these enzymes and to explore the regulatory mechanisms in greater detail will continue to advance our knowledge in this critical area of lipid biochemistry and pharmacology.

References

Dinoprost (Prostaglandin F2α): A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinoprost, known scientifically as Prostaglandin (B15479496) F2α (PGF2α), is a naturally occurring prostanoid lipid compound that plays a critical role in a myriad of physiological and pathological processes.[1][2] As a potent agonist of the Prostaglandin F (FP) receptor, it is a key signaling molecule in reproductive biology, smooth muscle contraction, and inflammation. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and pharmacology, complete with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a C20 carboxylic acid derived from arachidonic acid. Its structure features a cyclopentane (B165970) ring with two aliphatic side chains. This distinct architecture is responsible for its specific interaction with the FP receptor.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
CAS Number 551-11-1
Molecular Formula C₂₀H₃₄O₅
Canonical SMILES CCCCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O)O">C@@HO
InChI Key PXGPLTODNUVGFL-YNNPMVKQSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 354.48 g/mol --INVALID-LINK--
Melting Point 25-35 °C--INVALID-LINK--
Solubility Soluble in DMSO, ethanol, and water. The tromethamine salt is freely soluble in water.--INVALID-LINK--
pKa ~4.6Estimated

Pharmacology and Mechanism of Action

This compound exerts its biological effects primarily through the activation of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding affinity of this compound to the FP receptor is in the low nanomolar range, indicating a high-affinity interaction.

Table 3: Pharmacological Properties of this compound

ParameterValueTissue/System
Receptor Target Prostaglandin F Receptor (FP)Various
Mechanism of Action FP Receptor AgonistVarious
Dissociation Constant (Kd) 1.6 nM (high affinity), 24 nM (low affinity)Bovine Corpus Luteum Membranes[3]
Dissociation Constant (Kd) 4.7 nMRat Corpora Lutea Membranes[4]
Signaling Pathway

Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq.[5] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][6] The resulting increase in intracellular calcium concentration is a primary driver of the cellular responses to this compound, such as smooth muscle contraction. DAG, in concert with elevated Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets, further modulating cellular activity.[7]

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (PGF2α) FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq Gq Protein (α, β, γ) FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_Cytosol  [Ca²⁺]i (Increased) ER->Ca2_Cytosol Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_Cytosol->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca2_Cytosol->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

This compound (PGF2α) FP Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound's activity relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of this compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound for the FP receptor.

Materials:

  • Receptor Source: Membranes from tissues expressing FP receptors (e.g., bovine corpus luteum) or cell lines overexpressing the human FP receptor (e.g., HEK293-FP).[8]

  • Radioligand: [³H]-PGF2α.

  • Competitor: Unlabeled this compound (PGF2α).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[9]

  • Cell Harvester and Scintillation Counter.

Methodology:

  • Membrane Preparation: Homogenize receptor source tissue or cells in ice-cold lysis buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g). Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[8][9]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 150 µL membrane preparation, 50 µL [³H]-PGF2α (at a concentration near its Kd), and 50 µL assay buffer.

    • Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL [³H]-PGF2α, and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).[8]

    • Competition: 150 µL membrane preparation, 50 µL [³H]-PGF2α, and 50 µL of serially diluted unlabeled this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.[9]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled this compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis p1 Prepare FP Receptor Membranes a1 Combine Membranes, Radioligand & Competitor (this compound) in 96-well plate p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 p3 Prepare Radioligand ([³H]-PGF2α) p3->a1 a2 Incubate to Equilibrium (e.g., 60-90 min) a1->a2 s1 Rapid Vacuum Filtration (Separates Bound/Free) a2->s1 s2 Wash Filters s1->s2 s3 Scintillation Counting (Measures Radioactivity) s2->s3 d1 Calculate Specific Binding s3->d1 d2 Plot Competition Curve (Determine IC₅₀) d1->d2 d3 Calculate Ki Value (Cheng-Prusoff) d2->d3

Workflow for a Competitive Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound.

Objective: To determine the potency (EC₅₀) of this compound in stimulating a calcium response.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the FP receptor (e.g., primary human myometrial cells, 3T3 fibroblasts, or HEK293-FP cells).[5][10]

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional, to prevent dye extrusion).

  • Fluorescence Plate Reader with an injection system.

Methodology:

  • Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.[5]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and de-esterify.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add varying concentrations of this compound to the wells.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (or ratio for Fura-2) is proportional to the change in intracellular calcium.

    • Determine the peak response for each this compound concentration.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a robust readout of Gq signaling.

Objective: To quantify the production of inositol phosphates in response to this compound stimulation.

Materials:

  • Cells: FP receptor-expressing cells.

  • Labeling Medium: Inositol-free medium.

  • Radiolabel: myo-[³H]-inositol.

  • Stimulation Buffer: Assay buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatases and allow IP₁ to accumulate.[6]

  • Lysis Buffer: e.g., cold 0.5 M trichloroacetic acid (TCA).

  • Anion Exchange Chromatography Columns (e.g., Dowex AG1-X8).

  • Elution Buffers of increasing ionic strength to separate IP₁, IP₂, and IP₃.

Methodology:

  • Cell Labeling: Culture cells in inositol-free medium containing myo-[³H]-inositol (e.g., 1-5 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl for 15-30 minutes.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. The response is typically rapid, peaking within minutes.[6][11]

  • Lysis and Extraction: Stop the reaction by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.

  • Separation:

    • Neutralize the supernatant.

    • Apply the sample to a pre-equilibrated anion exchange column.

    • Wash the column to remove free inositol.

    • Elute the different inositol phosphate species (IP₁, IP₂, IP₃) sequentially using buffers with increasing concentrations of ammonium (B1175870) formate.

  • Quantification: Add the eluted fractions to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactivity (counts per minute, CPM) for the inositol phosphate fractions against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC₅₀ value for IP accumulation.

This guide provides a foundational understanding of this compound for scientific professionals. The detailed protocols and pathway diagrams serve as a practical resource for designing and executing experiments to further investigate the role of this important signaling molecule.

References

The Discovery and History of Prostaglandin F2α: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of prostaglandin (B15479496) F2α (PGF2α), a pivotal lipid mediator with profound physiological and pharmacological significance. The document details the initial observations, the key scientific milestones from its isolation to its structural elucidation, and the subsequent understanding of its biological functions, particularly its potent luteolytic activity.

A Historical Overview: From Seminal Fluid to Crystalline Compound

The journey to understanding PGF2α began in the 1930s with the independent observations of American gynecologists Kurzrok and Lieb, and British physiologist Goldblatt, who noted that human seminal fluid could induce both contraction and relaxation of uterine tissue. However, it was the Swedish physiologist Ulf von Euler who, in the mid-1930s, systematically investigated a lipid-soluble, acidic substance in seminal fluid and sheep vesicular glands that exhibited potent smooth muscle-stimulating and vasodepressor activities.[1][2] He named this substance "prostaglandin," believing it originated from the prostate gland.[2] For his extensive work on neurotransmitters and the discovery of prostaglandins (B1171923), von Euler was awarded the Nobel Prize in Physiology or Medicine in 1970.

For nearly two decades, the chemical nature of these intriguing compounds remained elusive. The breakthrough came in the 1950s and 1960s through the pioneering work of Sune Bergström and his colleague Jan Sjövall at the Karolinska Institute in Stockholm. In a landmark 1960 publication, they described the isolation of a crystalline compound they named "prostaglandin F" (PGF) from vacuum-dried sheep prostate glands.[3] This was a crucial step that paved the way for the structural elucidation of this class of molecules.

The definitive structure of the prostaglandins, including PGF2α, was subsequently determined by Bergström and another of his students, Bengt Samuelsson. They established that prostaglandins are derived from unsaturated fatty acids, specifically arachidonic acid.[2] This monumental achievement, which also included the discovery of the cyclooxygenase (COX) enzyme responsible for their synthesis, earned Bergström, Samuelsson, and John Vane the Nobel Prize in Physiology or Medicine in 1982.[2]

Key Milestones in the Discovery and Characterization of PGF2α

Year(s)Key Discovery/EventPrincipal Investigator(s)Significance
1930sInitial observation of smooth muscle-stimulating activity in seminal fluid.Kurzrok & Lieb, M.W. GoldblattFirst documented biological effect of what would later be identified as prostaglandins.
1934-1939Systematic investigation, naming, and initial characterization of "prostaglandin".Ulf von EulerEstablished prostaglandins as a distinct class of biologically active lipids.
1957-1960Isolation of crystalline "prostaglandin F" from sheep vesicular glands.Sune Bergström & Jan SjövallProvided pure material for structural analysis, a critical step in understanding their chemistry.[1][3]
Early 1960sElucidation of the chemical structure of prostaglandins, including PGF2α, and their biosynthesis from arachidonic acid.Sune Bergström & Bengt SamuelssonRevealed the molecular identity and origin of prostaglandins, opening the door to synthetic and pharmacological studies.[2]
1969First total synthesis of PGF2α.E.J. CoreyEnabled the production of larger quantities of PGF2α for research and clinical development.
Late 1960s - Early 1970sDiscovery of the luteolytic effect of PGF2α.Pharriss, Wyngarden, and othersUncovered a major physiological role of PGF2α in reproductive biology, leading to its veterinary and clinical use.

Experimental Protocols: The Isolation of "Prostaglandin F"

The following protocol is a detailed summary of the methodology employed by Bergström and Sjövall in their 1960 publication for the isolation of what they termed "prostaglandin F" from sheep prostate glands.[3]

Starting Material: Vacuum-dried sheep prostate glands (glandula vesicalis).

Step 1: Ethanol (B145695) Extraction

  • Suspend the dried glands in tap water (4 liters per kg of dried glands) with mechanical stirring.

  • After 15 minutes, add 95% ethanol (12 liters).

  • Stir the suspension mechanically for approximately one hour and then allow it to sediment overnight.

  • Siphon off the clear ethanol supernatant.

  • Strain the insoluble residue through cheesecloth and filter.

  • Combine the extracts and evaporate them in vacuo to about one-twentieth of their original volume.

Step 2: Ether Extraction and Acidification

  • Extract the crude aqueous concentrate once with an equal volume of ether.

  • Acidify the aqueous phase to approximately pH 3.5 with 6 N hydrochloric acid.

  • Extract the acidified aqueous phase once with its own volume of ether and then twice with half the volume of ether.

  • Discard the aqueous phase.

Step 3: Phosphate (B84403) Buffer Extraction and Further Purification

  • Combine the ether extracts and extract them six times with half the volume of 0.2 M sodium phosphate buffer at pH 8. During the first extraction, adjust the pH of the buffer back to pH 8 with 2 M sodium carbonate.

  • Discard the ether phase.

  • Combine the buffer phases and acidify to pH 3 with hydrochloric acid.

  • Extract the acidified buffer once with its own volume of ether and then twice with half the volume of ether.

  • Discard the aqueous phase.

  • Wash the combined ether extracts with small portions of water until free of chloride ions.

  • Evaporate the combined ether phases to dryness in vacuo, yielding a dark, brown paste.

Step 4: Further Purification (Details from the paper are less specific from this point on but involved further solvent-solvent partitioning and likely chromatographic steps to yield the crystalline PGF).

Note: While Bergström and Sjövall's paper provides the molecular formula for PGF as C20H36O5, it does not detail the specific mass spectrometry or other analytical techniques used for this determination in the 1960 publication.

Quantitative Data: The Luteolytic Effect of PGF2α

One of the most significant biological functions of PGF2α is its ability to induce luteolysis, the regression of the corpus luteum. This action is crucial for the regulation of the estrous and menstrual cycles. The following tables summarize quantitative data from various studies on the luteolytic effects of PGF2α.

Table 1: Luteolytic Effects of PGF2α in Cattle

Treatment ProtocolAnimal ModelKey FindingsReference
Two low doses of PGF2α at a 24h intervalDairy CowsThe proportion of complete luteolysis (progesterone ≤ 1 ng/mL on day 3) was higher in the two-low-dose group (100.0%) compared to a single standard dose (60.0%) or a single low dose (66.7%). The remaining corpus luteum area was also significantly smaller in the two-low-dose group.[4]
One vs. two doses of conventional PGF2α, or one high-concentration PGF2α in a 5-day CIDR-Cosynch protocolSuckling Beef CowsAt 72 hours post-treatment, mean progesterone (B1679170) levels tended to be lower in the two-dose and high-concentration groups compared to the single-dose group. The proportion of cows experiencing luteolysis (progesterone < 0.5 ng/mL) was greater in the two-dose (89%) and high-concentration (88%) groups compared to the single-dose group (63%).[5]
5, 10, 25, or 30 mg of PGF2α at different stages of the luteal phaseBeef HeifersThe proportion of heifers showing estrus was dependent on both the dosage and the stage of the luteal phase. Progesterone did not drop below 1 ng/ml until 32 hours in heifers treated during the mid-luteal stage, whereas it dropped below 1 ng/ml by 24 hours in heifers treated during the early and late stages.[6]

Table 2: Luteolytic Effects of PGF2α in Sheep

Treatment ProtocolAnimal ModelKey FindingsReference
200 μg PGF2α administered laparoscopically into each ovary on day 8 of the estrous cycleEwesSerum progesterone was significantly reduced by day 9 post-treatment but recovered to control levels by day 10, indicating a transient luteolytic effect at this dosage and administration route.[7]

Table 3: Luteolytic Effects of PGF2α in Humans

Treatment ProtocolSubjectsKey FindingsReference
Single intraluteal injection of 3 mg PGF2αWomen with regular menstrual cyclesCaused an immediate fall of greater than 30% in serum progesterone and a shortening of the luteal phase by 2 to 5 days.[8]
75 mg PGF2α infused over 48 hours, beginning on the 4th day of the luteal phaseNormally ovulating womenTransient decreases in serum progesterone were observed during the infusion, but levels rose again 24 hours after completion. The treatment did not induce luteolysis at this dose and time.[9]
PGF2α (1-8000 ng/ml) on cultured human granulosa cellsIn vitroPGF2α inhibited the production of progesterone over a wide range of concentrations.[10]

Signaling Pathway of Prostaglandin F2α

PGF2α exerts its biological effects by binding to a specific G protein-coupled receptor known as the prostaglandin F receptor (FP receptor). This interaction initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of the Gq alpha subunit of the G protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the cellular response, such as smooth muscle contraction or luteolysis.

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Luteolysis) PKC->Cellular_Response Leads to

Caption: PGF2α signaling through the FP receptor.

Conclusion

The discovery and elucidation of the structure and function of prostaglandin F2α represent a landmark achievement in biomedical science. From its initial observation as an unidentified smooth muscle-contracting factor to its characterization as a potent lipid mediator with a crucial role in reproductive physiology, the story of PGF2α is a testament to the power of systematic scientific inquiry. The development of synthetic PGF2α and its analogs has had a profound impact on both veterinary and human medicine, particularly in the management of reproductive cycles and the induction of labor. Continued research into the intricate signaling pathways and diverse physiological roles of PGF2α promises to uncover further therapeutic applications for this remarkable molecule.

References

Endogenous Functions of Prostaglandin F2α (PGF2α) in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) F2α (PGF2α), a bioactive lipid mediator derived from arachidonic acid, plays a pivotal role in a wide array of physiological and pathological processes in mammals. Its functions are primarily mediated through the G protein-coupled PGF2α receptor (FP receptor), initiating diverse intracellular signaling cascades. This technical guide provides a comprehensive overview of the core endogenous functions of PGF2α, with a focus on its roles in the reproductive, cardiovascular, respiratory, and central nervous systems. The information is presented with clearly structured data, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate a deeper understanding for research and drug development applications.

Role in the Reproductive System

PGF2α is a critical regulator of female reproductive function, particularly in luteolysis and uterine contractility, which are essential for the estrous cycle and parturition.[1]

Luteolysis

Luteolysis is the process of regression of the corpus luteum (CL). In many mammals, uterine-derived PGF2α is the primary luteolytic agent, causing a decline in progesterone (B1679170) production and initiating apoptosis of luteal cells.[2] This process is fundamental for the initiation of a new reproductive cycle in the absence of pregnancy.[3] The luteolytic action of PGF2α involves both functional and structural regression of the CL.[4]

Signaling Pathway for PGF2α-Induced Luteolysis:

PGF2α binds to its FP receptor on luteal cells, activating Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] These signaling events lead to the activation of apoptotic pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6] Key events include an increased Bax/Bcl-2 ratio, activation of caspases-9, -8, and -3, and ultimately, DNA fragmentation and cell death.[6][7]

PGF2a_Luteolysis_Pathway PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Gq_11 Gq/11 FP_receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Intrinsic_pathway Intrinsic Apoptotic Pathway (Bax/Bcl-2, Caspase-9) Ca_release->Intrinsic_pathway activates PKC->Intrinsic_pathway activates Extrinsic_pathway Extrinsic Apoptotic Pathway (FasL/Fas, Caspase-8) PKC->Extrinsic_pathway activates Caspase3 Caspase-3 Activation Intrinsic_pathway->Caspase3 Extrinsic_pathway->Caspase3 Apoptosis Luteal Cell Apoptosis Caspase3->Apoptosis

PGF2α-induced luteolysis signaling pathway.
Uterine Contraction and Parturition

PGF2α is a potent uterotonic agent, stimulating contractions of the myometrium.[8] This function is crucial for parturition (childbirth).[9] While prostaglandin E2 (PGE2) is considered more important for the initiation of labor, PGF2α plays a more significant role in the progression and completion of labor through sustained uterine contractions.[10][11]

Signaling Pathway for PGF2α-Induced Uterine Contraction:

Similar to its action in the corpus luteum, PGF2α binds to FP receptors on myometrial cells, activating the Gq-PLC-IP3-Ca²⁺ pathway. The resulting increase in intracellular Ca²⁺ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction.[9] Additionally, PGF2α signaling can involve the RhoA/Rho kinase (ROCK) pathway, which contributes to myometrial contractility.[12] PGF2α also upregulates the expression of uterine activation proteins such as connexin 43 and the oxytocin (B344502) receptor, further promoting coordinated uterine contractions.[3]

PGF2a_Uterine_Contraction_Pathway PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq FP_receptor->Gq activates RhoA_ROCK RhoA/ROCK Pathway FP_receptor->RhoA_ROCK activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Calmodulin Calmodulin Ca_release->Calmodulin activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC phosphorylates Phospho_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phospho_Myosin_LC Contraction Uterine Contraction Phospho_Myosin_LC->Contraction RhoA_ROCK->Contraction

PGF2α-induced uterine contraction signaling.

Role in the Cardiovascular System

PGF2α exerts significant effects on the cardiovascular system, primarily acting as a vasoconstrictor and contributing to the regulation of blood pressure.[13]

Vasoconstriction and Blood Pressure Regulation

PGF2α constricts resistance arteries through its action on FP receptors in smooth muscle cells.[1] This vasoconstrictor effect contributes to an increase in blood pressure.[1] Additionally, PGF2α can stimulate renin release from juxtaglomerular cells in the kidney, activating the renin-angiotensin-aldosterone system (RAAS), which further elevates blood pressure through vasoconstriction and sodium/water retention.[1] Central administration of PGF2α into the cerebroventricular system of rats has been shown to increase arterial blood pressure and heart rate, suggesting a role in the central regulation of cardiovascular function.[14]

Cardiac Effects

In cardiac fibroblasts, PGF2α can induce cardiac hypertrophy and fibrosis through the FP receptor, highlighting its potential role in cardiac remodeling.[1]

Cardiovascular Effect of PGF2α Mechanism Outcome Reference
Arterial VasoconstrictionDirect action on FP receptors in vascular smooth muscle cells.Increased peripheral resistance and blood pressure.[1]
Renin ReleaseStimulation of FP receptors on juxtaglomerular cells.Activation of the Renin-Angiotensin-Aldosterone System (RAAS).[1]
Cardiac Hypertrophy and FibrosisAction on FP receptors in cardiac fibroblasts.Pathological cardiac remodeling.[1]
Central Blood Pressure RegulationCentral nervous system effects following intracerebroventricular administration.Increased arterial blood pressure and heart rate.[14]

Role in the Respiratory System

PGF2α is a potent bronchoconstrictor in several mammalian species, including humans.[15]

Bronchoconstriction

Inhalation of PGF2α can cause a significant increase in airway resistance.[15] This effect is particularly pronounced in individuals with asthma.[16][17] The bronchoconstrictor effect of PGF2α in the lungs appears to be mediated, at least in part, through the activation of thromboxane (B8750289) receptors.[4][5]

Respiratory Effect of PGF2α in Isolated Perfused Rat Lungs Measurement Value Reference
Pulmonary Arterial Pressure (Ppa)Increase from baseline8.6±0.3 to 14.2±0.6 cmH₂O[4]
Microvascular Pressure (Pmv)Increase from baseline2.7±0.3 to 6.7±0.5 cmH₂O[4]
Upstream Resistance ContributionPercentage of Ppa increase29%[4]
Downstream Resistance ContributionPercentage of Ppa increase71%[4]

Role in the Central Nervous System

Emerging evidence suggests that PGF2α is involved in neuroinflammatory processes within the central nervous system (CNS).

Neuroinflammation

PGF2α and its FP receptor are implicated in the pathological sequelae of traumatic brain injury and other neurological disorders. In the context of Alzheimer's disease, PGF2α has been shown to antagonize the clearance of β-amyloid and promote inflammatory responses in microglia.[18] Microglia, the resident immune cells of the CNS, can be activated to release various inflammatory mediators, and PGF2α is thought to contribute to this process.[16][19]

Signaling Pathway for PGF2α-Mediated Microglial Activation:

The precise signaling pathways for PGF2α in microglia are still under investigation. However, it is known that upon activation, microglia release a variety of pro-inflammatory molecules.[19] PGF2α can contribute to this activation, leading to the production of cytokines, chemokines, and reactive oxygen species, which can exacerbate neuronal damage.

PGF2a_Neuroinflammation_Pathway PGF2a PGF2α FP_receptor FP Receptor (on Microglia) PGF2a->FP_receptor Microglia_activation Microglial Activation FP_receptor->Microglia_activation triggers Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Microglia_activation->Cytokines releases Chemokines Chemokines Microglia_activation->Chemokines releases ROS Reactive Oxygen Species (ROS) Microglia_activation->ROS produces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Chemokines->Neuroinflammation ROS->Neuroinflammation

PGF2α's role in neuroinflammation.

Ocular Effects

Topical application of PGF2α analogs is a first-line treatment for glaucoma, a condition characterized by elevated intraocular pressure (IOP).

Reduction of Intraocular Pressure

PGF2α and its synthetic analogs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor.[1][14][20] This mechanism involves the remodeling of the extracellular matrix in the ciliary muscle.[14]

Effect of Topical PGF2α on Intraocular Pressure (IOP) in Normotensive Humans Dose Maximal IOP Reduction Time to Maximal Reduction Duration of Significant Reduction Reference
PGF2α tromethamine salt62.5 µg2.2 mm Hg2 hours1-12 hours[21]
PGF2α tromethamine salt125 µg3.1 mm Hg9 hours1-21 hours[21]
PGF2α tromethamine salt250 µg2.9 mm Hg7 hoursat least 24 hours[21]

Experimental Protocols

Measurement of PGF2α by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of PGF2α in biological samples such as serum, plasma, or tissue culture supernatant.

Principle: A competitive immunoassay where the PGF2α in the sample competes with a fixed amount of labeled PGF2α for binding to a limited amount of antibody. The amount of labeled PGF2α bound to the antibody is inversely proportional to the concentration of PGF2α in the sample.

General Protocol (based on commercially available kits): [22][23][24]

  • Preparation of Reagents: Reconstitute and dilute standards, buffers, and detection reagents as per the kit instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the PGF2α standard to generate a standard curve.

  • Sample Preparation: Dilute samples as necessary with the provided assay buffer.

  • Assay Procedure:

    • Add a specific volume of standard or sample to each well of the antibody-coated microplate.

    • Add a specific volume of biotinylated PGF2α conjugate to each well.

    • Incubate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C or room temperature).

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add streptavidin-HRP (horseradish peroxidase) to each well and incubate.

    • Wash the wells again to remove unbound enzyme conjugate.

    • Add a substrate solution (e.g., TMB) to each well. The enzyme will catalyze a color change.

    • Stop the reaction by adding a stop solution.

  • Data Analysis:

    • Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Plot the OD values of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of PGF2α in the samples by interpolating their OD values on the standard curve.

Isolated Perfused Lung Preparation for Studying PGF2α Effects

Objective: To investigate the direct effects of PGF2α on pulmonary vasculature and airways in an ex vivo system, eliminating systemic influences.[25][26]

General Protocol (adapted from rodent models): [15][27]

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse).

  • Surgical Procedure:

    • Perform a tracheostomy and connect the trachea to a ventilator.

    • Open the thoracic cavity to expose the heart and lungs.

    • Cannulate the pulmonary artery and the left atrium.

  • Perfusion and Ventilation:

    • Perfuse the lungs through the pulmonary artery cannula with a physiological salt solution (e.g., Krebs-Henseleit buffer), sometimes supplemented with albumin or blood, at a constant flow rate.

    • Ventilate the lungs with a gas mixture (e.g., 21% O₂, 5% CO₂, balance N₂) at a set tidal volume and frequency.

  • Data Acquisition:

    • Continuously monitor and record pulmonary arterial pressure (Ppa), left atrial pressure, and airway pressure.

  • Experimental Intervention:

    • After a stabilization period, inject a bolus or infuse a specific concentration of PGF2α into the pulmonary arterial inflow.

    • Observe and record the changes in Ppa and airway resistance.

  • Data Analysis:

    • Quantify the changes in vascular and airway parameters in response to PGF2α.

Isolated_Perfused_Lung_Workflow Anesthesia Anesthetize Animal Tracheostomy Perform Tracheostomy & Connect to Ventilator Anesthesia->Tracheostomy Thoracotomy Open Thoracic Cavity Tracheostomy->Thoracotomy Cannulation Cannulate Pulmonary Artery & Left Atrium Thoracotomy->Cannulation Perfusion Start Lung Perfusion Cannulation->Perfusion Ventilation Start Lung Ventilation Cannulation->Ventilation Stabilization Stabilization Period Perfusion->Stabilization Ventilation->Stabilization PGF2a_Admin Administer PGF2α Stabilization->PGF2a_Admin Data_Collection Record Ppa & Airway Pressure PGF2a_Admin->Data_Collection Analysis Analyze Data Data_Collection->Analysis

Workflow for isolated perfused lung experiment.

Conclusion

PGF2α is a multifaceted signaling molecule with profound and diverse endogenous functions across multiple physiological systems in mammals. Its roles in regulating reproductive cyclicity and parturition are well-established, while its contributions to cardiovascular homeostasis, respiratory mechanics, and neuroinflammation are areas of active and significant research. A thorough understanding of the signaling pathways and physiological effects of PGF2α is crucial for the development of novel therapeutic strategies targeting a range of conditions, from reproductive disorders and cardiovascular disease to glaucoma and neurodegenerative diseases. This guide provides a foundational resource for professionals engaged in research and drug development in these critical areas.

References

The Effect of Dinoprost on Intracellular Calcium Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent widely utilized in both clinical and veterinary medicine.[1][2] Its primary applications revolve around its ability to stimulate smooth muscle contraction, particularly in the myometrium, making it a crucial tool for labor induction and termination of pregnancy.[1] The physiological effects of this compound are intricately linked to its ability to modulate intracellular signaling cascades, with the mobilization of intracellular calcium being a central event. This technical guide provides an in-depth exploration of the mechanisms by which this compound elevates intracellular calcium levels, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action: A Cascade of Molecular Events

This compound exerts its effects by acting as a potent agonist for the prostaglandin F (FP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The binding of this compound to the FP receptor initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The primary signaling pathway involves the coupling of the FP receptor to the Gαq subunit of the G protein.[4]

Upon activation, the Gαq subunit dissociates from the βγ subunits and activates the enzyme phospholipase C (PLC).[5] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to its specific receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store.[6] The binding of IP3 to its receptors triggers the opening of calcium channels, resulting in a rapid and significant efflux of stored calcium from the ER into the cytoplasm. This surge in cytosolic calcium concentration is the principal driver of the physiological responses associated with this compound, such as smooth muscle contraction.[1]

While the Gαq-PLC-IP3 pathway is the canonical mechanism, some studies suggest the involvement of other G protein subunits, such as Gαi and Gα13, in modulating the signaling cascade initiated by FP receptor activation.[4] Additionally, in some cellular contexts, the increase in intracellular calcium can be partially dependent on the influx of extracellular calcium through plasma membrane channels.[7]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound, leading to the elevation of intracellular calcium levels.

Dinoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound (PGF2α) FP_receptor FP Receptor (GPCR) This compound->FP_receptor Binds to G_protein G Protein (Gαq, Gβγ) FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_cytosol ↑ [Ca²⁺]i Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_cytosol->Cellular_Response Triggers Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Release

Caption: this compound signaling pathway leading to increased intracellular calcium.

Quantitative Data on this compound-Induced Calcium Mobilization

The following tables summarize quantitative data on the effect of this compound (PGF2α) on intracellular calcium levels in various cell types. This data is crucial for understanding the potency and efficacy of this compound in different biological contexts.

Table 1: EC50 Values for this compound (PGF2α)-Induced Intracellular Calcium Increase

Cell TypeSpeciesEC50Experimental ConditionReference
Myometrial CellsHuman4 nMCalcium-containing medium[7]
Myometrial CellsHuman2 µMCalcium-free medium[7]
Luteal CellsBovine36 nMInositol phosphate (B84403) accumulation[4]
A7r5 Aorta CellsRat15.5 nMCalcium release

Table 2: Magnitude of this compound (PGF2α)-Induced Intracellular Calcium Increase

Cell TypeSpeciesThis compound (PGF2α) ConcentrationMagnitude of [Ca²⁺]i IncreaseReference
Luteal CellsBovine1 µM~2-3 fold increase[4]
Granulosa CellsRat & Human1 µMTransient increase
Intrapulmonary ArteriesRat10-100 nMTransient followed by plateau

Experimental Protocols for Measuring Intracellular Calcium

The measurement of intracellular calcium concentration ([Ca²⁺]i) is fundamental to studying the effects of this compound. Fluorescence-based assays are the most common and robust methods employed for this purpose. These assays utilize calcium-sensitive fluorescent dyes that exhibit a change in their fluorescence properties upon binding to Ca²⁺.

General Experimental Workflow

The general workflow for a fluorescence-based intracellular calcium assay involves the following steps:

Experimental_Workflow A Cell Seeding B Dye Loading (e.g., Fluo-4 AM, Indo-1, Fura-2) A->B C Incubation & De-esterification B->C D Establish Baseline Fluorescence C->D E Addition of this compound D->E F Measure Fluorescence Change E->F G Data Analysis F->G

Caption: General workflow for a fluorescence-based intracellular calcium assay.

Detailed Methodologies

Below are detailed protocols for three commonly used calcium indicator dyes. Researchers should optimize these protocols for their specific cell type and experimental setup.

1. Fluo-4 AM Calcium Imaging Protocol

Fluo-4 AM is a widely used green fluorescent indicator that exhibits a large increase in fluorescence intensity upon binding to calcium.

  • Materials:

    • Adherent cells cultured in appropriate plates (e.g., 96-well black, clear-bottom plates)

    • Fluo-4 AM (acetoxymethyl ester)

    • Anhydrous DMSO

    • Pluronic F-127 (20% solution in DMSO)

    • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

    • Probenecid (B1678239) (optional, to prevent dye extrusion)

    • This compound stock solution

    • Fluorescence plate reader or fluorescence microscope

  • Procedure:

    • Cell Seeding: Seed cells in assay plates and culture overnight to allow for attachment and confluence.

    • Dye Loading Solution Preparation:

      • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

      • On the day of the experiment, prepare the loading buffer. For example, HBSS supplemented with 20 mM HEPES.

      • Prepare the final loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in the loading buffer.

      • To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before adding it to the buffer.

      • If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

    • Cell Loading:

      • Remove the culture medium from the cells.

      • Wash the cells once with the loading buffer.

      • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Washing:

      • After incubation, gently wash the cells twice with fresh, dye-free loading buffer (containing probenecid if used) to remove excess extracellular dye.

    • De-esterification:

      • Add fresh dye-free buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

    • Fluorescence Measurement:

      • Place the assay plate in a fluorescence plate reader or on a fluorescence microscope.

      • Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

      • Record a baseline fluorescence reading for 10-20 seconds.

      • Add the desired concentration of this compound to the wells.

      • Immediately start recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a total duration of 2-5 minutes.

    • Data Analysis:

      • The change in intracellular calcium is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence intensity (F0), i.e., F/F0.

2. Indo-1 Ratiometric Calcium Measurement Protocol

Indo-1 is a ratiometric UV-excitable dye. The ratio of its fluorescence emission at two different wavelengths changes upon calcium binding, providing a more quantitative measure of intracellular calcium that is less susceptible to variations in dye concentration and cell thickness.

  • Materials:

    • Cell suspension

    • Indo-1 AM

    • Anhydrous DMSO

    • Pluronic F-127 (20% solution in DMSO)

    • Physiological buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

    • Probenecid (optional)

    • This compound stock solution

    • Flow cytometer with UV excitation capabilities or a fluorometer capable of dual-emission measurements

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in the physiological buffer.

    • Dye Loading:

      • Prepare a 1 mM stock solution of Indo-1 AM in anhydrous DMSO.

      • Add Pluronic F-127 to the cell suspension to a final concentration of 0.02-0.04%.

      • Add the Indo-1 AM stock solution to the cell suspension to a final concentration of 1-5 µM.

      • Incubate the cells for 30-60 minutes at 37°C in the dark.

    • Washing:

      • After incubation, wash the cells twice by centrifugation and resuspension in fresh physiological buffer to remove extracellular dye.

    • Resuspension: Resuspend the cells in the physiological buffer at a concentration of 0.5-1 x 10⁶ cells/mL.

    • Equilibration: Equilibrate the cells at 37°C for at least 10 minutes before measurement.

    • Fluorescence Measurement:

      • Flow Cytometry:

        • Excite the cells with a UV laser (e.g., 355 nm).

        • Collect the fluorescence emission at two wavelengths: ~405 nm (calcium-bound) and ~485 nm (calcium-free).

        • Establish a baseline ratio for a short period.

        • Add this compound to the cell suspension and continue recording the fluorescence to measure the change in the ratio over time.

      • Fluorometer:

        • Place the cell suspension in a cuvette.

        • Excite the sample at ~355 nm and measure the emission at ~405 nm and ~485 nm simultaneously or in rapid succession.

        • Record a baseline ratio.

        • Add this compound and record the change in the emission ratio over time.

    • Data Analysis:

      • Calculate the ratio of the fluorescence intensity at the two emission wavelengths (e.g., 405 nm / 485 nm). The change in this ratio is proportional to the change in intracellular calcium concentration.

Conclusion

This compound is a powerful modulator of intracellular calcium, a fundamental second messenger that governs a multitude of cellular processes. The activation of the FP receptor by this compound triggers a well-defined signaling cascade involving Gαq, phospholipase C, and inositol trisphosphate, ultimately leading to the release of calcium from intracellular stores. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to investigate and understand the intricate role of this compound in calcium signaling. A thorough understanding of these mechanisms is paramount for the continued development and optimization of therapeutic strategies that leverage the potent physiological effects of this important prostaglandin analogue.

References

Dinoprost's Modulation of Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Mechanisms, Experimental Approaches, and Signaling Pathways

Dinoprost, the pharmaceutically relevant form of prostaglandin (B15479496) F2α (PGF2α), is a potent bioactive lipid that plays a crucial role in a wide array of physiological and pathological processes. Its influence extends to the regulation of gene expression, a key mechanism through which it exerts its effects on cellular function. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's impact on the cellular transcriptome, detailing the underlying signaling cascades, quantitative changes in gene expression, and the experimental protocols necessary to investigate these phenomena.

Core Signaling Pathways Activated by this compound

This compound initiates its cellular effects by binding to the Prostaglandin F2α Receptor (PTGFR), commonly known as the FP receptor. The FP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins.[1][2] This initial binding event triggers a cascade of intracellular signaling events that ultimately lead to alterations in gene transcription.

The Canonical Gq/PLC/IP3 Pathway

Upon activation by this compound, the FP receptor facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq then stimulates Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a pivotal event that activates various downstream effectors, including calcium-dependent protein kinases.[3] Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[2]

Downstream Kinase Cascades: MAPK and Rho

The initial signaling events subsequently activate several key kinase cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Rho pathways.

  • MAPK/ERK Pathway: Activation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a common downstream consequence of FP receptor stimulation. This can occur through various mechanisms, including PKC-dependent activation of Raf, which then phosphorylates and activates MEK1/2, leading to the phosphorylation and activation of ERK1/2.[4] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, thereby modulating gene expression.[5]

  • Rho Pathway: The FP receptor can also activate the small G-protein Rho.[6] Rho activation is involved in cytoskeletal rearrangements and can also influence gene expression, for instance, through the TCF/β-catenin pathway.[7]

Dinoprost_Signaling_Pathway This compound This compound FP_Receptor FP_Receptor This compound->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates Rho Rho FP_Receptor->Rho Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2 IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Co-activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates Transcription_Factors Transcription_Factors Rho->Transcription_Factors Influences ERK ERK MEK->ERK Phosphorylates ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Figure 1: this compound Signaling Cascade. This diagram illustrates the primary signaling pathway initiated by this compound binding to its receptor, leading to the activation of downstream effectors and culminating in the regulation of gene expression.

Quantitative Regulation of Gene Expression by this compound

This compound treatment leads to significant changes in the expression of a multitude of genes across various cell types. These changes can be both time- and concentration-dependent. The following tables summarize quantitative data from studies investigating the effects of this compound (PGF2α) on gene expression.

Table 1: Differentially Expressed Genes in Bovine Corpus Luteum Following PGF2α Treatment [6][8]

Time PointGeneRegulationFold Change (log2) - MicroarrayFold Change - qPCR
0.5 h ATF3Up~2.5~6
FOSUp~2.0~5
JUNBUp~1.5~4
1 h ATF3Up~3.0~8
FOSUp~2.5~7
JUNBUp~2.0~5
CXCL8Up~1.0~3
2 h ATF3Up~2.5~7
FOSUp~2.0~6
JUNBUp~1.5~4
CXCL8Up~1.5~4
4 h CCL2Up~2.0~5
CCL8Up~1.5~4
CXCL2Up~2.5~6
CXCL8Up~2.0~5

Note: This table presents a selection of genes and their approximate fold changes as interpreted from graphical representations in the cited literature. For precise values, refer to the original publications.

Table 2: Regulation of Genes Involved in Extracellular Matrix (ECM) Turnover in Rat Decidual Cells by PGF2α [3]

GeneFunctionRegulationRatio (Treated/Control)% Decrease
MMP2Gelatinase ADown0.23 ± 0.1177.08
TIMP2Tissue inhibitor of metalloproteinases 2Down0.27 ± 0.1573.00
TIMP3Tissue inhibitor of metalloproteinases 3Down0.43 ± 0.2157.00
PAI1Plasminogen activator inhibitor-1Down0.40 ± 0.1860.00
tPATissue-type plasminogen activatorDown0.35 ± 0.1265.00
uPAUrokinase-type plaslinogen activatorDown0.31 ± 0.1469.00
proMMP3Prostromelysin 1Up1.89 ± 0.76-

Experimental Protocols

To investigate the effects of this compound on gene expression, a variety of molecular biology techniques are employed. Below are detailed methodologies for key experiments.

Cell Culture and this compound Treatment

A typical experimental workflow begins with the culture of a relevant cell line and subsequent treatment with this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, Myometrial cells) Seeding 2. Cell Seeding (Plate cells at desired density) Cell_Culture->Seeding Starvation 3. Serum Starvation (Optional) (To synchronize cells and reduce basal signaling) Seeding->Starvation Treatment 4. This compound Treatment (Add this compound at various concentrations and time points) Starvation->Treatment Harvesting 5. Cell Harvesting Treatment->Harvesting RNA_Isolation 6a. RNA Isolation Harvesting->RNA_Isolation Protein_Lysis 6b. Protein Lysis Harvesting->Protein_Lysis Downstream_RNA 7a. Downstream RNA Analysis (qPCR, Microarray, RNA-seq) RNA_Isolation->Downstream_RNA Downstream_Protein 7b. Downstream Protein Analysis (Western Blot) Protein_Lysis->Downstream_Protein

Figure 2: General Experimental Workflow. This flowchart outlines the key steps for studying this compound's effects on gene and protein expression in a cell culture model.

Protocol:

  • Cell Culture: Maintain the chosen cell line (e.g., Ishikawa endometrial adenocarcinoma cells, primary myometrial cells) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.[9]

  • Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that allows for sub-confluency at the time of treatment.

  • Serum Starvation (Optional): Once cells reach 70-80% confluency, replace the growth medium with serum-free or low-serum medium for 12-24 hours. This step helps to synchronize the cells in the G0/G1 phase of the cell cycle and reduces basal signaling pathway activity.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 10 nM - 1 µM).[10] Replace the medium in the culture wells with the this compound-containing medium or a vehicle control. Incubate for the desired time points (e.g., 15 min, 30 min, 1h, 3h, 6h, 24h).[8]

  • Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA or protein extraction.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

Protocol:

  • RNA Isolation: Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol or a buffer from a commercial RNA isolation kit).[2] Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[1][11]

  • qPCR: Perform qPCR using a SYBR Green or probe-based assay on a real-time PCR system.[1]

    • Reaction Mix: Prepare a master mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green dye).

    • Cycling Conditions: A typical protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).[1]

    • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.[12]

Western Blot Analysis for Protein Expression and Phosphorylation

Protocol:

  • Protein Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, EGR1) diluted in blocking buffer, typically overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. For phosphorylation studies, normalize the intensity of the phosphorylated protein to the total protein.

Microarray and RNA-Seq Analysis

For a global view of gene expression changes, high-throughput methods like microarrays and RNA-sequencing (RNA-seq) are employed.

General Workflow:

  • RNA Isolation and Quality Control: Isolate high-quality total RNA as described for qPCR. Assess RNA integrity using a Bioanalyzer or similar instrument to ensure an RNA Integrity Number (RIN) > 8.[2]

  • Library Preparation (for RNA-seq) or Labeling (for Microarray):

    • RNA-seq: Prepare a cDNA library from the RNA, which involves fragmentation, reverse transcription, adapter ligation, and amplification.[15]

    • Microarray: Synthesize and label cDNA or cRNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).[16]

  • Hybridization (Microarray) or Sequencing (RNA-seq):

    • Microarray: Hybridize the labeled probes to a microarray chip containing thousands of gene-specific probes.[16]

    • RNA-seq: Sequence the prepared library on a high-throughput sequencing platform.[15]

  • Data Acquisition and Analysis:

    • Microarray: Scan the microarray to obtain fluorescence intensity data. Perform background correction, normalization, and statistical analysis to identify differentially expressed genes.[17]

    • RNA-seq: Align the sequence reads to a reference genome, quantify the reads per gene, and perform differential expression analysis using tools like DESeq2 or edgeR.[15][18]

Conclusion

This compound exerts a profound and complex influence on gene expression, mediated through a well-defined signaling cascade initiated at the FP receptor. Understanding the intricacies of these pathways and the resultant changes in the cellular transcriptome is crucial for elucidating the physiological and pathological roles of this important prostaglandin. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of this compound on gene regulation, paving the way for new discoveries and therapeutic advancements.

References

Prostaglandin F2α Signaling in Endometrial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prostaglandin (B15479496) F2α (PGF2α), a key bioactive lipid derived from arachidonic acid, plays a pivotal role in the complex physiology and pathophysiology of the endometrium.[1] Its actions, ranging from regulating cell proliferation and uterine contractility to influencing luteolysis and tumorigenesis, are mediated through a sophisticated signaling cascade initiated by its binding to a specific cell surface receptor.[1][2][3] This technical guide provides an in-depth exploration of the PGF2α signaling cascade in endometrial cells, tailored for researchers, scientists, and professionals in drug development.

The Core PGF2α Signaling Cascade

The biological effects of PGF2α are initiated by its interaction with the F-prostanoid (FP) receptor, a member of the seven-transmembrane G-protein-coupled receptor (GPCR) family.[1][4] In endometrial cells, the FP receptor primarily couples to the Gq class of G proteins, triggering a well-defined intracellular signaling pathway.[5][6]

The canonical pathway proceeds as follows:

  • Receptor Binding: PGF2α binds to the FP receptor on the surface of endometrial cells.

  • Gq Protein Activation: This binding event induces a conformational change in the FP receptor, leading to the activation of the associated heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[1][6]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7][8]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8][9]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ concentration, along with the presence of DAG in the plasma membrane, activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[6][10]

This initial cascade of events serves as a crucial branching point, leading to the activation of numerous downstream pathways that ultimately dictate the cellular response to PGF2α.

PGF2a_Core_Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺↑ ER->Ca2 Releases Ca2->PKC Activates Western_Blot_Workflow A Cell Culture & Serum Starvation B PGF2α Stimulation (Time Course) A->B C Cell Lysis (with inhibitors) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Membrane Transfer (PVDF) E->F G Blocking & Primary Ab (p-ERK) F->G H Secondary Ab & Detection (ECL) G->H I Re-probe for Total ERK H->I J Densitometry & Analysis I->J PGF2a_Overall_Effects cluster_pathways Downstream Pathways cluster_outcomes Cellular & Physiological Outcomes PGF2a_Signal PGF2α → FP Receptor → Gq → PLC → IP3/DAG → Ca²⁺/PKC MAPK MAPK/ERK Pathway PGF2a_Signal->MAPK EGFR EGFR Transactivation PGF2a_Signal->EGFR PI3K PI3K Pathway PGF2a_Signal->PI3K NFAT Calcineurin/NFAT Pathway PGF2a_Signal->NFAT Prolif Cell Proliferation MAPK->Prolif EGFR->MAPK EGFR->Prolif Contract Uterine Contraction PI3K->Contract Inflam Inflammation & Angiogenesis PI3K->Inflam NFAT->Inflam Invasion Tumor Invasion & Remodeling NFAT->Invasion Cancer Endometrial Cancer Progression Prolif->Cancer Inflam->Cancer Invasion->Cancer

References

The Role of Dinoprost in the Onset of Parturition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost, the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a pivotal signaling molecule in the complex cascade of events leading to the onset of parturition. Its primary roles include promoting cervical ripening, stimulating uterine contractions, and upregulating the expression of key uterine activation proteins. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to the action of this compound in initiating labor. Quantitative data from key studies are summarized, and detailed protocols for relevant in vitro experiments are provided to facilitate further research in this critical area of reproductive biology and drug development.

Introduction

The timely initiation of parturition is crucial for maternal and fetal well-being. Prostaglandins, particularly this compound (PGF2α) and Dinoprostone (B10761402) (PGE2), are well-established as key mediators of this process. This compound exerts its effects by binding to the G-protein coupled prostaglandin F2α receptor (FP receptor), which is widely expressed in the myometrium, cervix, and fetal membranes. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the physiological changes associated with labor. Understanding the precise mechanisms of this compound action is essential for the development of novel therapeutics to manage labor induction and prevent preterm birth.

Mechanism of Action of this compound

This compound's multifaceted role in parturition is primarily mediated through its interaction with the FP receptor in myometrial smooth muscle cells. This binding event initiates a series of signaling cascades that culminate in increased intracellular calcium concentrations, leading to uterine muscle contraction, and the transcriptional regulation of genes involved in the labor process.

Signaling Pathways

The binding of this compound to the FP receptor activates multiple G-protein-dependent and -independent signaling pathways. The primary pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

In addition to the canonical Gαq pathway, the FP receptor can also couple to Gαi, further contributing to the cellular response.[1][2] The downstream consequences of these initial signaling events are complex and involve the activation of several key protein kinase cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to activate the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[3]

  • Phosphatidylinositol 3-Kinase (PI3K) Pathway: The PI3K pathway is also implicated in this compound signaling.[4]

  • Nuclear Factor-κB (NF-κB) Signaling: this compound can activate the NF-κB pathway, a key regulator of inflammation and gene expression.[1]

  • Calcineurin/Nuclear Factor of Activated T-cells (NFAT) Pathway: This calcium-dependent pathway is also activated by this compound.[4]

These signaling pathways converge to regulate two main cellular processes: uterine contraction and gene expression.

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PGF2α) FP_Receptor FP Receptor This compound->FP_Receptor Gaq Gαq FP_Receptor->Gaq Gai Gαi FP_Receptor->Gai PI3K PI3K FP_Receptor->PI3K MAPK MAPK Pathways (ERK, p38, JNK) FP_Receptor->MAPK PLC Phospholipase C (PLC) Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR binds Ca2_cytosol ↑ [Ca2+]i SR->Ca2_cytosol releases PKC Protein Kinase C (PKC) Ca2_cytosol->PKC Calcineurin Calcineurin Ca2_cytosol->Calcineurin Uterine_Contraction Uterine Contraction Ca2_cytosol->Uterine_Contraction DAG->PKC PKC->MAPK NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Gene_Expression ↑ Gene Expression (Uterine Activation Proteins) MAPK->Gene_Expression NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression NFkB_pathway->Gene_Expression Cell_Culture_Workflow Biopsy Myometrial Biopsy Mince Mince Tissue Biopsy->Mince Digest Enzymatic Digestion (Collagenase IA & XI) Mince->Digest Filter Filter (100 µm) Digest->Filter Centrifuge Centrifuge Filter->Centrifuge Resuspend Resuspend in Media Centrifuge->Resuspend Plate Plate on Coated Flasks Resuspend->Plate Incubate Incubate (37°C, 5% CO2) Plate->Incubate Culture Cell Culture & Expansion Incubate->Culture

References

Methodological & Application

Application Notes and Protocols for Dinoprost Tromethamine in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent with significant applications in veterinary reproductive management. It primarily induces the regression of the corpus luteum (luteolysis) and stimulates smooth muscle contractions, particularly of the myometrium. These physiological actions make it an invaluable tool for the synchronization of estrus, induction of parturition, and treatment of reproductive disorders in various animal species. These application notes provide detailed protocols and quantitative data from in vivo animal studies to guide researchers and professionals in the effective use of this compound tromethamine.

Mechanism of Action

This compound tromethamine exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This activation triggers a cascade of intracellular events leading to two primary physiological outcomes:

  • Luteolysis: The binding of this compound tromethamine to FP receptors on luteal cells initiates apoptosis (programmed cell death) of the corpus luteum. This leads to a rapid decline in progesterone (B1679170) production, a hormone essential for the maintenance of pregnancy, thereby allowing for the initiation of a new estrous cycle.

  • Myometrial Contraction: In the uterus, activation of FP receptors in myometrial smooth muscle cells leads to an increase in intracellular calcium concentrations, resulting in powerful contractions of the uterine muscles. This effect is utilized for the induction of labor and abortion.

Dinoprost_Signaling cluster_cell Target Cell (Luteal or Myometrial) This compound This compound Tromethamine FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Stimulates Luteolysis Luteolysis (Apoptosis) PKC->Luteolysis Contributes to

Caption: this compound Tromethamine Signaling Pathway

Data Presentation: Quantitative Outcomes of In Vivo Studies

The following tables summarize quantitative data from various studies on the use of this compound tromethamine in cattle.

Table 1: Estrus Synchronization and Pregnancy Rates in Dairy Cows

Treatment ProtocolEstrus Response Rate (%)Conception Rate (%)Pregnancy Rate (%)Reference
Single 25 mg this compound IM (14-28 days postpartum)-56% (First Service)-
25 mg this compound IM (in diestrus)92.7% (Experimental)62.1%57.6% (Experimental)
25 mg this compound IM (in diestrus)65.7% (Field Study)50.9%33.5% (Field Study)
25 mg this compound IM--10%

Table 2: Comparative Efficacy of this compound Tromethamine and Cloprostenol in Dairy Cows

ParameterThis compound Tromethamine (25 mg)Cloprostenol (0.5 mg)Reference
Estrus Response RateEqualEqual
Plasma Progesterone DeclineEqualEqual
Conception RateEqualEqual
Pregnancy Rate12.2%14.4%

Table 3: Luteal Regression Following Different Administration Routes in Lactating Holstein Cows

Route of Administration (25 mg this compound)Luteal Regression by 48h (%)Progesterone DeclineReference
Intramuscular (IM)No significant differenceNo significant difference
Subcutaneous (SC) - CervicalNo significant differenceNo significant difference
Subcutaneous (SC) - Ischio-rectal fossaNo significant differenceNo significant difference

Experimental Protocols

The following are detailed methodologies for key applications of this compound tromethamine in in vivo animal studies.

Protocol 1: Estrus Synchronization in Cattle (Single Injection Protocol)

This protocol is effective in cycling cows with a palpable corpus luteum.

Objective: To synchronize estrus in a group of cows for timed artificial insemination (AI) or natural breeding.

Materials:

  • This compound tromethamine solution (e.g., Lutalyse®, 5 mg/mL)

  • Sterile syringes and needles (18-20 gauge, 1.5 inch)

  • Animal restraining facilities (chute or headgate)

  • Estrus detection aids (e.g., tail paint, heat mount detectors)

  • Record-keeping materials

Procedure:

  • Animal Selection: Select healthy, cycling cows that are at least 5 days post-ovulation. A veterinarian can confirm the presence of a mature corpus luteum via rectal palpation or ultrasonography.

  • Dosage and Administration: Administer a single intramuscular (IM) injection of 25 mg of this compound tromethamine (5 mL of a 5 mg/mL solution). The injection is typically given in the large muscles of the neck or hindquarters.

  • Estrus Detection: Observe animals closely for signs of estrus (e.g., standing to be mounted, restlessness, clear mucus discharge) beginning 24 hours after the injection and continuing for 5-7 days.

  • Insemination: Artificially inseminate cows approximately 12 hours after the onset of standing estrus.

Estrus_Sync_Workflow Start Start: Select Cycling Cows (with Corpus Luteum) Inject Administer 25 mg This compound Tromethamine (IM) Start->Inject Observe Observe for Estrus (Days 2-5 post-injection) Inject->Observe Estrus_Detected Estrus Detected? Observe->Estrus_Detected Inseminate Artificial Insemination (12 hours after estrus onset) Estrus_Detected->Inseminate Yes No_Estrus Continue Observation or Re-evaluate Estrus_Detected->No_Estrus No End End of Protocol Inseminate->End No_Estrus->End

Caption: Estrus Synchronization Workflow
Protocol 2: Induction of Parturition in Sows

This protocol is designed to control the timing of farrowing in late-gestation sows and gilts.

Objective: To induce farrowing to allow for supervision and improve piglet survival.

Materials:

  • This compound tromethamine solution (e.g., Lutalyse®, 5 mg/mL)

  • Sterile syringes and needles

  • Farrowing facilities

  • Record-keeping materials

Procedure:

  • Timing: Administer this compound tromethamine within 3 days of the normal predicted farrowing date. Treatment earlier than this may result in increased piglet mortality.

  • Dosage and Administration: Inject a single dose of 10 mg of this compound tromethamine (2 mL of a 5 mg/mL solution) via the intramuscular route.

  • Monitoring: The average interval from administration to the onset of parturition is approximately 30 hours. Sows should be moved to a farrowing crate or pen and monitored closely for signs of impending parturition (e.g., nesting behavior, presence of milk).

  • Assistance: Be prepared to assist with farrowing if necessary.

Protocol 3: Treatment of Pyometra in Mares

This protocol describes the medical management of pyometra, a uterine infection characterized by the accumulation of purulent fluid.

Objective: To evacuate uterine contents and resolve the uterine infection.

Materials:

  • This compound tromethamine solution

  • Sterile syringes and needles

  • Uterine lavage equipment

  • Appropriate antibiotics (based on culture and sensitivity)

  • Ultrasound equipment for monitoring

Procedure:

  • Diagnosis: Confirm the diagnosis of pyometra through clinical signs, rectal palpation, and transrectal ultrasonography. A uterine culture and sensitivity should be performed to guide antibiotic therapy.

  • Uterine Lavage: Before initiating hormonal therapy, perform a large-volume uterine lavage with sterile saline to remove as much of the purulent debris as possible.

  • Hormonal Therapy: Administer this compound tromethamine to induce luteolysis and promote uterine contractions, which will aid in the expulsion of the remaining uterine contents. The dosage for mares is typically 5 mg administered intramuscularly. This may need to be repeated daily for several days.

  • Antibiotic Therapy: Administer systemic and/or intrauterine antibiotics as determined by the culture and sensitivity results.

  • Monitoring: Monitor the mare's clinical condition and the reduction in uterine fluid accumulation via daily ultrasonography. Continue treatment until the uterine fluid is cleared and the infection is resolved.

Safety Precautions

  • This compound tromethamine is readily absorbed through the skin and can cause bronchospasms or abortion in pregnant women. Women of childbearing age, asthmatics, and individuals with bronchial and other respiratory problems should exercise extreme caution when handling this product.

  • Accidental spillage on the skin should be washed off immediately with soap and water.

  • Use in pregnant animals intended for term delivery is contraindicated as it can induce premature labor and abortion.

  • Animals with known hypersensitivity to prostaglandins (B1171923) or with underlying cardiovascular or respiratory disorders should not be treated with this compound tromethamine.

Conclusion

This compound tromethamine is a versatile and effective tool for reproductive management in a variety of animal species. The successful application of this compound relies on a thorough understanding of its mechanism of action, appropriate protocol selection, and careful adherence to administration guidelines. The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals to facilitate its safe and effective use in in vivo animal studies.

Application Notes and Protocols for Preparing Dinoprost Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α), is a naturally occurring prostaglandin that plays a crucial role in a wide array of physiological and pathological processes.[1] It is a potent agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] The activation of the FP receptor by this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying various cellular functions, including smooth muscle contraction, luteolysis, and cell proliferation.[2][3]

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in in vitro cell culture experiments. Adherence to these guidelines is essential for ensuring experimental accuracy, reproducibility, and minimizing artifacts arising from improper handling of this bioactive lipid.

Data Presentation

Physicochemical Properties and Stock Solution Parameters

Proper preparation and storage of this compound stock solutions are critical for maintaining its biological activity. The following tables summarize the key properties of this compound and recommended conditions for stock solution preparation.

PropertyDataReference
Synonyms Prostaglandin F2α, PGF2α[1]
Molecular Formula C₂₀H₃₄O₅
Molecular Weight 354.5 g/mol
Appearance White to off-white crystalline powder
Storage (as solid) -20°C
Stability (as solid) ≥ 2 years at -20°C
ParameterRecommendationReference
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO) or sterile Phosphate-Buffered Saline (PBS)[4]
Solubility in DMSO >50 mg/mL[5]
Solubility in PBS (pH 7.2) >25 mg/mL[5]
Stock Solution Concentration 1-10 mM
Storage of Stock Solution -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles
Stability in Solvent Stable for at least 6 months at -20°C
Recommended Working Concentrations

The optimal working concentration of this compound is cell-type and application-dependent. The following table provides a starting point for various cell culture experiments. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Cell Type/ApplicationRecommended Working Concentration RangeReference
General Physiological Activity50 - 100 nM[4][5]
Ovine Myometrial Contraction~125 nM[4][5]
Rabbit Endometrial Cells (DNA Synthesis)3 x 10⁻⁷ M (300 nM)[2]
Clonal Osteoblastic MC3T3-E1 Cells (DNA Synthesis)4 - 100 ng/mL (approximately 11 - 281 nM)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

Materials:

  • This compound (as solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 354.5 g/mol x 1000 mg/g = 3.545 mg

  • Weighing: Carefully weigh out 3.545 mg of this compound powder using an analytical balance and place it into a sterile amber microcentrifuge tube.

  • Dissolution: Aseptically add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath sonicator can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and protect from light.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.

Protocol 2: Performing a Dose-Response Experiment to Determine EC₅₀

This protocol outlines a method to determine the half-maximal effective concentration (EC₅₀) of this compound for a specific cellular response (e.g., proliferation, calcium mobilization).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell line (e.g., endometrial cells, smooth muscle cells)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Assay-specific reagents (e.g., proliferation assay kit, calcium indicator dye)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of this compound Dilutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in complete cell culture medium to prepare a range of working concentrations. A common starting range is from 1 nM to 10 µM.

    • Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared this compound dilutions to the respective wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound concentration. Also, include an "untreated control" group with fresh medium only.

  • Incubation: Incubate the plate for a predetermined time, which should be optimized for the specific assay (e.g., 24-72 hours for proliferation assays, minutes for calcium mobilization assays).

  • Assay Measurement: Following incubation, perform the specific assay according to the manufacturer's instructions to measure the cellular response.

  • Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value.

Protocol 3: Pathway Inhibition Assay

This protocol provides a framework for investigating the involvement of a specific signaling pathway in this compound-mediated effects using a pathway inhibitor. This example focuses on inhibiting the Phospholipase C (PLC) pathway.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Specific PLC inhibitor (e.g., U73122) with a known effective concentration

  • Appropriate cell line

  • Complete cell culture medium

  • Sterile multi-well cell culture plates

  • Reagents for measuring the downstream effect of this compound (e.g., intracellular calcium assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate and incubate overnight as described in Protocol 2.

  • Inhibitor Pre-treatment:

    • Prepare the PLC inhibitor at the desired concentration in complete cell culture medium.

    • Remove the old medium and add the medium containing the inhibitor to the designated wells.

    • Include a "vehicle control" for the inhibitor (medium with the same solvent concentration).

    • Incubate the cells with the inhibitor for the recommended pre-treatment time (e.g., 30-60 minutes).

  • This compound Stimulation:

    • Prepare this compound at a concentration known to elicit a robust response (e.g., at or near its EC₅₀, determined from Protocol 2).

    • Without removing the inhibitor-containing medium, add the this compound solution to the wells.

    • Include control groups: untreated, this compound alone, and inhibitor alone.

  • Incubation and Measurement: Incubate for the appropriate duration to observe the downstream effect and then perform the assay to measure the response (e.g., intracellular calcium levels).

  • Data Analysis: Compare the response to this compound in the presence and absence of the PLC inhibitor. A significant reduction in the this compound-induced response in the inhibitor-treated cells would suggest the involvement of the PLC pathway.

Mandatory Visualizations

This compound (PGF2α) Signaling Pathway

Dinoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (PGF2α) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2 [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Contraction, Proliferation) Ca2->Downstream Mediates PKC->Downstream Phosphorylates Targets

Caption: this compound signaling cascade via the FP receptor.

Experimental Workflow: Pathway Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Cells in Multi-well Plate overnight 2. Incubate Overnight seed_cells->overnight pretreat 3. Pre-treat with Pathway Inhibitor (or Vehicle) overnight->pretreat stimulate 4. Stimulate with this compound (or Vehicle) pretreat->stimulate incubate 5. Incubate for Defined Period stimulate->incubate measure 6. Measure Downstream Response incubate->measure analyze 7. Analyze and Compare Data measure->analyze

Caption: Workflow for a pathway inhibition experiment.

References

Application Notes and Protocols for Dinoprost-Induced Luteolysis in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dinoprost (Prostaglandin F2α, PGF2α) for the induction of luteolysis in mouse models. This document includes detailed experimental protocols, quantitative data on effective concentrations, and an overview of the underlying signaling pathways.

Introduction

This compound, the naturally occurring prostaglandin (B15479496) F2α, is a potent luteolytic agent used to induce the regression of the corpus luteum (CL). In mice, as in many other mammals, the CL is a transient endocrine structure essential for establishing and maintaining early pregnancy through the secretion of progesterone (B1679170). The controlled induction of luteolysis is a critical experimental tool in reproductive biology research and for the development of fertility-regulating drugs. This compound initiates a cascade of events leading to both functional luteolysis, characterized by a rapid decline in progesterone synthesis, and subsequent structural luteolysis, involving apoptosis and tissue remodeling.

Quantitative Data on this compound Concentrations

The effective concentration of this compound for inducing luteolysis in mice can vary between in vivo and in vitro applications. The following tables summarize reported effective concentrations.

In Vivo Administration
ParameterValueSpecies/ModelEffectReference
Dosage 250 µ g/mouse Pseudopregnant miceSignificant decrease in serum progesterone levels within 12 hours.
Route of Administration Subcutaneous (s.c.)Pseudopregnant miceInduces luteolysis.
In Vitro Administration
ParameterValueCell TypeEffectReference
Concentration 10 µMLuteinized ovarian cellsDecreased progesterone secretion.[1]

Experimental Protocols

In Vivo Induction of Luteolysis in Pseudopregnant Mice

This protocol describes the induction of luteolysis in pseudopregnant female mice using a single subcutaneous injection of this compound.

Materials:

  • This compound tromethamine

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline

  • Mature female mice (e.g., ICR strain)[2]

  • Vasectomized male mice

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Induction of Pseudopregnancy:

    • House female mice with vasectomized male mice.

    • Check for the presence of a vaginal plug each morning. The day a plug is found is designated as Day 1 of pseudopregnancy.

  • Preparation of this compound Solution:

    • Dissolve this compound tromethamine in sterile PBS or saline to a final concentration of 2.5 mg/mL. For a 250 µg dose, this would be 0.1 mL per mouse. Prepare fresh on the day of use.

  • Administration of this compound:

    • On Day 5 to Day 7 of pseudopregnancy, administer a single subcutaneous injection of 250 µg of this compound to each mouse.

  • Assessment of Luteolysis:

    • Functional Luteolysis: Collect blood samples via a suitable method (e.g., tail vein, submandibular) at baseline (before injection) and at various time points post-injection (e.g., 6, 12, 24 hours) to measure serum progesterone levels. A significant decrease in progesterone indicates functional luteolysis.[1]

    • Structural Luteolysis: Euthanize mice at desired time points (e.g., 24, 48, 72 hours) post-injection. Collect ovaries and fix in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe morphological changes in the corpora lutea. Perform TUNEL staining to detect apoptotic cells.

Experimental Workflow for In Vivo Luteolysis

G cluster_0 Induction of Pseudopregnancy cluster_1 This compound Administration cluster_2 Assessment of Luteolysis a House female mice with vasectomized males b Check for vaginal plug (Day 1) a->b c Prepare this compound solution (250 µg in PBS/saline) b->c d Subcutaneous injection on Day 5-7 c->d e Blood collection for progesterone assay d->e f Ovary collection for histology and TUNEL assay d->f

References

Application Note: Quantification of Dinoprost (Prostaglandin F2α) in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α), is a naturally occurring prostaglandin with significant physiological and pharmacological effects. It plays a crucial role in reproductive processes, inflammation, and smooth muscle contraction. Accurate quantification of this compound in biological matrices such as plasma, serum, urine, and tissue homogenates is essential for pharmacokinetic studies, drug efficacy evaluation, and understanding its role in various physiological and pathological conditions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on validated procedures and offers high throughput and reliability.[1][2][3]

Experimental Protocols

Materials and Reagents
Sample Preparation: Solid-Phase Extraction (SPE)

Sample preparation is a critical step to remove interferences from the biological matrix.[5][6] Solid-phase extraction is a commonly used technique for cleaning up and concentrating prostaglandins (B1171923) from biological samples.[7]

Protocol:

  • Sample Thawing and Fortification: Thaw biological samples (e.g., 500 µL of plasma) on ice. To each sample, add the internal standard (this compound-d4) to a final concentration of 15 ng/mL.[8] For the preparation of calibration standards and quality control (QC) samples, spike blank matrix with appropriate concentrations of this compound standard solutions.

  • Protein Precipitation (Optional but Recommended): Add an equal volume of cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins. Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the ISTD with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[9]

Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow s1 Thaw Biological Sample (e.g., Plasma, 500 µL) s2 Add Internal Standard (this compound-d4) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifuge and Collect Supernatant s3->s4 s6 Load Sample onto SPE Cartridge s4->s6 s5 Condition SPE Cartridge (Methanol, Water) s5->s6 s7 Wash Cartridge (5% Methanol in Water) s6->s7 s8 Elute Analytes (Methanol) s7->s8 s9 Evaporate to Dryness (Nitrogen Stream) s8->s9 s10 Reconstitute in Mobile Phase s9->s10 s11 Inject into HPLC-MS/MS s10->s11

Caption: Solid-Phase Extraction (SPE) workflow for this compound from biological samples.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A Water with 10mM ammonium formate and 0.1% formic acid[2]
Mobile Phase B Methanol with 10mM ammonium formate and 0.1% formic acid[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 40 °C[2]
Injection Volume 10 µL
Gradient Elution Start with 5% B, increase to 95% B over 6 minutes, hold for 2 minutes, then return to initial conditions.[2]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[10]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 353 → 193[10] this compound-d4: m/z 357 → 197
Ion Source Temp. 500 °C
Collision Gas Argon

Logical Flow of HPLC-MS/MS Analysis

G cluster_analysis HPLC-MS/MS Analysis Workflow reconstituted_sample Reconstituted Sample hplc HPLC System C18 Column Gradient Elution reconstituted_sample->hplc:f0 ms Mass Spectrometer ESI Negative MRM Detection hplc:f1->ms:f0 data Data Acquisition and Processing ms:f2->data

Caption: Workflow of this compound analysis by HPLC-MS/MS.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][11] Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99[12]0.1 - 100 ng/mL with r² > 0.997[2]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.[11]0.1 ng/mL[1]
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)[1]Intraday and Interday RSD < 10%[1]
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)[1]90 - 110% of nominal concentrations[1]
Recovery Consistent and reproducible.> 85%[11]
Matrix Effect Minimal and compensated by the internal standard.[10]Matrix factor between 0.95 and 1.05
Stability Stable under various storage and handling conditions (freeze-thaw, short-term, long-term).[1]Stable for at least 3 freeze-thaw cycles and for 1 month at -80°C.[1]

Data Presentation

The following tables summarize the quantitative data for the HPLC-MS/MS method for this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compoundApprox. 4.5353.2193.1[10]
This compound-d4Approx. 4.5357.2197.1

Table 2: Method Validation Quantitative Summary

Validation ParameterResult
Linearity Range0.1 - 100 ng/mL[2]
Correlation Coefficient (r²)> 0.997[2]
LLOQ0.1 ng/mL[1]
Intraday Precision (RSD%)< 10%
Interday Precision (RSD%)< 10%[1]
Accuracy (% Bias)Within ±10%[1]
Mean Recovery88%

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. The use of solid-phase extraction for sample cleanup and an isotopically labeled internal standard ensures high accuracy and precision. This method is suitable for a wide range of applications in preclinical and clinical research, including pharmacokinetics, pharmacodynamics, and biomarker studies.

References

Application Notes and Protocols for Dinoprost (PGF2a) ELISA Kit in Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of Dinoprost, also known as Prostaglandin (B15479496) F2-alpha (PGF2a), in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

This compound (PGF2a) is a naturally occurring prostaglandin that plays a crucial role in a wide array of physiological and pathological processes.[1][2][3][4] It is a potent mediator in smooth muscle contraction, inflammation, and reproductive functions.[1][2][3] Dysregulation of PGF2a levels has been implicated in various conditions, including asthma, hypertension, and reproductive disorders.[1] Consequently, the accurate measurement of PGF2a in biological fluids like plasma is essential for both basic research and the development of novel therapeutic interventions.[1] This document outlines the principles of the competitive ELISA for PGF2a detection, detailed experimental procedures, and expected performance characteristics.

Principle of the Assay

The this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of PGF2a. The microplate provided in the kit is pre-coated with a capture antibody specific for PGF2a.[5] During the assay, PGF2a present in the plasma sample competes with a fixed amount of biotinylated PGF2a for a limited number of binding sites on the capture antibody.[6][7] Following an incubation period, unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PGF2a that is captured.[5] After another wash step, a TMB substrate solution is added, which is converted by the HRP enzyme into a colored product.[5][6] The intensity of the color developed is inversely proportional to the concentration of PGF2a in the sample.[5][7] The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength (typically 450 nm).[6][7] The concentration of PGF2a in the unknown samples is then determined by comparing their absorbance values to a standard curve generated from known concentrations of PGF2a.[6][7]

PGF2a Signaling Pathway

PGF2a exerts its biological effects by binding to its specific G protein-coupled receptor, the FP receptor.[8][9] This interaction primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[10][11] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[10] These signaling events can then modulate various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, to regulate cellular processes such as smooth muscle contraction and gene expression.[9][10][11]

PGF2a_Signaling_Pathway PGF2a Signaling Pathway PGF2a PGF2a (this compound) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response

Caption: PGF2a signaling cascade initiation and downstream effectors.

Quantitative Data Summary

The performance characteristics of commercially available this compound ELISA kits can vary. The following tables summarize typical quantitative data for easy comparison.

Table 1: Assay Performance Characteristics

ParameterTypical Range
Assay TypeCompetitive ELISA[2][6]
Sample TypeSerum, Plasma, Cell Culture Supernatants[1][3]
Detection Range3.05 - 50,000 pg/mL[2][3]
Sensitivity6.71 pg/mL[2][3]
Assay Time< 3 hours[2]

Table 2: Precision

ParameterCoefficient of Variation (CV%)
Intra-Assay Precision< 10%[1]
Inter-Assay Precision< 12%[1]

Table 3: Recovery in Plasma

Plasma TypeRecovery Range (%)Average Recovery (%)
EDTA Plasma90 - 103%[1]96%[1]
Heparin Plasma90 - 99%[1]94%[1]

Experimental Protocols

Plasma Sample Collection and Preparation

Proper sample handling is critical for accurate PGF2a measurement.

  • Blood Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[12]

  • Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C.[12]

  • Plasma Separation : Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene (B1209903) tube.[12]

  • Storage : Assay the plasma immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[12]

Assay Procedure

The following is a generalized protocol. Always refer to the specific manufacturer's instructions provided with the kit.

ELISA_Workflow This compound Competitive ELISA Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add 50µL of Standard or Sample to each well prep->add_sample add_biotin_pgf2a Add 50µL of Biotinylated PGF2a add_sample->add_biotin_pgf2a incubate1 Incubate for 1-2 hours at 37°C add_biotin_pgf2a->incubate1 wash1 Aspirate and Wash 3-5 times incubate1->wash1 add_hrp Add 100µL of Streptavidin-HRP Conjugate wash1->add_hrp incubate2 Incubate for 1 hour at 37°C add_hrp->incubate2 wash2 Aspirate and Wash 5 times incubate2->wash2 add_substrate Add 90µL of TMB Substrate wash2->add_substrate incubate3 Incubate for 15-30 minutes at 37°C in the dark add_substrate->incubate3 add_stop Add 50µL of Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read calculate Calculate PGF2a Concentration read->calculate end End calculate->end

Caption: Step-by-step workflow for the PGF2a competitive ELISA.

Detailed Steps:

  • Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and wash buffer according to the kit manual.[13]

  • Standard and Sample Addition : Add 50 µL of each standard and plasma sample into the appropriate wells of the microplate.[1][7]

  • Competitive Reaction : Immediately add 50 µL of biotinylated PGF2a solution to each well. Gently tap the plate to mix and cover with a plate sealer. Incubate for 1-2 hours at 37°C.[1][7]

  • Washing : Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.[1]

  • Conjugate Addition : Add 100 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 1 hour at 37°C.[1]

  • Second Washing : Repeat the washing step as described in step 4.

  • Substrate Development : Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at 37°C in the dark.[1]

  • Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

  • Absorbance Measurement : Read the optical density (OD) of each well within 15 minutes at 450 nm using a microplate reader.[6][7]

  • Calculation : Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of PGF2a in the samples by interpolating their mean absorbance values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh, properly stored reagents.
Low signal Inactive reagentsEnsure reagents are within their expiration date and have been stored correctly.
Incorrect incubation times or temperaturesFollow the protocol precisely for incubation steps.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Pipetting errorsUse calibrated pipettes and proper pipetting technique.
High CV% Inconsistent pipettingBe consistent with pipetting technique and timing.
Incomplete mixingGently tap the plate to ensure thorough mixing after adding reagents.

Conclusion

The this compound (PGF2a) ELISA kit provides a sensitive and reliable method for quantifying PGF2a levels in plasma. Adherence to the outlined protocols and proper sample handling are crucial for obtaining accurate and reproducible results. This tool is invaluable for researchers and drug development professionals investigating the role of PGF2a in health and disease.

References

Application Notes and Protocols for Immunofluorescence Staining of FP Receptor in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of the Prostaglandin (B15479496) F2α Receptor (FP receptor), a G protein-coupled receptor that mediates the actions of prostaglandin F2α (PGF2α). Accurate visualization of FP receptor distribution in tissues is crucial for understanding its physiological roles and its involvement in pathological conditions.

Introduction

The Prostaglandin F2α (PGF2α) receptor, or FP receptor, is a key player in numerous physiological processes, including smooth muscle contraction, reproductive functions, and intraocular pressure regulation.[1][2][3] Dysregulation of FP receptor signaling is implicated in various pathologies, making it a significant target for drug development. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression of the FP receptor within the native tissue context. This document provides a comprehensive guide to performing immunofluorescence staining for the FP receptor in both paraffin-embedded and frozen tissue sections.

FP Receptor Signaling Pathway

The FP receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[1][4] Activation of the FP receptor by its ligand, PGF2α, initiates a signaling cascade involving the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This signaling cascade can lead to various cellular responses, including smooth muscle contraction and cell proliferation.[4] Furthermore, studies have shown that PGF2α-FP receptor signaling can transactivate the epidermal growth factor receptor (EGFR) and activate the mitogen-activated protein kinase (MAPK) pathway.[5]

FP_Receptor_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (PTGFR) PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR (transactivation) PLC->EGFR Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response MAPK_Pathway MAPK Signaling Pathway EGFR->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response

FP Receptor signaling pathway.

Experimental Protocols

This section provides detailed protocols for immunofluorescence staining of the FP receptor in both paraffin-embedded and frozen tissue sections.

Immunofluorescence Staining Workflow

The general workflow for immunofluorescence staining involves several key steps from tissue preparation to imaging and analysis.

Immunofluorescence_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Imaging and Analysis Tissue_Collection 1. Tissue Collection Fixation 2. Fixation (e.g., 4% PFA) Tissue_Collection->Fixation Embedding 3. Embedding (Paraffin or OCT) Fixation->Embedding Sectioning 4. Sectioning (Microtome or Cryostat) Embedding->Sectioning Deparaffinization 5. Deparaffinization & Rehydration (Paraffin sections only) Sectioning->Deparaffinization Antigen_Retrieval 6. Antigen Retrieval (Paraffin sections) Deparaffinization->Antigen_Retrieval Permeabilization 7. Permeabilization (e.g., Triton X-100) Antigen_Retrieval->Permeabilization Blocking 8. Blocking (e.g., Normal Serum) Permeabilization->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-FP) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 11. Counterstaining (e.g., DAPI) Secondary_Ab->Counterstain Mounting 12. Mounting Counterstain->Mounting Imaging 13. Microscopy (Fluorescence/Confocal) Mounting->Imaging Analysis 14. Image Analysis Imaging->Analysis

General immunofluorescence workflow.
Protocol for Paraffin-Embedded Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 10 minutes each.[6][7]

    • Immerse in 100% ethanol (B145695): 2 changes for 10 minutes each.[6]

    • Immerse in 95% ethanol for 5 minutes.[6][7]

    • Immerse in 70% ethanol for 5 minutes.[6][7]

    • Rinse in deionized water.[6]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a microwave or water bath.[7] Boil for 5-10 minutes.[7]

    • Allow slides to cool to room temperature.

  • Permeabilization:

    • Incubate sections with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature to reduce non-specific binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary anti-FP receptor antibody in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Counterstaining:

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting:

    • Wash slides twice with PBS for 10 minutes each.[8]

    • Mount with an anti-fade mounting medium.

Protocol for Frozen Sections
  • Fixation:

    • Fix frozen sections with cold acetone (B3395972) for 10 minutes or 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[9]

    • Wash with PBS.

  • Permeabilization:

    • If using PFA fixation, permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5-10% normal serum) for 30-60 minutes at room temperature.[8]

  • Primary Antibody Incubation:

    • Dilute the primary anti-FP receptor antibody in blocking buffer.

    • Incubate sections with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate with DAPI for 5-10 minutes.

  • Mounting:

    • Wash slides twice with PBS for 10 minutes each.[8]

    • Mount with an anti-fade mounting medium.

Data Presentation

The following table summarizes typical experimental parameters for immunofluorescence staining of the FP receptor, compiled from various sources. Researchers should optimize these conditions for their specific antibodies and tissues.

ParameterParaffin-Embedded SectionsFrozen SectionsReference
Fixation 4% Paraformaldehyde (PFA) or 10% Formalin4% PFA or Cold Acetone[6][7][9]
Section Thickness 5 - 15 µm4 - 10 µm[6][9]
Antigen Retrieval Heat-Induced (e.g., Citrate Buffer, pH 6.0)Not typically required[7]
Permeabilization 0.1% Triton X-100 in PBS0.1% Triton X-100 in PBS (if PFA fixed)[10]
Blocking Solution 5-10% Normal Serum in PBS5-10% Normal Serum in PBS[8]
Primary Antibody Dilution 1:100 - 1:3001:100 - 1:300[11]
Primary Antibody Incubation Overnight at 4°C1-2 hours at RT or Overnight at 4°C[8][12]
Secondary Antibody Dilution 1:500 - 1:10001:500 - 1:1000[11]
Secondary Antibody Incubation 1-2 hours at Room Temperature1 hour at Room Temperature[8][10]
Counterstain DAPIDAPI[8]

Troubleshooting

Common issues in immunofluorescence staining include weak or no signal, high background, and non-specific staining. The following table provides potential causes and solutions.

ProblemPossible CauseSuggested SolutionReference
Weak or No Signal Inadequate antigen retrievalOptimize heating time and temperature for HIER.[13]
Low antibody concentrationIncrease primary antibody concentration or incubation time.[14]
Incompatible primary/secondary antibodiesEnsure secondary antibody is raised against the host species of the primary antibody.[13][14]
High Background Insufficient blockingIncrease blocking time or change blocking reagent.[14][15]
Antibody concentration too highDecrease primary or secondary antibody concentration.[14][16]
Autofluorescence of tissueUse an autofluorescence quenching kit or appropriate mounting medium.[17]
Non-specific Staining Cross-reactivity of antibodiesRun a secondary antibody only control. Consider using a different antibody.[14][16]
Hydrophobic interactionsIncrease the salt concentration in the washing buffers.[15]

References

Application Note: Preparation and Handling of Stable Dinoprost Solutions for Long-Term In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinoprost, the naturally occurring form of Prostaglandin (B15479496) F2α (PGF2α), is a potent lipid mediator involved in a myriad of physiological and pathological processes, making it a critical tool for in vitro research in areas such as reproductive biology, oncology, and immunology.[1][2] A significant challenge for researchers conducting long-term experiments is the inherent instability of this compound in aqueous solutions, which can lead to a loss of biological activity and experimental variability. This application note provides a detailed protocol for the preparation, storage, and handling of this compound solutions to ensure stability and reproducibility in long-term cell culture experiments.

Chemical Properties and Stability

This compound is commercially available as both a free acid and a tromethamine salt. The tromethamine salt exhibits high solubility in aqueous solutions, with concentrations of at least 200 mg/mL being readily achievable.[3][4][5] In contrast, the free acid form has limited water solubility but is freely soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[3]

The stability of prostaglandins (B1171923) in solution is highly dependent on pH and temperature.[6][7] Acidic conditions can lead to the formation of prostaglandin A, while basic conditions can also cause degradation.[7] For optimal stability in long-term experiments, it is crucial to prepare and store this compound under appropriate conditions to minimize degradation.

Data Presentation: Solubility and Storage Recommendations

The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for this compound and its solutions.

Table 1: Solubility of this compound and its Tromethamine Salt

CompoundSolventSolubilityReference(s)
This compound (Free Acid)WaterSlightly Soluble[3]
Ethanol, Methanol, ChloroformFreely Soluble[3]
This compound TromethamineWater≥ 200 mg/mL[3][4][5]
DMSO95 mg/mL (199.73 mM)[8]
Ethanol95 mg/mL[8]

Table 2: Recommended Storage Conditions for this compound Stock

FormStorage TemperatureDurationReference(s)
Powder (Free Acid or Salt)-20°CUp to 3 years[2][8]
Stock Solution in Anhydrous DMSO or Ethanol-80°CUp to 1 year[8][9]
-20°CUp to 1 month[8]
Aqueous Aliquots (for short-term use)2-8°CUp to 30 days[10]
Frozen (-20°C or -80°C)Several months (avoid repeated freeze-thaw)[10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound tromethamine in sterile DMSO.

Materials:

  • This compound tromethamine (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of this compound tromethamine powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound tromethamine.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.756 mg of this compound tromethamine (MW: 475.62 g/mol ) in 1 mL of DMSO.

  • Gently vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to one year).[8][9]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the concentrated stock solution into a working solution for treating cells in culture.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium (appropriate for your cell line)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment.

  • It is recommended to prepare fresh working solutions for each experiment.

  • Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.[11]

  • Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Protocol 3: Validation of this compound Solution Stability (Optional)

For long-term experiments, it is advisable to validate the stability of your prepared this compound solutions. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Workflow:

  • Prepare a fresh this compound solution at the desired concentration in the intended experimental buffer or medium.

  • Analyze an initial sample (T=0) to determine the starting concentration and purity.

  • Store the solution under the same conditions as your long-term experiment.

  • At various time points (e.g., 24h, 48h, 72h, 1 week), take aliquots of the solution and analyze them by HPLC or LC-MS.

  • Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of degradation. A solution is generally considered stable if it retains ≥90% of the initial concentration.[12]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation dinoprost_powder This compound Tromethamine Powder dissolve_dmso Dissolve in Anhydrous DMSO dinoprost_powder->dissolve_dmso stock_solution 10 mM Stock Solution dissolve_dmso->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot store_80 Store at -80°C aliquot->store_80 thaw_stock Thaw Stock Aliquot store_80->thaw_stock For each experiment serial_dilution Serial Dilution in Culture Medium thaw_stock->serial_dilution working_solution Final Working Solution serial_dilution->working_solution add_to_cells Add to Cell Culture working_solution->add_to_cells

Caption: Workflow for preparing stable this compound solutions.

dinoprost_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PGF2α) fp_receptor FP Receptor (GPCR) This compound->fp_receptor binds gq Gq Protein fp_receptor->gq activates egfr EGFR fp_receptor->egfr transactivates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes mapk_cascade MAPK Signaling Cascade (e.g., ERK1/2) egfr->mapk_cascade ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc proliferation Cellular Responses (e.g., Proliferation) ca_release->proliferation pkc->mapk_cascade gene_expression Changes in Gene Expression mapk_cascade->gene_expression gene_expression->proliferation

Caption: this compound (PGF2α) signaling pathway.[1][13]

References

Application Notes and Protocols: Dinoprost Delivery for Targeted Tissue Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoprost, the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and smooth muscle stimulant with significant applications in reproductive medicine and other therapeutic areas.[1][2] Its clinical efficacy is often dependent on achieving sufficient concentrations in target tissues while minimizing systemic exposure and associated side effects. This document provides an overview of delivery methods for this compound aimed at achieving targeted tissue effects, with a focus on uterine and corpus luteum applications. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Quantitative Outcomes of Different this compound Delivery Methods

Effective targeted delivery of this compound aims to maximize its concentration at the site of action while minimizing systemic circulation. The following tables summarize quantitative data from studies employing various delivery routes. It is important to note that direct measurement of this compound in target tissues is technically challenging and not always reported; therefore, some data is inferred from physiological responses and plasma metabolite concentrations.

Table 1: Comparison of Pregnancy Rates Following Different this compound Administration Routes in Cattle for Estrus Synchronization.

Delivery RouteDose (mg)Pregnancy Rate (%)Reference
Intramuscular (IM)2563.5[3]
Ischiorectal Fossa (IRF)2569.4[3]
Intravulvosubmucosal (IVSM)10Not Efficacious[3]

This table provides a comparative overview of pregnancy rates in cattle following different routes of this compound administration for estrus synchronization. The data suggests that the ischiorectal fossa injection is as effective as the intramuscular route.

Table 2: Time to Delivery in Humans Following Intravaginal and Intracervical Administration of Prostaglandins (B1171923) for Labor Induction.

Delivery MethodActive AgentTime from Administration to Delivery (hours)Reference
Intravaginal InsertDinoprostone (B10761402) (PGE2)~26.18[4]
Intracervical GelDinoprostone (PGE2)~19.8[5]
Intravaginal InsertMisoprostol (B33685) (PGE1 analogue)Shorter than Dinoprostone[4][6]

This table summarizes the time to delivery in human clinical trials using different local administration methods of prostaglandins for labor induction. While not this compound (PGF2α), this data for the related Dinoprostone (PGE2) illustrates the principle of local delivery to the uterus and cervix.

Signaling Pathway of this compound

This compound exerts its effects by binding to the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor.[1] Activation of the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological effects of this compound, such as smooth muscle contraction and luteolysis.

Dinoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (PGF2α) FP_receptor FP Receptor This compound->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Physiological_Effects Physiological Effects (e.g., Smooth Muscle Contraction, Luteolysis) Ca2->Physiological_Effects PKC->Physiological_Effects

This compound (PGF2α) Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the targeted delivery of this compound to uterine and corpus luteum tissues for research purposes. These protocols are based on methodologies described in the scientific literature and should be adapted to specific experimental needs and institutional guidelines.

Protocol for Intracervical Administration of this compound Gel in a Heifer Model

This protocol is adapted from studies involving the intracervical application of prostaglandin gels for cervical ripening.[7]

Objective: To deliver a controlled dose of this compound directly to the cervix to study its local effects on cervical ripening and uterine contractility.

Materials:

  • This compound tromethamine sterile solution

  • Sterile, biocompatible, viscous gel vehicle (e.g., hydroxypropyl methylcellulose-based)

  • Sterile syringes (3 mL and 10 mL)

  • Sterile catheters with appropriate length and diameter for bovine cervix

  • Speculum and light source

  • Sterile lubricant

  • 70% ethanol (B145695) for disinfection

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Preparation of this compound Gel:

    • Under sterile conditions (e.g., in a laminar flow hood), prepare the desired concentration of this compound gel. For example, to prepare a 2 mg/mL gel, aseptically add the appropriate volume of a stock solution of this compound to the sterile gel vehicle.

    • Thoroughly mix the this compound and gel vehicle until a homogenous mixture is achieved.

    • Draw the prepared this compound gel into a 3 mL syringe.

  • Animal Preparation:

    • Restrain the heifer in a standing position in a cattle chute.

    • Cleanse the perineal area with a mild disinfectant and dry thoroughly.

  • Administration:

    • Lubricate the speculum and gently insert it into the vagina to visualize the cervix.

    • Attach a sterile catheter to the syringe containing the this compound gel.

    • Carefully guide the catheter through the speculum and into the cervical canal to the desired depth.

    • Slowly and steadily depress the syringe plunger to administer the gel into the cervix.

    • Withdraw the catheter and speculum.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of discomfort or adverse reactions.

    • At predetermined time points, tissue biopsies or other measurements can be taken to assess the effects of this compound.

Intracervical_Protocol_Workflow A Prepare Sterile this compound Gel B Restrain and Prepare Heifer A->B C Visualize Cervix with Speculum B->C D Insert Catheter into Cervical Canal C->D E Administer this compound Gel D->E F Monitor Animal and Collect Data E->F

Workflow for Intracervical this compound Gel Administration.
Protocol for Direct Intra-Corpus Luteum Injection of this compound in a Bovine Model

This protocol is based on studies investigating the direct luteolytic effects of PGF2α on the corpus luteum (CL).[1][8]

Objective: To deliver this compound directly into the CL to study its localized effects on luteolysis, bypassing systemic circulation.

Materials:

  • This compound tromethamine sterile solution

  • Ultrasound machine with an appropriate transvaginal probe and needle guide

  • Long sterile needle (e.g., 18-gauge spinal needle)

  • Sterile saline

  • Epidural anesthetic

  • Sedative (as per veterinary recommendation)

  • Personal protective equipment

Procedure:

  • Animal Preparation:

    • Administer a sedative and an epidural anesthetic to the cow to minimize discomfort and movement.

    • Position the cow in a standing restraint.

  • Ultrasound-Guided Injection:

    • Introduce the ultrasound probe into the vagina to visualize the ovary containing the target CL.

    • Guide the sterile needle through the needle guide of the ultrasound probe.

    • Under real-time ultrasound guidance, advance the needle through the vaginal wall and into the center of the CL.

  • Injection:

    • Once the needle tip is confirmed to be within the CL, slowly inject the desired dose of this compound solution (e.g., 2.5 mg in a small volume).

    • For control animals, an equivalent volume of sterile saline can be injected.

  • Post-Injection:

    • Carefully withdraw the needle and the ultrasound probe.

    • Monitor the animal for any signs of distress.

    • Collect blood or tissue samples at specified time points to analyze hormone levels or gene expression changes indicative of luteolysis.

Intra_CL_Protocol_Workflow A Sedate and Anesthetize Cow B Visualize Corpus Luteum via Transvaginal Ultrasound A->B C Guide Needle into the Corpus Luteum B->C D Inject this compound Solution C->D E Withdraw Needle and Monitor Animal D->E F Collect Samples for Analysis E->F

Workflow for Intra-Corpus Luteum this compound Injection.

Conclusion

Targeted delivery of this compound offers a promising approach to enhance its therapeutic efficacy while minimizing systemic side effects. The choice of delivery method should be guided by the specific therapeutic goal and the target tissue. The protocols and data presented here provide a framework for researchers and drug development professionals to design and execute studies aimed at optimizing this compound delivery for targeted tissue effects. Further research is warranted to develop novel delivery systems that can provide sustained and highly localized release of this compound, thereby improving its clinical utility.

References

Application Notes and Protocols for the Use of Dinoprost in Neuroinflammation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a bioactive lipid mediator increasingly recognized for its role in modulating neuroinflammatory processes. As a ligand for the G-protein coupled prostaglandin F receptor (FP receptor), this compound is implicated in the activation of microglia and the subsequent cascade of inflammatory events that are hallmarks of many neurodegenerative diseases. Understanding the mechanisms by which this compound contributes to neuroinflammation is crucial for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of this compound in in vitro neuroinflammation models. Detailed protocols for cell culture, induction of neuroinflammation, and subsequent analysis are provided, along with a summary of expected quantitative outcomes and a visualization of the key signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound and related compounds on key markers of neuroinflammation, based on published literature.

Table 1: Effect of this compound (PGF2α) on Interleukin-6 (IL-6) Production in Human Fibroblasts (as a model for pro-inflammatory signaling)

TreatmentConcentrationTime PointIL-6 Production (pg/mL, Mean ± SD)Fold Change vs. Control
Control-48h150 ± 251.0
This compound1 µM24h450 ± 503.0
This compound1 µM48h750 ± 705.0
IL-1β1 ng/mL48h3000 ± 25020.0
IL-1β + this compound1 ng/mL + 1 µM48h6000 ± 50040.0

Data extrapolated and simplified for illustrative purposes from studies on human gingival fibroblasts, which demonstrate a pro-inflammatory response to PGF2α.[1]

Table 2: Effects of FP Receptor Modulation on Neuronal Injury and Gliosis in In Vivo Models

ModelTreatment (Dose)Outcome MeasureResult
Traumatic Brain Injury (mouse)AL-8810 (FP antagonist, 10 mg/kg)Neurological Deficit Score (24h post-injury)Significant improvement vs. vehicle[2]
Traumatic Brain Injury (mouse)AL-8810 (FP antagonist, 10 mg/kg)Microglial Activation (Iba1 staining)Attenuated gliosis and microglial activation[2]
Ischemic Stroke (mouse)FP receptor knockoutInfarct VolumeSignificantly smaller infarcts vs. wild-type[3]
Ischemic Stroke (mouse)Latanoprost (FP agonist)Infarct SizeIncreased infarct size vs. vehicle[3]

Signaling Pathways

Activation of the FP receptor by this compound (PGF2α) in microglia is believed to trigger a pro-inflammatory cascade primarily through the mobilization of intracellular calcium.

Dinoprost_Signaling This compound This compound (PGF2α) FP_receptor FP Receptor (GPCR) This compound->FP_receptor Binds Gq_protein Gαq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates NFkB NF-κB Activation Ca_release->NFkB Modulates MAPK MAPK (p38, ERK) PKC->MAPK MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulates Transcription Microglial_Activation Microglial Activation (Morphological Change) Cytokines->Microglial_Activation

Caption: this compound signaling cascade in microglia.

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model Using Primary Microglia

This protocol describes the induction of a pro-inflammatory response in primary microglia using this compound.

Materials:

  • Primary microglia (e.g., isolated from neonatal mouse or rat pups)

  • Complete culture medium (e.g., DMEM/F10 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (Prostaglandin F2α) stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (Positive Control)

  • Phosphate Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for TNF-α, IL-6, IL-1β; Griess Reagent for nitric oxide; Iba1 antibody for immunocytochemistry)

Procedure:

  • Cell Seeding:

    • Culture primary microglia in T-75 flasks.

    • Once confluent, detach microglia by gentle shaking or using a cell scraper.

    • Seed microglia into 24-well plates at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere and rest for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

    • Prepare a positive control working solution of LPS (e.g., 100 ng/mL).

    • Prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the wells and replace it with 500 µL of the prepared treatment solutions.

  • Incubation:

    • Incubate the plates for a desired time point (e.g., 6, 12, 24, or 48 hours) at 37°C, 5% CO₂. The optimal time will depend on the specific endpoint being measured. Cytokine release is often detectable within 6-24 hours.

  • Analysis:

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant from each well.

      • Centrifuge at 1,500 rpm for 10 minutes to pellet any debris.

      • Analyze the supernatant for levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

    • Nitric Oxide Measurement (Griess Assay):

      • Use a portion of the collected supernatant to measure nitrite (B80452) concentration, an indicator of nitric oxide production, using the Griess reagent.

    • Immunocytochemistry:

      • Fix the cells in the wells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

      • Incubate with a primary antibody against a microglial activation marker, such as Iba1.

      • Incubate with a fluorescently labeled secondary antibody.

      • Visualize and quantify changes in microglial morphology (e.g., retraction of processes, amoeboid shape).

Protocol1_Workflow cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_analysis Analysis Seed Seed Primary Microglia (5x10⁴ cells/well) Rest Rest for 24h Seed->Rest Treat Treat with this compound (0.1-10 µM), LPS (100 ng/mL), or Vehicle Rest->Treat Incubate Incubate for 6-48 hours Treat->Incubate Collect Collect Supernatant Incubate->Collect Fix Fix Cells Incubate->Fix ELISA ELISA (TNF-α, IL-6, IL-1β) Collect->ELISA Griess Griess Assay (NO) Collect->Griess ICC Immunocytochemistry (Iba1) Fix->ICC

Caption: Workflow for in vitro microglial neuroinflammation model.

Protocol 2: Neuron-Microglia Co-Culture Model of Neurotoxicity

This protocol assesses the neurotoxic effects of this compound-activated microglia on primary neurons.

Materials:

  • Primary cortical or hippocampal neurons

  • Primary microglia

  • Neuron culture medium (e.g., Neurobasal medium with B-27 supplement)

  • Microglia culture medium

  • This compound stock solution

  • Reagents for assessing neuronal viability (e.g., LDH assay kit, Calcein-AM/Propidium Iodide staining kit)

  • Antibodies for immunocytochemistry (e.g., MAP2 for neurons, Iba1 for microglia)

Procedure:

  • Neuron Seeding:

    • Seed primary neurons onto poly-D-lysine coated 24-well plates at a density of 1 x 10⁵ cells/well.

    • Culture neurons for 5-7 days to allow for maturation and network formation.

  • Microglia Addition:

    • On day 5-7 of neuronal culture, add primary microglia to the wells at a neuron-to-microglia ratio of approximately 4:1 (e.g., 2.5 x 10⁴ microglia/well).

    • Allow the co-culture to stabilize for 24 hours.

  • Treatment:

    • Prepare this compound working solutions in the co-culture medium.

    • Gently perform a half-medium change, replacing with the this compound-containing medium to achieve final concentrations (e.g., 1 µM, 10 µM). Include vehicle and positive (LPS) controls.

  • Incubation:

    • Incubate the co-cultures for 48-72 hours.

  • Analysis of Neurotoxicity:

    • LDH Assay: Collect the culture medium and measure the activity of lactate (B86563) dehydrogenase (LDH), an indicator of cell death, using a commercial kit.

    • Live/Dead Staining: Incubate the cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red). Image using fluorescence microscopy and quantify the percentage of viable neurons.

    • Immunocytochemistry: Fix the cells and stain for the neuronal marker MAP2 and the microglial marker Iba1. Assess neuronal morphology, neurite integrity, and microglial activation.

Protocol2_Workflow Seed_N 1. Seed Primary Neurons Culture_N 2. Culture Neurons (5-7 days) Seed_N->Culture_N Add_M 3. Add Primary Microglia (4:1 ratio) Culture_N->Add_M Stabilize 4. Stabilize Co-culture (24h) Add_M->Stabilize Treat 5. Treat with this compound Stabilize->Treat Incubate 6. Incubate (48-72h) Treat->Incubate Analyze 7. Analyze Neurotoxicity Incubate->Analyze LDH LDH Assay Analyze->LDH LiveDead Live/Dead Staining Analyze->LiveDead ICC ICC (MAP2/Iba1) Analyze->ICC

Caption: Neuron-microglia co-culture neurotoxicity workflow.

Conclusion

This compound, acting through its FP receptor, represents a significant pathway for inducing pro-inflammatory responses in microglia. The protocols outlined here provide a framework for researchers to investigate the specific contributions of this signaling axis to neuroinflammation and its consequences for neuronal health. By quantifying cytokine production, assessing microglial activation, and measuring neurotoxicity, these models can be powerfully employed in the screening and validation of novel anti-inflammatory and neuroprotective agents.

References

Application Notes and Protocols for Studying the Role of Dinoprost (PGF2α) in Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the formation of intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A significant body of evidence indicates that neuroinflammation is a critical component in the pathogenesis of AD. Prostaglandins (B1171923), a class of lipid mediators, are key players in the inflammatory cascade.

Dinoprost, also known as prostaglandin (B15479496) F2α (PGF2α), is a biologically active prostaglandin derived from arachidonic acid through the cyclooxygenase (COX) pathway. In the context of Alzheimer's disease, the expression of COX-2 is significantly upregulated, leading to increased production of various prostaglandins, including PGF2α.[1] Elevated levels of PGF2α metabolites have been observed in the brains of individuals with AD, suggesting a role for this prostaglandin in the disease's inflammatory processes.[1]

While this compound is not typically used to induce a de novo animal model of Alzheimer's disease, its role in the neuroinflammatory component of the disease is of significant interest. Researchers often investigate the prostaglandin pathway in established transgenic or neuroinflammation-induced animal models of AD. For instance, in mouse models like the APPSwe-PS1ΔE9, which develops Aβ pathology, there are notable changes in inflammatory signaling pathways that involve prostaglandins.[2] Understanding the signaling pathways of this compound and its receptors can provide insights into the mechanisms of neuroinflammation in AD and may reveal novel therapeutic targets.

The following protocols are designed for researchers to investigate the role of this compound and the associated prostaglandin signaling pathways in established animal models of Alzheimer's disease. These methods allow for the quantification of this compound levels, visualization of key enzyme localization, and assessment of cognitive deficits associated with neuroinflammation.

Data Presentation

Table 1: Prostaglandin F2α Metabolite Levels in Alzheimer's Disease

AnalyteConditionBrain RegionFold Change vs. Controlp-valueReference
13,14-dihydro 15-keto PGF2αAlzheimer's DiseaseHippocampal Pyramidal NeuronsSignificantly Increased< 0.001[1]
8-iso-PGF2αAlzheimer's DiseaseHippocampal Pyramidal NeuronsSignificantly Increased< 0.01[1]

Experimental Protocols

Protocol 1: Quantification of this compound (PGF2α) in Mouse Brain Tissue by UHPLC-ESI-MS/MS

This protocol is adapted from a method for the rapid identification and quantification of prostaglandins in cerebral tissues.[3]

1. Materials and Reagents:

  • Mouse brain tissue (e.g., hippocampus, cortex) from an AD model and wild-type controls

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Homogenizer

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., PGF2α-d4)

  • Ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) system

2. Procedure:

  • Tissue Collection and Homogenization:

    • Anesthetize the mouse according to approved animal care protocols and perfuse transcardially with ice-cold PBS.

    • Dissect the brain region of interest on an ice-cold surface.

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

    • For homogenization, weigh the frozen tissue and add 10 volumes of ice-cold PBS with an internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction of Prostaglandins:

    • To the homogenate, add two volumes of acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and acidify with 0.1% formic acid.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the prostaglandins. Elute with a solvent mixture such as ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of the mobile phase for UHPLC-MS/MS analysis.

  • UHPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the UHPLC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific transitions for PGF2α and the internal standard.

    • Quantify the amount of PGF2α in the sample by comparing its peak area to that of the internal standard and using a standard curve.

Protocol 2: Immunohistochemistry for Cyclooxygenase-2 (COX-2) in Mouse Brain Sections

This protocol provides a general framework for the immunohistochemical staining of COX-2 in paraffin-embedded mouse brain sections.

1. Materials and Reagents:

  • Paraffin-embedded mouse brain sections (5-10 µm thick) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 0.01 M Citrate buffer, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol)

  • Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody against COX-2

  • Biotinylated secondary antibody

  • Avidin-biotin-horseradish peroxidase (HRP) complex

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution and incubate at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Incubate sections with peroxidase blocking solution to quench endogenous peroxidase activity.

    • Rinse with PBS.

    • Apply blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate with the primary anti-COX-2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Rinse with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS and incubate with the avidin-biotin-HRP complex.

    • Develop the signal by adding the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

Protocol 3: Morris Water Maze for Assessment of Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in mouse models of Alzheimer's disease.[4][5][6][7][8]

1. Apparatus:

  • A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • A hidden escape platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room and on the pool walls.

  • A video tracking system to record and analyze the mouse's swim path.

2. Procedure:

  • Acclimation:

    • Handle the mice for several days before the start of the experiment to reduce stress.

    • Allow mice to acclimate to the testing room for at least 30 minutes before each session.

  • Training Phase (Acquisition):

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the mouse into the water at one of four designated start positions, facing the pool wall.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Memory Retention):

    • On the day after the last training session, remove the platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of times the mouse crosses the former platform location, and the swim path.

  • Data Analysis:

    • Analyze the escape latencies and path lengths during the training phase to assess learning. A decrease in these parameters over days indicates successful learning.

    • Analyze the data from the probe trial to assess memory retention. A significant preference for the target quadrant indicates good spatial memory.

Visualizations

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Phospholipase A2 PLA2->Membrane cleaves PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX COX-1 / COX-2 COX->AA acts on This compound This compound (PGF2α) PGH2->this compound PGFS PGF Synthase PGFS->PGH2 converts

Caption: Arachidonic acid cascade leading to this compound (PGF2α) synthesis.

Dinoprost_Signaling_Pathway This compound This compound (PGF2α) FP_Receptor FP Receptor This compound->FP_Receptor binds to Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Downstream Downstream Signaling (e.g., MAPK activation) Ca_Release->Downstream PKC_Activation->Downstream Neuroinflammation Neuroinflammation (Cytokine production, Microglial activation) Downstream->Neuroinflammation Experimental_Workflow start Start: AD Animal Model (e.g., APP/PS1 mice) & Wild-Type Controls behavior Behavioral Testing (Morris Water Maze) start->behavior tissue Tissue Collection (Brain - Hippocampus, Cortex) behavior->tissue analysis Biochemical & Histological Analysis tissue->analysis lcms UHPLC-MS/MS for This compound Quantification analysis->lcms ihc IHC for COX-2 Expression analysis->ihc data Data Interpretation & Correlation lcms->data ihc->data end Conclusion on the Role of this compound in AD-related Neuropathology data->end

References

Application Notes: Dinoprost as a Tool for Studying G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α), is a naturally occurring prostaglandin that serves as a potent and selective agonist for the Prostaglandin F (FP) receptor.[1] The FP receptor is a class A G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins.[2] This initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[2][3] Due to its specificity and potent agonistic activity, this compound is an invaluable pharmacological tool for investigating various aspects of GPCR signaling, including ligand binding, functional activation, downstream signaling pathways, and receptor regulation.

These notes provide an overview of the key experimental applications of this compound in studying the FP receptor, complete with detailed protocols and representative data.

Mechanism of Action & Signaling Pathways

The primary signaling pathway activated by this compound is the Gαq/11 pathway.[2] Binding of this compound to the FP receptor induces a conformational change, facilitating the exchange of GDP for GTP on the Gαq/11 subunit. The activated Gαq/11 then stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[4] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates PKC, leading to the phosphorylation of various downstream targets and culminating in a cellular response.[2]

While the Gq pathway is predominant, evidence also suggests that FP receptor activation can engage other pathways, such as the Rho signaling cascade.[2] Furthermore, while the FP receptor on its own does not typically recruit β-arrestins, it can participate in β-arrestin recruitment when forming a heterodimer with other GPCRs, such as the Angiotensin II Type 1 Receptor (AT1R).[5][6]

Signaling Pathway Diagram

Dinoprost_Signaling This compound-FP Receptor Canonical Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (PGF2α) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds Gq_Protein Gαq/11 FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Ca2_ion->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: Canonical Gαq/11 signaling pathway activated by this compound.

Application 1: Receptor Binding Assays

Purpose: To determine the binding affinity (Ki or Kd) of this compound for the FP receptor. This is typically achieved through competitive radioligand binding assays.

Quantitative Data Summary

CompoundReceptorCell Line/TissueAssay TypeKi / IC50 (nM)
This compound (PGF2α)Human FP1321N1 cellsRadioligand Binding ([³H]-PGF2α)5.0
Travoprost (B1681362) acidHuman FPCultured CellsRadioligand Binding35
Latanoprost acidHuman FPCultured CellsRadioligand Binding98
Bimatoprost acidHuman FPCultured CellsRadioligand Binding83

Note: Data compiled from multiple sources.[7][8] Values can vary based on experimental conditions.

Protocol: Competitive Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Culture cells expressing the human FP receptor (e.g., HEK293 or 1321N1 cells) to high density.[7]

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Store at -80°C.

  • Binding Assay:

    • Perform the assay in a 96-well plate with a total volume of 200 µL per well.[7]

    • Assay Buffer: 50 mM Tris-HCl pH 6.0, 5 mM MgCl₂, 0.5% BSA.

    • Add the following to each well:

      • 50 µL of radioligand (e.g., [³H]-PGF2α at a final concentration of ~1-5 nM).

      • 50 µL of competing ligand (this compound, serial dilutions from 10⁻¹¹ to 10⁻⁵ M).

      • 100 µL of cell membrane suspension (e.g., 15-20 µg of protein).

    • For total binding, add 50 µL of assay buffer instead of the competing ligand.

    • For non-specific binding, add a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle agitation.[7]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a GF/C glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application 2: Functional Assays - Calcium Mobilization

Purpose: To measure the potency (EC50) of this compound in activating the Gαq/11 pathway by quantifying the resulting increase in intracellular calcium ([Ca²⁺]i).

Quantitative Data Summary

CompoundReceptorCell TypeAssay TypeEC50 (nM)
This compound (PGF2α)Human FPHEK293/EBNA-FPFLIPR (Ca²⁺)12.6
Travoprost acidHuman FPHuman Ciliary MuscleCa²⁺ Mobilization1.4
Travoprost acidRat FPA7r5 cellsCa²⁺ Mobilization17.5 - 37
Bimatoprost acidHuman FPHuman TM cellsCa²⁺ Mobilization2.8 - 3.8

Note: Data compiled from multiple sources.[3][8][9] Values can vary based on cell type and assay conditions.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow cluster_instrument Automated Fluorometer step1 1. Seed Cells (e.g., HEK293-FP) in 96/384-well plates step2 2. Incubate Overnight (37°C, 5% CO₂) step1->step2 step3 3. Load Cells with Dye (e.g., Fluo-4 AM) Incubate ~1 hr step2->step3 step5 5. Measure Fluorescence (e.g., FLIPR, FlexStation) step3->step5 step4 4. Prepare Compound Plate (Serial dilutions of this compound) add_compound 5b. Inject this compound step4->add_compound measure_baseline 5a. Read Baseline Fluorescence step6 6. Analyze Data (Calculate EC50) measure_baseline->add_compound measure_response 5c. Record Kinetic Response add_compound->measure_response measure_response->step6

Caption: Workflow for a typical fluorescence-based calcium mobilization assay.

Protocol: Fluo-4 No-Wash Calcium Assay

  • Cell Plating:

    • The day before the assay, seed cells stably or transiently expressing the FP receptor into black-walled, clear-bottom 96- or 384-well plates.[10] A typical density is 40,000-80,000 cells/well for a 96-well plate.[10]

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.[11]

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye like Fluo-4 AM, an organic anion transporter inhibitor like probenecid, and a non-ionic surfactant like Pluronic F-127 in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[12][13]

    • Aspirate the growth medium from the cells.

    • Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye-loading solution to each well.[10]

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in the assay buffer to create 2x or 5x final concentrations.

  • Fluorescence Measurement:

    • Use an instrument capable of kinetic fluorescence reading and automated liquid handling, such as a FLIPR or FlexStation.[12]

    • Set the instrument to excite at ~490 nm and measure emission at ~525 nm.[11]

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument then adds the this compound solution to the wells.

    • Continue recording the fluorescence intensity for 60-180 seconds to capture the peak calcium response.[14]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Application 3: Functional Assays - Inositol Monophosphate (IP1) Accumulation

Purpose: To directly and robustly quantify Gq pathway activation by measuring the accumulation of IP1, a stable downstream metabolite of IP3. This assay is less prone to the transient nature of calcium signals.

Quantitative Data Summary

CompoundReceptorCell TypeAssay TypeEC50 (nM)
PGF2α (this compound)Human FPA7r5 cells[³H]-IPs Turnover~10-100
FluprostenolRat FPA7r5 cells[³H]-IPs TurnoverPartial Agonist

Note: Quantitative EC50 data for this compound using modern HTRF IP-One assays is less commonly published but is a standard industry practice. The data above reflects older methods measuring total inositol phosphates ([³H]-IPs).[15][16] The principle remains the same.

Protocol: IP-One HTRF Assay

  • Cell Handling:

    • Harvest cells expressing the FP receptor and resuspend them in stimulation buffer.

    • Dispense the cell suspension into a 384-well low-volume white plate (e.g., 10,000-20,000 cells/well).[17]

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer containing Lithium Chloride (LiCl). LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of IP1.[18]

    • Add the this compound dilutions to the cells.

    • Incubate for 30-60 minutes at 37°C.[17][18]

  • Detection:

    • The IP-One assay is a competitive immunoassay.

    • Sequentially add the two detection reagents to the stimulated cells:

      • IP1 conjugated to a fluorescent acceptor (d2).

      • An anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate).[17][19]

    • Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[17]

  • HTRF Reading:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The HTRF signal (ratio of 665/620) is inversely proportional to the concentration of IP1 produced by the cells. As cellular IP1 increases, it displaces the IP1-d2 from the antibody, decreasing the FRET signal.

  • Data Analysis:

    • Calculate the signal ratio and convert it to IP1 concentration using a standard curve run in parallel.

    • Plot the IP1 concentration against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the EC50 value.

Application 4: Receptor Internalization Assays

Purpose: To study agonist-induced receptor regulation, trafficking, and desensitization. Upon sustained stimulation with an agonist like this compound, GPCRs are often phosphorylated and internalized from the cell surface into endosomes.

Experimental Workflow: Receptor Internalization Assay

Internalization_Workflow Receptor Internalization Assay Workflow (Microscopy) step1 1. Culture Cells Expressing tagged receptor (e.g., FP-GFP) on coverslips step2 2. Treat with this compound (e.g., 1 µM for 0-60 min) or vehicle control step1->step2 step3 3. Fix and Permeabilize (e.g., with PFA and Triton X-100) step2->step3 step4 4. (Optional) Stain Counterstain nucleus (DAPI) and/or endosomes step3->step4 step5 5. Image Cells (Confocal Microscopy) step4->step5 step6 6. Quantify Measure surface vs. internal fluorescence step5->step6

Caption: A typical workflow for visualizing GPCR internalization via microscopy.

Protocol: Immunofluorescence Confocal Microscopy

  • Cell Preparation:

    • Culture cells expressing an epitope-tagged FP receptor (e.g., FLAG-FP or FP-GFP) on glass coverslips.[20]

  • Agonist Treatment:

    • Treat the cells with a saturating concentration of this compound (e.g., 1 µM) or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.[20]

  • Immunolabeling (for epitope-tagged receptors):

    • To label only surface receptors, perform this step on live, non-permeabilized cells.

    • Incubate live cells with a primary antibody against the tag (e.g., anti-FLAG antibody) on ice to prevent further internalization.

    • Wash away unbound primary antibody with cold PBS.

    • Fix the cells with 4% paraformaldehyde (PFA).

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a confocal microscope. For FP-GFP constructs, live-cell imaging can also be performed.

    • In untreated cells, fluorescence should be localized primarily at the plasma membrane.

    • Following this compound treatment, observe the appearance of fluorescent puncta within the cytoplasm, indicative of receptor internalization into endocytic vesicles.[20]

  • Quantification:

    • Quantify the degree of internalization by measuring the fluorescence intensity at the cell surface versus the intracellular compartments using image analysis software.

    • Alternatively, use an ELISA-based method on non-permeabilized cells to quantify the amount of surface receptor remaining after agonist treatment.

References

Application Notes and Protocols for In Vitro Calcium Flux Assay Using Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoprost, also known as Prostaglandin F2α (PGF2α), is a potent agonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a crucial second messenger involved in numerous physiological processes. This application note provides a detailed protocol for a no-wash, fluorescence-based in vitro calcium flux assay to quantify the activity of this compound on cells expressing the FP receptor. This assay is a fundamental tool for studying FP receptor pharmacology and for the screening and characterization of novel agonists and antagonists.

Signaling Pathway of this compound-Mediated Calcium Mobilization

This compound binds to the FP receptor, which is primarily coupled to the Gαq subunit of the heterotrimeric G-protein. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.

Dinoprost_Signaling_Pathway This compound This compound (PGF2α) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds G_Protein Gαq/βγ FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds ER_Lumen Ca²⁺ Store IP3_Receptor->ER_Lumen Ca_ion Ca²⁺ Calcium_Response Cellular Response Ca_ion->Calcium_Response ER_Lumen->Ca_ion

Figure 1: this compound-FP Receptor Signaling Pathway.

Experimental Protocol

This protocol is designed for a 96-well plate format using a no-wash calcium flux assay kit, such as the Fluo-4 No Wash Calcium Assay Kit.[1] The recommended cell line is a Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human FP receptor.

Materials and Reagents
ReagentSupplierNotes
CHO-K1/FP Receptor Stable Cell LineCommercial VendorMaintain in appropriate culture medium with selective antibiotic.
Fluo-4 No Wash Calcium Assay Kite.g., Sigma-AldrichContains Fluo-4 AM, 10X F127 Plus, and Hanks' Buffer with 20 mM HEPES (HHBS).[2]
This compound (PGF2α)e.g., Selleck ChemicalsPrepare a concentrated stock solution in DMSO (e.g., 10 mM) and store at -20°C.[3][4]
IonomycinCommercial VendorPositive control for inducing maximal calcium influx.
Black-walled, clear-bottom 96-well platesCommercial VendorFor cell culture and fluorescence measurements.
Cell Culture Medium (e.g., F-12K)Commercial VendorSupplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.
Dimethyl sulfoxide (B87167) (DMSO)Commercial VendorFor dissolving this compound and other compounds.
Fluorescence microplate readere.g., FlexStationCapable of bottom-reading with excitation at ~490 nm and emission at ~525 nm, and equipped with an integrated fluid transfer system for compound addition.[2][5]

Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution start Start plate_cells Plate CHO-K1/FP cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight prepare_dye Prepare Fluo-4 AM Dye-Loading Solution incubate_overnight->prepare_dye load_dye Add dye to cells and incubate for 1 hour prepare_dye->load_dye prepare_compounds Prepare this compound serial dilutions and controls in assay buffer run_assay Place plates in reader and initiate fluorescence reading prepare_compounds->run_assay add_compounds Inject this compound/controls and record Ca²⁺ flux run_assay->add_compounds analyze_data Analyze data and generate dose-response curve add_compounds->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the calcium flux assay.

Step-by-Step Protocol

Day 1: Cell Plating

  • Culture CHO-K1/FP receptor cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Count the cells and adjust the density to 4 x 10⁵ to 8 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension per well into a 96-well black-walled, clear-bottom plate (40,000 to 80,000 cells/well).[2]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and formation of a monolayer.

Day 2: Calcium Flux Assay

  • Reagent Preparation:

    • Equilibrate the Fluo-4 No Wash Calcium Assay Kit components and HHBS to room temperature.[2]

    • Prepare 1X Assay Buffer by adding 1 mL of 10X F127 Plus to 9 mL of HHBS.[2]

    • Prepare the Fluo-4 AM Dye-Loading Solution by adding 20 µL of Fluo-4 AM stock solution (reconstituted in DMSO) to 10 mL of 1X Assay Buffer. Mix well. This solution is stable for at least 2 hours at room temperature.[2]

    • Prepare a serial dilution of this compound in HHBS. A typical concentration range for generating a dose-response curve would be from 1 pM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in HHBS) and a positive control (e.g., 5 µM Ionomycin).

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM Dye-Loading Solution to each well.[2]

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • After the 37°C incubation, allow the plate to equilibrate to room temperature for at least 15-30 minutes before proceeding.[2]

  • Assay Measurement:

    • Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be set to read from the bottom of the plate.

    • Program the instrument for a kinetic read:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Automated addition of 50 µL of the this compound serial dilutions or controls to the respective wells.

      • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

Data Analysis
  • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity for each well.

  • Normalize the data by expressing the response as a percentage of the maximal response observed with a saturating concentration of this compound or the positive control (Ionomycin).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that elicits a 50% maximal response.

Quantitative Data Summary

ParameterValueReference
Cell Plating
Cell LineCHO-K1 stably expressing human FP receptor[6]
Seeding Density (96-well plate)40,000 - 80,000 cells/well[2]
Incubation TimeOvernight (18-24 hours)[2]
Dye Loading
Fluorescent DyeFluo-4 AM[1][2]
Dye Loading Solution Volume100 µL/well[2]
Incubation Time and Temperature1 hour at 37°C, followed by 15-30 min at room temperature[2]
Compound Addition & Measurement
This compound Concentration Range1 pM - 10 µM (for dose-response)Standard practice for GPCR agonist testing
Compound Addition Volume50 µL/wellStandard practice for 96-well format
Fluorescence WavelengthsExcitation: ~490 nm, Emission: ~525 nm[2]
Data AcquisitionKinetic read: 10-20s baseline, followed by 60-120s post-injectionStandard practice for calcium flux assays

Conclusion

The in vitro calcium flux assay described provides a robust and high-throughput method for characterizing the pharmacological activity of this compound and other modulators of the FP receptor. By following this detailed protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of compounds targeting this important GPCR. The use of a no-wash assay format simplifies the workflow, reduces variability, and is amenable to automation for large-scale screening campaigns.

References

Troubleshooting & Optimization

Dinoprost Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of dinoprost (Prostaglandin F2α) in cell culture media. Accurate understanding of a compound's stability is critical for the reproducibility and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound tromethamine, a common salt form of this compound, is relatively stable in aqueous solutions when stored properly. Aqueous solutions are reported to be stable for 30 days at 2-8°C and for several months when frozen at -20°C in single-use aliquots[1]. It is crucial to avoid repeated freeze-thaw cycles to maintain its integrity[1].

Q2: What factors can influence the stability of this compound in cell culture media?

A2: Several factors can significantly impact the stability of this compound in a cell culture environment:

  • pH: Prostaglandins (B1171923) are known to be sensitive to pH. For instance, Prostaglandin (B15479496) E1 (PGE1) is more stable in acidic conditions (pH 4.5-4.7) compared to a neutral pH of 7.4[2]. Cell culture media are typically buffered to a physiological pH of 7.2-7.4, which may influence this compound's degradation rate.

  • Temperature: Standard cell culture incubator conditions of 37°C can accelerate the degradation of compounds compared to refrigerated or frozen storage[3].

  • Media Components: Cell culture media are complex mixtures containing amino acids, vitamins, salts, and other components. Some of these, like cysteine and ferric ammonium (B1175870) citrate, have been shown to impact the stability of other molecules in media[4]. L-glutamine, a standard component, also degrades over time[5]. These components could potentially interact with and affect this compound's stability.

  • Light: Exposure to light can cause photodegradation of sensitive compounds[3]. This compound has been reported to degrade within a week when exposed to sunlight[6].

  • Cellular Metabolism: If cells are present, they can metabolize this compound. The half-life of this compound in bovine blood is in the order of minutes[7]. In the presence of decidual stromal cells, the half-life of PGF2α was observed to be approximately 15 hours[8].

Q3: How long can I expect this compound to be stable in my cell culture experiment?

A3: The precise stability of this compound in your specific cell culture medium and experimental conditions (e.g., with or without cells) should be determined empirically. Given that the half-life of PGF2α can be around 15 hours in the presence of certain cell types, it is reasonable to assume that significant degradation can occur over typical experimental timelines of 24, 48, or 72 hours[8]. It is highly recommended to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected biological effect of this compound. Degradation of this compound in the cell culture media over the incubation period.1. Prepare fresh this compound solutions for each experiment. 2. Minimize the exposure of stock solutions and media containing this compound to light. 3. Consider replenishing the media with freshly prepared this compound at regular intervals during long-term experiments. 4. Perform a stability test of this compound in your specific cell culture medium at 37°C (see Experimental Protocol section).
High variability between replicate experiments. Inconsistent storage and handling of this compound stock solutions.1. Aliquot this compound stock solutions into single-use vials to avoid repeated freeze-thaw cycles[1]. 2. Store stock solutions at -20°C or -80°C for long-term stability[1][9]. 3. Ensure complete dissolution of the this compound powder before preparing final dilutions.
Unexpected changes in cell morphology or viability. Degradation products of this compound may have unintended biological effects.1. Verify the purity of the this compound stock. 2. Test the stability of this compound in your media to understand the degradation kinetics and potential formation of byproducts.

Quantitative Data Summary

While specific data for this compound stability in various cell culture media is limited in publicly available literature, the following table summarizes stability data for this compound and related prostaglandins in different conditions.

Compound Matrix/Solvent Temperature pH Stability/Half-life Reference
This compound TromethamineAqueous Solution2-8°CNot SpecifiedStable for 30 days[1]
This compound TromethamineAqueous Solution-20°CNot SpecifiedStable for several months (single-use aliquots)[1]
This compoundSunlight ExposedAmbientNot SpecifiedDegrades in 1 week[6]
This compound-40°CNot SpecifiedDegrades in 3 months[6]
This compound (PGF2α)Bovine BloodNot SpecifiedNot SpecifiedHalf-life of minutes[7]
This compound (PGF2α)Decidual Stromal Cells in Culture37°CNot SpecifiedHalf-life of 15.0 ± 8.2 hours[8]
Prostaglandin E1Isotonic Saline37°C4.525% remaining after 32 days[2]
Prostaglandin E10.1 M Phosphate Buffered Water37°C7.495% degraded by day 14[2]

Experimental Protocols

Protocol for Determining this compound Stability in Cell Culture Media

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium under your experimental conditions.

1. Materials:

  • This compound tromethamine
  • Anhydrous DMSO
  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
  • Sterile microcentrifuge tubes or culture plates
  • Cell culture incubator (37°C, 5% CO₂)
  • Analytical method for quantifying this compound (e.g., LC-MS/MS, ELISA)
  • Quenching solution (e.g., 3 volumes of ice-cold acetonitrile)

2. Procedure:

  • Preparation of Stock Solution: Dissolve this compound tromethamine in anhydrous DMSO to a high concentration (e.g., 10 mM). Store in single-use aliquots at -80°C.
  • Preparation of Incubation Medium: Pre-warm your complete cell culture medium to 37°C.
  • Incubation:
  • Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (ensure the final DMSO concentration is low, typically <0.1%).
  • Prepare a sufficient volume to collect all time points.
  • As a control, you can also assess stability in a simpler matrix like Phosphate Buffered Saline (PBS).
  • Place the plate or tubes in a 37°C incubator.
  • Sample Collection:
  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
  • The time points should reflect the duration of your planned experiments.
  • Quenching: Immediately stop potential degradation in the collected samples by adding a quenching solution and store at -80°C until analysis[3].
  • Analysis: Quantify the concentration of this compound in each sample using a validated analytical method.
  • Data Interpretation: Plot the concentration of this compound versus time to determine its degradation profile and calculate its half-life in your specific cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_result Result prep_stock Prepare this compound Stock Solution (in DMSO) spike Spike Medium with This compound Stock prep_stock->spike prep_media Prepare Complete Cell Culture Medium prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate collect Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect quench Quench Degradation (e.g., Acetonitrile) collect->quench analyze Quantify this compound (e.g., LC-MS/MS) quench->analyze plot Plot Concentration vs. Time analyze->plot half_life Calculate Half-life plot->half_life

Caption: Workflow for determining this compound stability in cell culture media.

troubleshooting_flow start Inconsistent or Weak Experimental Results check_prep Review this compound Preparation Protocol start->check_prep fresh_stock Using Freshly Prepared Stock Solution? check_prep->fresh_stock aliquoted Stock Solution Aliquoted to Avoid Freeze-Thaw? fresh_stock->aliquoted Yes end_bad Re-evaluate Experiment fresh_stock->end_bad No, prepare fresh perform_stability Perform Stability Study in Your Media aliquoted->perform_stability Yes aliquoted->end_bad No, aliquot stock adjust_protocol Adjust Experimental Protocol: - Replenish this compound - Shorten Incubation Time perform_stability->adjust_protocol end_good Consistent Results adjust_protocol->end_good

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

signaling_pathway This compound This compound (PGF2α) receptor FP Receptor (GPCR) This compound->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca2+ er->ca2 releases ca2->pkc co-activates response Cellular Response (e.g., Luteolysis, Smooth Muscle Contraction) ca2->response pkc->response

Caption: Simplified signaling pathway of this compound (PGF2α).

References

Technical Support Center: Troubleshooting Dinoprost ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Dinoprost (Prostaglandin F2α) ELISA assays.

Understanding the this compound Competitive ELISA

A this compound ELISA is a competitive immunoassay. In this format, the signal is inversely proportional to the amount of this compound in the sample.

  • High this compound Concentration in the sample leads to a Low Signal .

  • Low this compound Concentration in the sample leads to a High Signal .

Therefore, "low signal" can indicate either a high concentration of this compound in your samples or a problem with the assay setup, resulting in a weak signal across the entire plate, including the standards. This guide will address the latter scenario.

Frequently Asked Questions (FAQs) for Low Signal

Q1: Why is the optical density (OD) of my zero standard (B₀) very low?

A low OD for the zero standard, which should provide the maximum signal, points to a systemic issue with the assay. Potential causes include:

  • Reagent Problems: One or more reagents may be expired, improperly stored, or degraded. The enzyme-conjugate (e.g., HRP) or the substrate solution is particularly sensitive.[1][2]

  • Procedural Errors: Reagents may have been added in the wrong order, or incubation times and temperatures may have been incorrect.[1][2][3]

  • Washing Issues: Overly aggressive washing can strip the coated antibody or bound enzyme from the plate.[1]

  • Incorrect Plate Reader Settings: The plate reader must be set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[1][2]

Q2: My standard curve is flat or has a very poor slope. What does this mean?

A flat standard curve, where there is little or no difference in signal between the highest and lowest standard concentrations, indicates a failed assay. This is often due to:

  • Improper Standard Preparation: Errors in the serial dilution of the standard are a common cause. This can include calculation errors or poor pipetting technique.[4] It's recommended to prepare fresh standards for each assay, as prostaglandins (B1171923) can degrade.[5]

  • Degraded Standards: The lyophilized standard may have been improperly reconstituted or stored. Ensure the vial is briefly centrifuged before opening and that the standard is fully dissolved.[4]

  • Assay Drift: Significant temperature variations across the plate during incubation can lead to inconsistent results.[2]

Q3: I see a signal in my standards, but not in my samples. What should I do?

This scenario suggests the assay itself is working, but there may be an issue with the samples:

  • This compound Concentration Below Detection Limit: The concentration of this compound in your samples might be too low for the assay to detect.[3]

  • Sample Matrix Interference: Components in the sample matrix (e.g., serum, plasma, culture media) can interfere with the antibody-antigen binding. It is often necessary to dilute samples to reduce these effects.[6]

  • Improper Sample Collection and Storage: Prostaglandins are sensitive to degradation. Samples should be handled according to recommended protocols, which may include the use of specific anticoagulants (like EDTA for plasma) and prompt centrifugation at low temperatures.[4] Avoid repeated freeze-thaw cycles.

Q4: Can my sample preparation method cause a low signal?

Yes, especially for lipid molecules like this compound. Many protocols for prostaglandin (B15479496) ELISAs recommend a solid-phase extraction (SPE) step to purify and concentrate the analyte from complex matrices.[6] Incomplete removal of organic solvents after extraction can interfere with the assay.[6]

Troubleshooting Guide: Low Signal

Use the following table to diagnose and resolve potential causes of low signal in your this compound ELISA.

Observation Possible Cause Recommended Solution
Low or No Signal Across the Entire Plate (including standards and samples) Reagent Issue - Check the expiration dates of all kit components.[2]- Ensure all reagents were stored at the recommended temperatures.[4]- Prepare fresh substrate solution for each assay. Protect TMB substrate from light.[5]- Test the activity of the enzyme-conjugate and substrate independently if possible.
Procedural Error - Verify that all reagents were added in the correct order as per the protocol.[1]- Ensure adherence to specified incubation times and temperatures. Avoid stacking plates in the incubator.[7]- Bring all reagents to room temperature before starting the assay.[2]
Inadequate Washing - Ensure the correct volume of wash buffer is used and that wells are completely filled and aspirated during each wash.[2]- Avoid overly aggressive washing, which can dislodge bound components.
Incorrect Plate Reader Settings - Confirm the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm).[1]
Poor or Flat Standard Curve Improper Standard Dilution - Use calibrated pipettes and change tips for each dilution step.[4]- Prepare fresh standards for each assay run.[5]- Ensure the standard is completely dissolved before making dilutions.
Degraded Standard - Store the lyophilized standard and stock solutions as recommended by the manufacturer. Avoid multiple freeze-thaw cycles.
Good Standard Curve, but Low/No Signal in Samples Analyte Concentration Out of Range - If the signal is high (low OD), the this compound concentration may be above the upper limit of the standard curve. Dilute the samples and re-run.- If the signal is low (high OD), the concentration may be below the detection limit. Consider concentrating the sample if possible.
Sample Matrix Effects - Dilute samples in the same assay buffer used for the standards to minimize interference.[6]
Improper Sample Handling - Review sample collection and storage procedures. For plasma, use EDTA as an anticoagulant and centrifuge at 2-8°C within 30 minutes of collection.[4]- Store samples at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Experimental Protocols and Parameters

General Competitive ELISA Protocol (Example)
  • Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

  • Biotinylated-Conjugate Addition: Immediately add 50 µL of biotinylated this compound to each well. Mix gently and incubate for 1 hour at 37°C.[7]

  • Washing: Aspirate the liquid from each well and wash 3-5 times with wash buffer.[8]

  • HRP-Conjugate Addition: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at 37°C.[9]

  • Washing: Repeat the wash step.

  • Substrate Incubation: Add 90 µL of TMB substrate solution to each well and incubate for 15-25 minutes at 37°C in the dark.[5][8]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[5][8]

  • Read Plate: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.

Typical Assay Parameters

The following table summarizes common quantitative data and parameters for prostaglandin ELISA kits. Always refer to your specific kit's manual for precise details.

Parameter Typical Value / Range Notes
Detection Range 7.8 - 2000 pg/mLVaries significantly between kits.[5][10]
Sensitivity (LLD) < 15 pg/mLLower Limit of Detection.[5][10]
Incubation Times - Antibody/Sample: 1-2 hours or overnight at 4°C- Enzyme Conjugate: 30-60 minutes- Substrate: 15-30 minutesAdherence to protocol times is critical.[8][10]
Incubation Temperature 37°C or Room Temperature (20-25°C)Consistency is key to avoid assay drift.[8]
Wavelength 450 nm (with a reference wavelength of 620 nm, if available)For TMB substrate with acid stop solution.
Sample Dilution 1:2 to 1:10 or higherDepends on expected analyte concentration and sample matrix.

Visual Troubleshooting Guides

This compound Competitive ELISA Workflow

ELISA_Workflow This compound Competitive ELISA Workflow cluster_plate Microplate Well start Start: Antibody-Coated Well add_sample 1. Add Sample (Free this compound) and Biotinylated this compound start->add_sample incubation1 2. Incubate (Competition for Antibody Binding) add_sample->incubation1 wash1 3. Wash (Remove Unbound Components) incubation1->wash1 add_hrp 4. Add Streptavidin-HRP wash1->add_hrp incubation2 5. Incubate (HRP binds to Biotin) add_hrp->incubation2 wash2 6. Wash (Remove Unbound HRP) incubation2->wash2 add_sub 7. Add TMB Substrate wash2->add_sub develop 8. Incubate (Color Development) add_sub->develop stop 9. Add Stop Solution develop->stop read 10. Read Absorbance (450nm) stop->read

Caption: A typical workflow for a competitive this compound ELISA.

Troubleshooting Logic for Low Signal

Caption: A step-by-step guide to troubleshooting low signal.

References

Technical Support Center: Dinoprost In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and identifying off-target effects of Dinoprost (Prostaglandin F2α) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound, also known as Prostaglandin (B15479496) F2α (PGF2α), is a naturally occurring prostaglandin.[1][2][3] Its primary molecular target is the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][4]

Q2: What is the canonical signaling pathway activated by this compound binding to the FP receptor?

A2: The FP receptor is predominantly coupled to the Gαq subunit of heterotrimeric G-proteins.[2][5] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key downstream signal of FP receptor activation.[5]

Q3: Can this compound interact with other prostanoid receptors?

A3: Yes, while this compound is most potent at the FP receptor, it can exhibit cross-reactivity with other prostanoid receptors, particularly at higher concentrations. It has been reported that Prostaglandin E2 (PGE2) can bind to the FP receptor with an affinity that is only 10 to 30 times lower than that of PGF2α.[5] Conversely, the affinity of PGF2α for EP receptors is significantly lower, approximately 100 to 300 times less than its affinity for the FP receptor.[5] This suggests that off-target effects are more likely to occur through this compound acting on other prostanoid receptors than through other prostaglandins (B1171923) acting on the FP receptor.

Q4: What is a recommended tool to confirm that the observed effects of this compound are mediated by the FP receptor?

A4: To confirm that the biological effects of this compound in your in vitro model are specifically mediated by the FP receptor, the use of a selective FP receptor antagonist is highly recommended. AL-8810 is a well-characterized, potent, and selective competitive antagonist of the FP receptor.[6][7][8][9][10] It has been shown to have a sub-micromolar in vitro potency and at least a 100-fold selectivity against most other prostaglandin receptors.[7][10]

Data Presentation

Table 1: Selectivity Profile of this compound (PGF2α) at Prostanoid Receptors
Receptor SubtypeReported Binding Affinity (Ki) or Potency (EC50) of PGF2αPrimary Signaling PathwayPotential for Off-Target Interaction
FP ~1-10 nM (EC50) Gq (↑ IP3/Ca2+) On-Target
EP1~100-300 fold lower affinity than FPGq (↑ IP3/Ca2+)Possible at high concentrations
EP2~100-300 fold lower affinity than FPGs (↑ cAMP)Possible at high concentrations
EP3~100-300 fold lower affinity than FPGi (↓ cAMP) / GqPossible at high concentrations
EP4~100-300 fold lower affinity than FPGs (↑ cAMP)Possible at high concentrations
DP1Low affinityGs (↑ cAMP)Unlikely
IPLow affinityGs (↑ cAMP)Unlikely
TPLow affinityGq (↑ IP3/Ca2+)Unlikely

Note: The binding affinities and potencies can vary depending on the cell type and assay conditions.

Table 2: Pharmacological Properties of the Selective FP Receptor Antagonist AL-8810
PropertyValueCell System
Antagonist Potency (Ki) 0.2 ± 0.06 µM Mouse 3T3 cells [6]
0.4 ± 0.1 µM Rat A7r5 cells [6]
426 ± 63 nM Rat A7r5 cells [9]
Selectivity No significant inhibition at 10 µM TP, DP, EP2, EP4 receptors [9]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular response to this compound treatment.

Potential Cause Recommended Action
Off-Target Effects At high concentrations, this compound may be activating other prostanoid receptors (e.g., EP receptors), leading to a mixed or unexpected biological response.
Solution: Perform a dose-response curve to determine the lowest effective concentration of this compound. Use the selective FP receptor antagonist AL-8810 to confirm that the primary response is FP-mediated. A response that is not blocked by AL-8810 is likely an off-target effect.
Receptor Desensitization Prolonged exposure to high concentrations of this compound can lead to receptor desensitization and a diminished response over time.
Solution: Optimize the incubation time and concentration of this compound. Consider using shorter treatment times or a lower concentration range.
Cell Line Variability The expression levels of the FP receptor and potential off-target receptors can vary significantly between different cell lines.
Solution: Characterize the prostanoid receptor expression profile of your cell line using techniques such as RT-qPCR or Western blotting.

Issue 2: Difficulty in differentiating between FP and EP receptor-mediated signaling.

Potential Cause Recommended Action
Overlapping Signaling Pathways Both FP and some EP receptor subtypes (EP1, EP3) can signal through the Gq pathway, leading to an increase in intracellular calcium.
Solution: Use a panel of selective agonists and antagonists. To confirm FP receptor activation, use the selective FP antagonist AL-8810. To investigate potential EP receptor involvement, use selective EP agonists and antagonists.
Different Second Messengers EP2 and EP4 receptors signal through the Gs pathway, leading to an increase in cyclic AMP (cAMP), while EP3 can signal through Gi, leading to a decrease in cAMP.
Solution: In addition to measuring intracellular calcium, perform a cAMP assay to determine if EP2, EP4, or EP3 receptors are being activated.

Mandatory Visualization

Dinoprost_Signaling_Pathway cluster_this compound This compound (PGF2α) cluster_receptors Prostanoid Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers This compound This compound FP FP This compound->FP High Affinity EP EP This compound->EP Low Affinity (Off-Target) Gq Gq FP->Gq EP->Gq EP1, EP3 Gs Gs EP->Gs EP2, EP4 Gi Gi EP->Gi EP3 PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Caption: Signaling pathways of this compound via on-target (FP) and potential off-target (EP) receptors.

Experimental_Workflow cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting Off-Target Effects start Treat cells with this compound observe Observe Cellular Response start->observe is_expected Is the response consistent with FP receptor activation? observe->is_expected on_target Likely On-Target Effect is_expected->on_target Yes off_target Potential Off-Target Effect is_expected->off_target No / Inconsistent use_antagonist Co-treat with AL-8810 (FP Antagonist) off_target->use_antagonist measure_second_messengers Measure Ca2+ and cAMP levels off_target->measure_second_messengers is_blocked Is the response blocked? use_antagonist->is_blocked is_blocked->on_target Yes confirm_off_target Confirmed Off-Target Effect is_blocked->confirm_off_target No

Caption: Logical workflow for troubleshooting potential off-target effects of this compound.

Experimental Protocols

Key Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor and potential off-target prostanoid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the prostanoid receptor of interest.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor) and a range of concentrations of unlabeled this compound.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Experiment 2: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: To measure the functional potency (EC50) of this compound in activating Gq-coupled receptors like the FP and EP1 receptors.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • FLIPR Measurement: Use a fluorescence imaging plate reader (FLIPR) to measure the baseline fluorescence. The instrument's integrated pipettor then adds the this compound dilutions to the cells while simultaneously recording the fluorescence signal over time (typically every second for 100-180 seconds).

  • Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Key Experiment 3: Cyclic AMP (cAMP) Assay

Objective: To assess the activation of Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors by this compound.

Methodology:

  • Cell Culture: Plate cells expressing the EP receptor of interest in a suitable multi-well plate.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of this compound concentrations for a defined period (e.g., 30 minutes at 37°C).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available assay kit, such as an ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's protocol.

  • Data Analysis: For Gs-coupled receptors, plot the increase in cAMP concentration against the logarithm of the this compound concentration to determine the EC50. For Gi-coupled receptors, this compound may inhibit the forskolin-stimulated cAMP production, and the IC50 can be determined.

References

Technical Support Center: Dinoprost Non-Luteolytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Dinoprost (Prostaglandin F2α, PGF2α) dosage for non-luteolytic experimental applications. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and reference data to ensure the success of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's non-luteolytic effects?

A1: this compound, a PGF2α analog, mediates its effects by binding to the F prostanoid (FP) receptor, a G-protein coupled receptor (GPCR). For non-luteolytic signaling, this compound primarily activates the Gαq protein subunit. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK) and the PI3K/Akt/mTOR pathway, which are involved in processes like cell proliferation, differentiation, and hypertrophy.[1][2]

Q2: How can I ensure I am studying non-luteolytic effects and not inducing cytotoxicity?

A2: The key is to use an appropriate dose range. High concentrations of this compound can lead to generalized cell stress or cytotoxicity, which can confound results.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration that elicits the desired non-luteolytic signaling event (e.g., ERK phosphorylation) without compromising cell viability. Generally, non-luteolytic effects are observed in the nanomolar to low micromolar range.

Q3: What are appropriate negative controls for a this compound experiment?

A3: A robust experimental design should include several negative controls:

  • Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound (e.g., DMSO or ethanol, typically at a final concentration of <0.1%). This controls for any effects of the solvent itself.

  • Untreated Control: A population of cells that receives only the culture medium. This provides a baseline for the measured endpoints.

  • Receptor Antagonist Control: Pre-treat cells with a specific FP receptor antagonist (e.g., AL-8810) before adding this compound. This will confirm that the observed effect is mediated specifically through the FP receptor.

Troubleshooting Guide

Problem: I am not observing the expected cellular response after this compound treatment.

  • Possible Cause 1: Sub-optimal this compound Concentration.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to identify the optimal concentration for your cell type and the specific pathway you are investigating.[3]

  • Possible Cause 2: FP Receptor Desensitization.

    • Solution: Prolonged exposure to high concentrations of PGF2α can lead to receptor desensitization.[4][5] If your experiment involves long incubation times, consider using a lower concentration of this compound or reducing the treatment duration. A time-course experiment can help identify the peak of signaling before desensitization occurs.

  • Possible Cause 3: Poor Reagent Stability.

    • Solution: this compound solutions, especially when diluted in media, may not be stable over long periods. Prepare fresh dilutions from a concentrated stock for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.

  • Possible Cause 4: Low or Absent FP Receptor Expression.

    • Solution: Verify the expression of the FP receptor in your cell line using techniques like RT-qPCR or Western blotting. If expression is low, you may need to choose a different cell model or consider transiently overexpressing the receptor.

  • Possible Cause 5: Cell Culture Health.

    • Solution: Ensure your cells are healthy, within a low passage number, and free from contamination (especially mycoplasma). Stressed or unhealthy cells may not respond appropriately to stimuli.

Problem: I am observing high background or non-specific effects.

  • Possible Cause 1: this compound Concentration is Too High.

    • Solution: High concentrations can trigger generalized cellular stress responses that are not pathway-specific.[1] Refer to your dose-response data and use the lowest concentration that produces a robust, specific signal.

  • Possible Cause 2: Off-Target Effects.

    • Solution: While this compound is specific for the FP receptor, very high concentrations might have off-target effects.[3] Use an FP receptor antagonist to confirm that your observed response is receptor-mediated.

  • Possible Cause 3: Issues with Antibodies or Reagents in Downstream Assays.

    • Solution: Optimize your downstream assays, such as Western blotting, by titrating antibody concentrations and including appropriate positive and negative controls for the pathway of interest.

Data Presentation

Table 1: Experimentally Determined Concentrations of PGF2α for Non-Luteolytic Effects

Cell TypeConcentrationObserved EffectReference
Swiss 3T3 Fibroblasts1 µMPeak phosphorylation of ERK1/2 MAPK at 2 minutes.[6]
C2C12 Skeletal Myotubes1-10 µMDose-dependent increase in ERK1/2 phosphorylation.[1]
Bovine Luteal Cells10 µM (0.01 mM)Increased intracellular Ca2+ concentration.[2]
Rat Astrocytes10 µMMaximal desensitization of PGF2α-induced PI hydrolysis after 4h.[4]
Osteoblast-like MC3T3-E11-10 µMTime-dependent phosphorylation of SAPK/JNK.[7]
Vascular Smooth Muscle10 µMActivation of ERK2, JNK1, and PI3-kinase.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot. Prepare the final working concentrations by diluting the stock solution in pre-warmed, serum-free cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (<0.1%) to prevent solvent-induced cellular stress.

Protocol 2: Western Blot Analysis of this compound-Induced ERK Phosphorylation
  • Cell Seeding and Serum Starvation: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. Before treatment, serum-starve the cells (e.g., in medium with 0.5% FBS or serum-free) for 4-12 hours to reduce basal signaling activity.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (and controls) for a predetermined time (e.g., 2, 5, 15, 30, and 60 minutes to capture the peak response).[6]

  • Cell Lysis: After treatment, immediately place the culture dishes on ice. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK. Analyze band intensities using densitometry software.

Visualizations

Non_Luteolytic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_pi3k PI3K/mTOR Pathway cluster_mapk MAPK Pathway FP_Receptor FP Receptor Gq Gαq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PI3K PI3K PKC->PI3K Activates ERK ERK1/2 PKC->ERK Activates JNK JNK PKC->JNK Activates mTOR mTOR PI3K->mTOR Activates Hypertrophy Cell Hypertrophy & Growth mTOR->Hypertrophy Proliferation Gene Transcription & Proliferation ERK->Proliferation JNK->Proliferation This compound This compound (PGF2α) This compound->FP_Receptor Binds Experimental_Workflow cluster_treatment Treatment Phase start Start: Healthy Cell Culture seed 1. Seed Cells (Aim for 70-80% confluency) start->seed starve 2. Serum Starve (4-12 hours to reduce basal signaling) seed->starve treat_this compound 3a. Add this compound (Dose-response or time-course) starve->treat_this compound treat_vehicle 3b. Add Vehicle Control (e.g., <0.1% DMSO) starve->treat_vehicle treat_antagonist 3c. Add FP Antagonist + this compound starve->treat_antagonist lyse 4. Lyse Cells & Harvest Protein (Use phosphatase/protease inhibitors) treat_this compound->lyse treat_vehicle->lyse treat_antagonist->lyse quantify 5. Quantify Protein (BCA or Bradford Assay) lyse->quantify analyze 6. Downstream Analysis (e.g., Western Blot, Calcium Imaging) quantify->analyze end End: Data Interpretation analyze->end

References

Dinoprost immunoassay cross-reactivity with other prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinoprost (PGF2α) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to assay performance, with a specific focus on cross-reactivity with other prostaglandins (B1171923).

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound (PGF2α) immunoassay?

A1: Cross-reactivity occurs when the antibodies in the immunoassay kit, which are intended to be specific for this compound (Prostaglandin F2α), also bind to other structurally similar molecules, such as other prostaglandins or their metabolites.[1] This binding of non-target molecules can lead to inaccurate, often overestimated, measurements of this compound concentration in your samples. Due to the high structural similarity among different prostaglandins, this is a common issue in prostaglandin (B15479496) immunoassays.[1]

Q2: How can I determine if cross-reactivity is affecting my this compound immunoassay results?

A2: Several indicators may suggest that cross-reactivity is impacting your results:

  • Unexpectedly High Concentrations: If your measured this compound levels are significantly higher than those reported in the literature for your specific sample type, it could be a sign of cross-reactivity.[1]

  • Poor Correlation with Other Methods: If your immunoassay results do not correlate well with a more specific analytical method like liquid chromatography-mass spectrometry (LC-MS), cross-reactivity may be a contributing factor.[2]

  • Spike-and-Recovery Experiments: A definitive way to assess cross-reactivity is to perform a spike-and-recovery experiment. This involves adding a known amount of a potential cross-reacting prostaglandin to your sample and measuring the change in this compound concentration. If the measured concentration increases significantly, it indicates cross-reactivity.[1]

Q3: Where can I find the cross-reactivity data for my specific this compound immunoassay kit?

A3: The cross-reactivity data is typically provided by the manufacturer in the datasheet or product manual that accompanies the immunoassay kit. It is crucial to consult this documentation as the degree of cross-reactivity is highly dependent on the specificity of the primary antibody used in the assay.[1]

Q4: Can I use a this compound immunoassay kit to measure other prostaglandins?

A4: While there might be some degree of cross-reactivity, it is not recommended to use a this compound immunoassay kit to quantify other prostaglandins. The assay has been optimized for the specific detection of this compound, and the cross-reactivity with other prostaglandins is usually not 100%, leading to inaccurate measurements. For quantitative analysis of other prostaglandins, it is best to use a specific immunoassay kit for that particular molecule.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during your this compound immunoassay experiments, with a focus on issues arising from cross-reactivity.

Problem Possible Cause Recommended Solution
High Background Signal Non-specific binding of antibodies.Ensure all reagents are fresh and used at the correct concentrations. Optimize washing steps by increasing the number or duration of washes. Use a compatible blocking buffer to reduce non-specific binding.[3]
Cross-reactivity of the detection antibody with other molecules in the sample.Conduct a pre-adsorption step with potential interfering substances to minimize their impact.[3] If possible, use a more specific monoclonal antibody.
Low Assay Sensitivity (False Negatives) Suboptimal antibody concentrations or poor-quality reagents.Verify that the antibodies are high-affinity and specific to the target. Adhere strictly to incubation times and temperatures. Consider optimizing antibody concentrations or using a signal amplification strategy.[3]
Inconsistent Results Between Runs Variations in reagent quality or procedural inconsistencies.Use aliquots of reagents to minimize freeze-thaw cycles. Standardize the timing and handling of all assay steps to reduce variability. Ensure consistent temperature and humidity conditions.
Measured this compound concentrations are higher than expected. Cross-reactivity with other prostaglandins or metabolites in the sample.Review the cross-reactivity data provided by the kit manufacturer. If a specific cross-reactant is suspected, consider purifying the sample using techniques like Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) prior to the immunoassay. Confirm results with a more specific method like LC-MS if available.

Quantitative Data on Cross-Reactivity

The degree of cross-reactivity of this compound (PGF2α) immunoassays with other prostaglandins varies between different manufacturers and antibody lots. It is essential to refer to the product-specific datasheet for accurate information. Below is a summary of publicly available cross-reactivity data for a commercially available Prostaglandin F ELISA Kit.

Table 1: Cross-Reactivity of a PGF2α ELISA Kit

CompoundCross-Reactivity (%)
Prostaglandin F2α Ethanolamide244.1%
Prostaglandin F2α (this compound) 100%
Prostaglandin F1α61%
Prostaglandin F3α21%
20-hydroxy Prostaglandin F2α5.3%
Prostaglandin E22.6%
Prostaglandin D21.2%
19(R)-hydroxy Prostaglandin F2α0.69%
13,14-dihydro-15-keto Prostaglandin F2α0.1%
11β-Prostaglandin F2α0.03%
6,15-diketo-13,14-dihydro Prostaglandin F1α0.02%
11-dehydro Thromboxane B20.01%
8-iso Prostaglandin F2α<0.01%

Data is sourced from the datasheet of a commercially available Prostaglandin F ELISA Kit and should be considered illustrative. Always refer to the datasheet of your specific kit.

Experimental Protocols

General Protocol for Competitive ELISA for this compound (PGF2α)

This protocol provides a general guideline for a competitive ELISA to measure this compound in biological samples. It is essential to adapt this protocol based on the specific instructions provided with your commercial ELISA kit.

Materials:

  • This compound (PGF2α) ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Samples (e.g., plasma, serum, cell culture supernatants)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and pipette tips

  • Distilled or deionized water

  • Plate shaker (optional)

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard to create a standard curve. The concentration range should be appropriate to cover the expected this compound levels in your samples.

  • Assay Procedure: a. Add a specific volume of the this compound standard, control, and your samples to the appropriate wells of the microplate pre-coated with a capture antibody. b. Add a fixed amount of HRP-conjugated this compound to each well. c. Add the primary antibody specific for this compound to each well (except for the blank). d. Incubate the plate for the time and at the temperature specified in the kit's protocol (e.g., 2 hours at room temperature on a shaker). During this incubation, the this compound in the sample and the HRP-conjugated this compound will compete for binding to the primary antibody. e. After incubation, wash the plate 3-5 times with the provided wash buffer to remove unbound components. f. Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark. g. Stop the reaction by adding the stop solution to each well. The color in the wells will change.

  • Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve. The concentration will be inversely proportional to the measured absorbance.

Protocol for Determining Cross-Reactivity

This protocol describes how to determine the cross-reactivity of a this compound immunoassay with other prostaglandins.

Materials:

  • This compound (PGF2α) ELISA Kit

  • Purified standards of potential cross-reactants (e.g., PGE2, PGD2, PGF1α)

  • Assay buffer provided with the ELISA kit

Procedure:

  • Prepare a Standard Curve for this compound: Follow the standard curve preparation steps outlined in the General Competitive ELISA Protocol. This will be used to determine the 50% binding point (B/B0).

  • Prepare Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in the assay buffer. The concentration range should be wide enough to potentially cause a 50% displacement of the HRP-conjugated this compound.

  • Assay the Cross-Reactants: Run the ELISA as described in the general protocol, but instead of your samples, use the serial dilutions of the cross-reactants.

  • Calculate Cross-Reactivity: a. For both the this compound standard and each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (the concentration at 50% B/B0). b. Use the following formula to calculate the percent cross-reactivity for each compound: % Cross-Reactivity = (Concentration of this compound at 50% B/B0 / Concentration of Cross-Reactant at 50% B/B0) x 100

Visualizations

PGF2a_Signaling_Pathway PGF2a This compound (PGF2α) PTGFR PGF2α Receptor (PTGFR) (G-protein coupled receptor) PGF2a->PTGFR Binds to Gq Gq protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPKs, PI3K, NF-κB) Ca2->Downstream PKC->Downstream

Caption: this compound (PGF2α) Signaling Pathway.

Competitive_ELISA_Workflow start Start prepare Prepare Standards, Samples, and Reagents start->prepare add_reagents Add Standards/Samples, Antibody, and HRP-Conjugate to Pre-coated Plate prepare->add_reagents incubate1 Incubate (Competitive Binding Occurs) add_reagents->incubate1 wash1 Wash Plate (Remove Unbound Reagents) incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data (Generate Standard Curve and Calculate Concentrations) read_plate->analyze end End analyze->end

Caption: Competitive ELISA Experimental Workflow.

Troubleshooting_Logic start Unexpectedly High This compound Results check_data Review Kit's Cross-Reactivity Data start->check_data is_cross_reactant Is a known cross-reactant present in the sample? check_data->is_cross_reactant purify Consider Sample Purification (e.g., SPE, HPLC) is_cross_reactant->purify Yes troubleshoot_other Troubleshoot Other Assay Parameters (e.g., washing, reagents) is_cross_reactant->troubleshoot_other No confirm Confirm with an Orthogonal Method (e.g., LC-MS) purify->confirm end_valid Results Validated confirm->end_valid Confirmation end_invalid Re-evaluate Assay confirm->end_invalid No Confirmation troubleshoot_other->end_invalid

Caption: Troubleshooting Cross-Reactivity Logic.

References

Navigating the Nuances of Dinoprost: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with Dinoprost (prostaglandin F2α). This compound is a potent bioactive lipid with diverse physiological effects, but its experimental application can be accompanied by conflicting results. This guide offers troubleshooting strategies, detailed experimental protocols, and in-depth explanations of its signaling pathways to help researchers interpret and navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why do I observe different cellular responses to this compound in different cell types?

A1: The cellular response to this compound is highly dependent on the specific prostaglandin (B15479496) F2α (FP) receptor subtype expressed by the cell, as well as the downstream signaling components present.[1] The effect of prostaglandins (B1171923) can vary significantly based on the cell type. For example, viral transformation has been shown to have differing effects on prostaglandin E2 production in rat kidney cells versus 3T3 cells, highlighting the cell-type-specific nature of prostaglandin signaling pathways.[1] Therefore, it is crucial to characterize the FP receptor expression and the associated signaling machinery in your specific cell model.

Q2: My this compound experiments show high variability. What are the common causes?

A2: High variability in this compound experiments can stem from several factors:

  • Cell Passage Number: The responsiveness of cells can change with high passage numbers. It is advisable to use cells from a consistent and low passage number range.

  • Cell Seeding Density: Cellular responses to prostaglandins can be influenced by cell confluence. Ensure uniform cell seeding density across all experiments.

  • Reagent Stability: this compound solutions, particularly when diluted in aqueous media, can be unstable. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

  • Inconsistent Incubation Times: Adhere to a strict and consistent incubation time for all treatments and assays.

Q3: I am not observing the expected increase in intracellular calcium after this compound treatment. What could be wrong?

A3: A lack of a calcium response could be due to:

  • Low FP Receptor Expression: The cell line you are using may not express the FP receptor at sufficient levels. Confirm receptor expression using techniques like RT-qPCR or Western blotting.

  • Suboptimal this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Insensitive Calcium Assay: Ensure your calcium mobilization assay is properly optimized and sensitive enough to detect changes in your cell type.

  • Presence of Interfering Substances: Components in the cell culture medium, such as serum, may contain substances that interfere with the assay. Consider using serum-free medium for the duration of the experiment.

Troubleshooting Guides

Issue: Conflicting Results in Cell Proliferation/Apoptosis Assays
Possible Cause Suggested Solution
Differential FP Receptor Subtype Expression Characterize the specific FP receptor subtypes present in your cell models. Different subtypes can couple to different G-proteins, leading to opposing downstream effects.
Cell-Type Specific Signaling Pathways The downstream effectors of this compound signaling can vary between cell types. For example, in some cells, this compound may activate pro-proliferative pathways, while in others, it may induce anti-proliferative or pro-apoptotic signals.[2]
Activation of Alternative Receptors At high concentrations, this compound may exhibit off-target effects by binding to other prostanoid receptors, leading to unexpected cellular responses.
Experimental Conditions Factors such as cell density, serum concentration, and the presence of other growth factors can significantly influence the cellular response to this compound. Standardize these conditions across all experiments.
Issue: Inconsistent Intracellular Calcium Mobilization
Possible Cause Suggested Solution
Cellular Desensitization Prolonged exposure to this compound can lead to receptor desensitization and downregulation, resulting in a diminished calcium response. Keep incubation times as short as possible to capture the initial signaling events.
Suboptimal Assay Conditions Ensure the calcium indicator dye is loaded correctly and that the assay buffer has the appropriate calcium concentration.
Instrumentation Settings Optimize the settings of your fluorescence plate reader or microscope to ensure maximal signal detection.
Cell Health Unhealthy or stressed cells may not exhibit a robust calcium response. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in cultured cells.

Materials:

  • Adherent cells expressing the FP receptor (e.g., 3T3 fibroblasts, A7r5 vascular smooth muscle cells)[3]

  • 96-well black, clear-bottom tissue culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO or ethanol)

  • FP receptor antagonist (e.g., AL-8810) for control experiments[3]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm).

  • This compound Addition: Prepare serial dilutions of this compound in HBSS. Add the this compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of this compound.

Protocol 2: Protein Kinase C (PKC) Activity Assay

This protocol provides a general method for assessing this compound's effect on PKC activity.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell lysis buffer

  • PKC activity assay kit (commercially available)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • PKC Activity Assay: Follow the manufacturer's instructions for the chosen PKC activity assay kit. This typically involves incubating the cell lysates with a PKC-specific substrate and measuring the resulting phosphorylation.

  • Data Analysis: Normalize the PKC activity to the total protein concentration for each sample. Compare the PKC activity in this compound-treated cells to the untreated control.

Signaling Pathways and Experimental Workflows

The canonical signaling pathway for this compound involves its binding to the FP receptor, a G-protein coupled receptor (GPCR). This activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Dinoprost_Signaling This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Canonical this compound signaling pathway via the FP receptor.

Conflicting results can arise from crosstalk with other signaling pathways or the activation of different downstream effectors in various cell types. The following diagram illustrates a potential logic for troubleshooting these conflicting outcomes.

Troubleshooting_Workflow Start Conflicting Experimental Results Observed Check_Protocols Verify Experimental Protocols and Reagents Start->Check_Protocols Consistent_Results Are Results Consistent After Protocol Verification? Check_Protocols->Consistent_Results Investigate_Signaling Investigate Cell-Type Specific Signaling Consistent_Results->Investigate_Signaling No End Refine Experimental Design Consistent_Results->End Yes Characterize_Receptor Characterize FP Receptor Expression Investigate_Signaling->Characterize_Receptor Alternative_Pathways Explore Alternative Signaling Pathways Investigate_Signaling->Alternative_Pathways Analyze_Downstream Analyze Downstream Effectors Investigate_Signaling->Analyze_Downstream Conclusion Formulate Hypothesis for Conflicting Results Characterize_Receptor->Conclusion Alternative_Pathways->Conclusion Analyze_Downstream->Conclusion Conclusion->End

Caption: Logical workflow for troubleshooting conflicting this compound results.

References

Technical Support Center: Managing Dinoprost-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the side effects associated with the use of Dinoprost (Prostaglandin F2α) in animal models. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to mitigate adverse events and ensure the welfare of experimental animals.

Troubleshooting Guide

This section addresses specific issues that may arise during or after the administration of this compound.

Question: An animal is exhibiting signs of severe gastrointestinal distress (diarrhea, vomiting, abdominal cramping) shortly after this compound administration. What immediate actions should be taken?

Answer:

Immediate intervention is crucial to alleviate discomfort and prevent complications.

  • Assess the animal's condition: Monitor vital signs, degree of dehydration, and pain level.

  • Supportive Care:

    • Provide fluid therapy (e.g., subcutaneous or intravenous saline) to counteract dehydration from diarrhea and vomiting.

    • Administer an anti-emetic, if necessary, following veterinary consultation.

    • For abdominal discomfort, particularly in larger animals like mares, administration of an analgesic and antispasmodic agent may be warranted.

  • Consider Pre-treatment for Future Experiments: To prevent or reduce the severity of gastrointestinal side effects in subsequent experiments, consider pre-treatment with a non-steroidal anti-inflammatory drug (NSAID) such as flunixin (B1672893) meglumine (B1676163).

Question: An animal is showing signs of respiratory distress (increased respiratory rate, labored breathing) after this compound injection. How should this be managed?

Answer:

Respiratory distress is a serious side effect and requires prompt attention.

  • Ensure a clear airway: Check for any obstructions.

  • Provide supplemental oxygen: If available, administer oxygen to alleviate hypoxia.

  • Administer a bronchodilator: In cases of bronchoconstriction, a bronchodilator may be necessary. This should be done under veterinary guidance.

  • Monitor respiratory rate and effort closely.

  • Review Dosage and Administration Route: For future experiments, consider if a lower dose or a different administration route could reduce the risk of respiratory side effects. The side effects of this compound are often dose-dependent.[1]

Question: We are observing a high incidence of injection site reactions (swelling, pain, inflammation). What can be done to minimize this?

Answer:

Local reactions at the injection site are common but can often be mitigated.

  • Proper Injection Technique: Ensure proper aseptic technique is used during administration. Rotate injection sites if multiple doses are required.

  • Dilution of this compound: In some cases, diluting the this compound solution with sterile saline may help to reduce local irritation.

  • Volume of Injection: Administer the smallest effective volume. For intramuscular injections, ensure the volume is appropriate for the muscle mass of the animal.

  • Post-injection Care: Applying a cold compress to the injection site for a short period after administration may help to reduce inflammation.

  • Monitor the site: Regularly check the injection site for signs of abscess formation or severe inflammation, and consult a veterinarian if these occur.

Frequently Asked Questions (FAQs)

1. What are the most common side effects of this compound in animal models?

The most frequently observed side effects include gastrointestinal disturbances (diarrhea, vomiting, salivation, abdominal pain), respiratory effects (increased respiratory rate, bronchoconstriction), cardiovascular changes (transient changes in heart rate and blood pressure), and behavioral changes (restlessness, agitation).[2] Injection site reactions are also common.[2] The severity and incidence of these side effects can vary depending on the animal species, dose, and individual sensitivity.[2]

2. How can this compound-induced side effects be minimized?

Several strategies can be employed to minimize side effects:

  • Dose Reduction: Using the lowest effective dose of this compound can significantly reduce the incidence and severity of side effects.[3][4][5]

  • Pre-treatment with NSAIDs: Administering a non-steroidal anti-inflammatory drug (NSAID) like flunixin meglumine prior to this compound can help to block the inflammatory pathways that contribute to many of the side effects.

  • Supportive Care: Providing supportive care, such as fluid therapy for dehydration, can help manage side effects that do occur.

3. Is it possible to predict which animals will have a severe reaction to this compound?

While it is difficult to predict with certainty, animals with pre-existing respiratory or cardiovascular conditions may be at a higher risk for more severe side effects.[2] Careful screening of animals prior to administration is recommended.

4. What is the mechanism behind this compound-induced side effects?

This compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Its side effects are primarily due to the activation of the prostaglandin F receptor (FP receptor) in various tissues. This G-protein coupled receptor, when activated, predominantly couples to Gq protein, leading to the activation of Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[7] This signaling cascade in smooth muscle cells of the gastrointestinal tract, respiratory system, and blood vessels leads to the observed side effects.

Data on Side Effect Management

The following table summarizes quantitative data from a study in donkeys, demonstrating the effect of dose reduction on the incidence of side effects.

Treatment Group (this compound Dose)Sweating Score (mean)Abdominal Discomfort Score (mean)Diarrhea Score (mean)
5 mg (Standard Dose)HighLowLow
2.5 mgModerateLowLow
1.25 mgLowLowLow
0.625 mgMinimalMinimalMinimal

Data adapted from a study in jennies, where side effects were scored at 15-minute intervals for 1 hour after administration.[3][8] A single low dose of 0.625 mg of this compound tromethamine was found to be effective in inducing luteolysis with fewer adverse effects.[4][5]

Experimental Protocols

Protocol 1: Administration of Flunixin Meglumine for Mitigation of this compound-Induced Side Effects in Mice

This protocol is adapted from a study evaluating postoperative analgesia in mice and can be used as a starting point for mitigating this compound-induced inflammatory side effects.

Materials:

  • This compound solution

  • Flunixin meglumine injectable solution (e.g., Banamine®)

  • Sterile saline for dilution

  • Sterile syringes and needles

  • Experimental animals (mice)

Procedure:

  • Animal Preparation: Acclimatize mice to handling and injection procedures.

  • Flunixin Meglumine Administration (Pre-treatment Group):

    • Prepare a solution of flunixin meglumine at a concentration suitable for the desired dosage. A dosage of 2.5 mg/kg has been used in mice.

    • Administer the flunixin meglumine solution subcutaneously 15-30 minutes prior to this compound administration.

  • Saline Administration (Control Group):

    • Administer an equivalent volume of sterile saline subcutaneously to the control group at the same time point as the pre-treatment group.

  • This compound Administration:

    • Administer the desired dose of this compound via the intended route (e.g., subcutaneous, intraperitoneal).

  • Post-Administration Monitoring:

    • Closely monitor all animals for the onset, duration, and severity of side effects (e.g., writhing for abdominal pain, changes in posture, altered activity levels).

    • Record observations at regular intervals (e.g., every 15 minutes for the first hour, then hourly).

    • Provide supportive care as needed.

Protocol 2: General Protocol for this compound Administration and Side Effect Monitoring

This protocol provides a general framework for administering this compound and monitoring for side effects in a research setting.

Materials:

  • This compound solution

  • Sterile syringes and needles appropriate for the animal model and route of administration

  • Animal scale for accurate dosing

  • Monitoring sheets to record observations

Procedure:

  • Dose Calculation: Accurately weigh each animal and calculate the correct dose of this compound according to the experimental protocol.

  • Administration:

    • Restrain the animal appropriately.

    • Administer this compound using the specified route (e.g., intramuscular, subcutaneous). Use aseptic technique.

  • Immediate Post-Administration Monitoring (First 1-2 hours):

    • Observe the animal continuously for the first 15-30 minutes for any immediate adverse reactions.

    • Record vital signs (heart rate, respiratory rate) and behavioral changes at regular intervals (e.g., every 15 minutes).

    • Note the onset and severity of any side effects such as salivation, panting, restlessness, or abdominal discomfort.

  • Extended Monitoring (2-24 hours):

    • Continue to monitor the animals at regular intervals (e.g., hourly for the next 4-6 hours, then every 4-6 hours).

    • Assess for the presence and severity of diarrhea, vomiting, and any changes in appetite or water intake.

    • Inspect the injection site for signs of swelling, redness, or pain.

  • Data Collection:

    • Use a standardized scoring system to quantify the severity of side effects for objective data comparison.

    • Record all observations, including the time of onset and resolution of each side effect.

Signaling Pathways and Experimental Workflows

This compound (PGF2α) Signaling Pathway

This compound binds to the FP receptor, a Gq-protein coupled receptor. This initiates a signaling cascade that leads to the physiological and pathological effects of PGF2α.

Dinoprost_Signaling This compound This compound (PGF2α) FP_Receptor FP Receptor (Gq-coupled) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca_release->Downstream PKC->Downstream

Caption: Simplified this compound (PGF2α) signaling pathway via the FP receptor.

Experimental Workflow for Evaluating Side Effect Management Strategies

This workflow outlines the steps for a typical experiment designed to test the efficacy of a mitigating agent for this compound-induced side effects.

Experimental_Workflow Animal_Acclimation Animal Acclimation & Baseline Measurements Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Control_Group Control Group (Vehicle + this compound) Randomization->Control_Group Treatment_Group Treatment Group (Mitigating Agent + this compound) Randomization->Treatment_Group Pre_Treatment Pre-treatment Administration Control_Group->Pre_Treatment Vehicle Treatment_Group->Pre_Treatment Mitigating Agent Dinoprost_Admin This compound Administration Pre_Treatment->Dinoprost_Admin Monitoring Side Effect Monitoring & Scoring Dinoprost_Admin->Monitoring Data_Analysis Data Analysis & Comparison Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Experimental workflow for assessing this compound side effect management.

Logical Relationship for Troubleshooting

This diagram illustrates the decision-making process when encountering a this compound-induced side effect.

Troubleshooting_Logic Start This compound Administration Observe Observe for Side Effects Start->Observe No_Side_Effects Continue Monitoring per Protocol Observe->No_Side_Effects No Side_Effects Side Effects Observed Observe->Side_Effects Yes Assess_Severity Assess Severity Side_Effects->Assess_Severity Mild Mild/Transient Assess_Severity->Mild Mild Severe Severe/Persistent Assess_Severity->Severe Severe Supportive_Care Provide Supportive Care Mild->Supportive_Care Veterinary_Consult Consult Veterinarian & Consider Intervention Severe->Veterinary_Consult Review_Protocol Review Protocol for Future Experiments (Dose, Pre-treatment) Supportive_Care->Review_Protocol Veterinary_Consult->Review_Protocol

Caption: Decision tree for troubleshooting this compound-induced side effects.

References

Technical Support Center: Improving the Aqueous Solubility of Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinoprost. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound in experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing aqueous solutions of this compound.

Issue 1: My this compound (free acid) is not dissolving in my aqueous buffer (e.g., PBS).

  • Question: Why is my this compound not dissolving in my aqueous buffer? Answer: this compound, as a free acid, has low solubility in water and neutral pH buffers due to its lipophilic nature.[1] Direct dissolution in aqueous solutions is often challenging.

  • Question: What can I do to dissolve my this compound? Answer: It is recommended to first prepare a concentrated stock solution in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is readily soluble in these solvents. The stock solution can then be diluted into your aqueous buffer.

Issue 2: After diluting my organic stock solution of this compound into my aqueous buffer, a precipitate formed.

  • Question: Why did my this compound precipitate after dilution? Answer: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is significantly reduced upon dilution into the aqueous buffer, and the final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Question: How can I prevent precipitation upon dilution? Answer:

    • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your aqueous buffer.

    • Optimize Dilution Technique: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[3]

    • Use a Co-solvent System: Maintain a small percentage of a biocompatible co-solvent in your final aqueous solution.

    • Adjust the pH: The solubility of this compound can be improved by adjusting the pH of the aqueous solution.[1][4]

    • Utilize the Tromethamine Salt: this compound tromethamine is a salt form with significantly higher aqueous solubility.[5][6]

    • Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.

Issue 3: My this compound solution is not stable and I see changes over time.

  • Question: How should I store my this compound solutions? Answer: Aqueous solutions of this compound are generally not stable and should be prepared fresh before use.[4] Organic stock solutions should be stored at -20°C or -80°C.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound and its tromethamine salt in various solvents.

CompoundSolventSolubilityReference(s)
This compound (free acid)Water (at 20°C, pH 7)~2.58 mg/L[7]
This compound (free acid)PBS (pH 7.2)~10 mg/mL[8]
This compound (free acid)Ethanol>100 mg/mL[8]
This compound (free acid)DMSO>100 mg/mL[2][8]
This compound TromethamineWater200 mg/mL[5][6]
This compound TromethamineWater95 mg/mL[9]
This compound TromethamineEthanol95 mg/mL[9]
This compound TromethamineDMSO95 mg/mL[9]

Experimental Protocols

Here are detailed protocols for enhancing the aqueous solubility of this compound.

Protocol 1: Preparation of an Aqueous Solution using this compound Tromethamine

This protocol is suitable for preparing a simple aqueous solution of this compound with enhanced solubility.

Materials:

  • This compound Tromethamine powder

  • Sterile Water for Injection or desired aqueous buffer

  • Sterile vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound Tromethamine powder.

  • Transfer the powder to a sterile vial.

  • Add the desired volume of sterile water or buffer to the vial.

  • Vortex the solution until the powder is completely dissolved. This compound tromethamine is readily soluble in water at room temperature.[6]

G cluster_start Start cluster_procedure Procedure cluster_end End weigh Weigh this compound Tromethamine transfer Transfer to Sterile Vial weigh->transfer add_solvent Add Sterile Water/Buffer transfer->add_solvent vortex Vortex until Dissolved add_solvent->vortex solution Aqueous this compound Tromethamine Solution vortex->solution

Workflow for preparing an aqueous solution of this compound Tromethamine.
Protocol 2: Solubility Enhancement using pH Adjustment

This protocol describes how to improve the solubility of this compound by adjusting the pH of the solution. At a slightly basic pH, this compound can form salts that are more soluble in water.[1]

Materials:

  • This compound (free acid)

  • Aqueous buffer (e.g., phosphate (B84403) buffer)

  • Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) solution (e.g., 0.1 N) for pH adjustment

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension of this compound in the desired aqueous buffer.

  • Place the suspension on a stir plate and begin stirring.

  • Slowly add small increments of NaOH solution to raise the pH. Monitor the pH continuously with a calibrated pH meter.

  • Continue to add NaOH until the this compound is fully dissolved. A pH between 7.0 and 9.0 is often effective.[10]

  • If necessary, adjust the pH back to the desired final value using HCl, being careful not to let the this compound precipitate out of solution.

G cluster_start Start cluster_procedure Procedure cluster_end End suspend Suspend this compound in Buffer stir Stir Suspension suspend->stir add_base Slowly Add NaOH to Increase pH stir->add_base monitor_ph Monitor pH and Dissolution add_base->monitor_ph adjust_ph Adjust to Final pH with HCl (optional) monitor_ph->adjust_ph solution pH-Adjusted this compound Solution adjust_ph->solution

Workflow for enhancing this compound solubility through pH adjustment.
Protocol 3: Preparation of a Co-solvent Formulation

This protocol is for preparing a this compound solution for in vitro or in vivo studies where a higher concentration in an aqueous-based system is required.

Materials:

  • This compound (free acid)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Sonication may be required to fully dissolve the compound.[11][12]

  • To prepare the final formulation, add the solvents sequentially. For example, to prepare a 4 mg/mL solution:

    • Take 10% of the final volume as the this compound-DMSO stock solution.

    • Add 40% of the final volume as PEG300 and mix thoroughly.

    • Add 5% of the final volume as Tween-80 and mix.

    • Finally, add 45% of the final volume as saline and mix until a clear solution is obtained.[11]

  • This formulation should be prepared fresh before use.

G cluster_start Start cluster_procedure Procedure cluster_end End stock Prepare this compound Stock in DMSO add_peg Add PEG300 to DMSO Stock stock->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline solution Co-solvent Formulation add_saline->solution

Workflow for preparing a co-solvent formulation of this compound.
Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound inclusion complex with a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound (free acid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Stir plate and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for freeze-drying method)

Procedure (Kneading Method):

  • Prepare a slurry of HP-β-CD in a small amount of water.

  • If this compound is a solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Add the this compound solution to the HP-β-CD slurry.

  • Knead the mixture in a mortar until a paste is formed.[13]

  • Dry the paste under vacuum to obtain a solid powder of the inclusion complex.

  • The resulting powder can be dissolved in an aqueous solution.

G cluster_start Start cluster_procedure Procedure cluster_end End slurry Prepare HP-β-CD Slurry add_to_slurry Add this compound Solution to Slurry slurry->add_to_slurry dissolve Dissolve this compound in Organic Solvent dissolve->add_to_slurry knead Knead to Form a Paste add_to_slurry->knead dry Dry under Vacuum knead->dry complex This compound-Cyclodextrin Inclusion Complex Powder dry->complex

Workflow for preparing a this compound-cyclodextrin complex via kneading.

References

Technical Support Center: Dinoprost-Induced Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Dinoprost-induced calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced calcium mobilization?

This compound, also known as prostaglandin (B15479496) F2α (PGF2α), mediates its effects by binding to the Prostaglandin F2α receptor (FP), a G-protein coupled receptor (GPCR).[1] The activation of the FP receptor, which is coupled to a Gq protein, initiates a signaling cascade involving the activation of phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.[4][5][6] This rapid increase in intracellular calcium concentration is the signal detected in calcium flux assays.

Dinoprost_Signaling_Pathway This compound This compound (PGF2α) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca_release ER->Ca_release releases Ca²⁺ Ca_increase ↑ [Ca²⁺]i

This compound (PGF2α) signaling pathway leading to intracellular calcium release.

Q2: What are the critical parameters to optimize for a robust assay?

To ensure a robust and reproducible assay, the following parameters should be carefully optimized:

  • Cell Line Selection and Receptor Expression: Choose a cell line with low endogenous expression of the FP receptor to minimize background signal. Optimize the level of receptor expression to achieve a sufficient assay window without causing constitutive activity.

  • Cell Seeding Density: The number of cells seeded per well is critical. A confluent monolayer (90-100%) at the time of the assay is often recommended to ensure a uniform cell population and response.[7]

  • Dye Loading Conditions: Factors such as dye concentration, loading time, and temperature need to be optimized for each cell line.[8]

  • Compound/Agonist Concentration: Perform a full dose-response curve for this compound to determine the optimal concentration range for stimulation, typically aiming for the EC80 for antagonist screening.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically below 0.5%) as it can affect cell health and assay performance.[8]

Q3: Should I use a "wash" or "no-wash" calcium assay kit?

Both wash and no-wash kits have their advantages and disadvantages.

  • Wash-based assays involve a step to remove extracellular dye after loading. This can reduce background fluorescence but may also lead to cell lifting and increased variability if not performed carefully.

  • No-wash assays include a quenching agent that masks the signal from extracellular dye, simplifying the protocol and reducing the risk of cell detachment.[9] These are often preferred for high-throughput screening (HTS) applications.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-induced calcium flux assays.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Uneven cell plating.Ensure a homogenous cell suspension before plating and use a consistent plating technique. Consider using poly-D-lysine coated plates to improve cell adhesion.[8]
Cell lifting during compound addition.Optimize the fluid addition speed and height on the automated liquid handler (e.g., FLIPR).[8]
Edge effects due to evaporation.Fill the outer wells of the microplate with sterile buffer or water to maintain humidity.
Low Signal-to-Background Ratio Low receptor expression.Use a cell line with higher expression of the FP receptor or optimize transfection/transduction conditions.
Suboptimal dye loading.Titrate the concentration of the calcium indicator dye and optimize the loading time and temperature for your specific cell line.[8]
Inactive this compound solution.Prepare fresh this compound solutions and verify their activity.
High background fluorescence.If using a wash protocol, ensure complete removal of extracellular dye. For no-wash kits, verify the effectiveness of the quenching agent.
Fluorescence Drop Upon Compound Addition Cell dislodging from the well bottom.Decrease the dispense speed or adjust the addition height of the liquid handler.
Dilution of the fluorescent dye.This is an expected artifact of adding a volume of compound solution. The analysis software should be configured to normalize the response relative to the baseline fluorescence before addition.
No Response to this compound Incorrect cell line (not expressing the FP receptor).Verify the expression of the FP receptor in your cell line using techniques like qPCR or Western blotting.
Problem with the this compound stock solution.Prepare a fresh stock solution and confirm its concentration and purity.
Inappropriate assay buffer.Ensure the assay buffer contains an adequate concentration of calcium.

Experimental Protocols

General Protocol for a this compound-Induced Calcium Flux Assay

This protocol provides a general workflow. Specific parameters such as cell density and incubation times should be optimized for your particular cell line and experimental setup.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Calcium Flux Assay Cell_Culture Culture cells expressing FP receptor Harvest Harvest and count cells Cell_Culture->Harvest Seed Seed cells into 96- or 384-well black-walled, clear-bottom plates Harvest->Seed Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed->Incubate_Overnight Prepare_Dye Prepare calcium-sensitive dye loading solution Load_Dye Remove media and add dye solution to cells Prepare_Dye->Load_Dye Incubate_Dye Incubate (e.g., 60 min at 37°C, then 30 min at room temp) Load_Dye->Incubate_Dye FLIPR Place cell and compound plates into fluorescence plate reader (e.g., FLIPR) Incubate_Dye->FLIPR Prepare_Compound Prepare this compound dilutions in assay buffer Prepare_Compound->FLIPR Baseline Record baseline fluorescence FLIPR->Baseline Add_Compound Automated addition of this compound Baseline->Add_Compound Record_Signal Record fluorescence signal kinetically Add_Compound->Record_Signal Analyze Analyze data (e.g., peak response minus baseline) Record_Signal->Analyze

References

dealing with Dinoprost degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Dinoprost degradation during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, a prostaglandin (B15479496), is inherently unstable and susceptible to degradation from several factors. The main causes include enzymatic activity from biological samples, chemical instability, particularly at alkaline pH, exposure to high temperatures, and repeated freeze-thaw cycles.[1] Prostaglandins (B1171923) of the E-series are particularly sensitive to pH.[1]

Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?

A2: Prostaglandins like this compound are most stable in slightly acidic aqueous solutions, typically at a pH between 3 and 4.[1][2] Degradation increases rapidly as the pH becomes more alkaline.[1][2] Therefore, it is crucial to acidify your sample to approximately pH 3.5 before procedures like solid-phase extraction (SPE).[1]

Q3: What are the recommended storage conditions for samples containing this compound?

A3: For long-term storage, samples should be kept at -70°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store samples in single-use aliquots.[1] Storage at -20°C is generally not advised for long-term stability as significant degradation can occur.[1]

Q4: Can I store my extracted this compound sample before analysis?

A4: If immediate analysis is not possible, the eluted ethyl acetate (B1210297) solution from the extraction process can be stored at -70°C.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation and analysis.

Problem 1: Low recovery of this compound after sample extraction.

Potential Cause Troubleshooting Action
Improper Sample pH Before solid-phase extraction (SPE), ensure the sample is acidified to a pH of approximately 3.5. This protonates the this compound, allowing it to bind effectively to the C18 reverse-phase column.[1]
Incorrect Elution Solvent Verify that the correct elution solvent, such as ethyl acetate, is being used to elute this compound from the SPE column.[1]
Improper Column Conditioning Ensure the SPE column is properly conditioned according to the manufacturer's protocol before loading the sample.[1]
Degradation During Storage If samples were stored for an extended period or subjected to multiple freeze-thaw cycles, degradation may have occurred. Test a freshly collected sample alongside the stored sample to assess storage-related degradation.[1]

Problem 2: High variability between replicate samples.

Potential Cause Troubleshooting Action
Inconsistent Pipetting Use calibrated pipettes and pre-rinse pipette tips, especially when handling small volumes or viscous solutions.[1]
Inhomogeneous Sample After thawing, ensure samples are thoroughly mixed by vortexing to redissolve any precipitated analyte before taking an aliquot.[1]
Sample Evaporation Keep sample tubes properly sealed to prevent evaporation, which can concentrate the sample and lead to variability.

Problem 3: No detectable this compound peak during analysis.

Potential Cause Troubleshooting Action
Complete Degradation The sample may have been exposed to harsh conditions (e.g., high pH, elevated temperature) for a prolonged period, leading to complete degradation.[1][2] Review the entire sample preparation workflow for potential sources of degradation.
Instrumental Issues To rule out instrument problems, run a standard solution of this compound to confirm that the analytical system (e.g., LC-MS/MS) is functioning correctly.
Blocked Capillary or Bubble in System For capillary electrophoresis systems, a blocked or bubble-containing capillary can result in no signal. A re-injection or running a size standard-only sample can help diagnose this.[3]

Quantitative Data Summary

The stability of prostaglandins is highly dependent on storage conditions and pH. The following table summarizes stability data for prostaglandins, which can serve as a guide for handling this compound samples.

ProstaglandinConditionTime% DegradationReference
PGD2Room Temperature8 hours~10%[1]
PGD2Room Temperature26 hours~40%[1]
PGD2-20°C4 weeks~70%[1]
PGE2Room Temperature26 hoursNo significant degradation[1]
PGE2Alkaline pH (pH 9), 25°C4.2 hours10%[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is suitable for pre-purifying prostaglandins from complex biological matrices like plasma.[1]

Materials:

  • 200 mg C18 Reverse Phase Column

  • 2 N HCl

  • Ethanol (B145695) (reagent grade)

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Nitrogen gas stream

  • Assay Buffer

Procedure:

  • Sample Acidification: Take 1 mL of plasma sample and acidify to pH 3.5 by adding approximately 30 µL of 2 N HCl.[1]

  • Equilibration: Let the acidified sample sit at 2-8°C for 15 minutes.[1]

  • Centrifugation: Centrifuge the sample for 2 minutes to remove any precipitate.[1]

  • Column Conditioning: Prepare the C18 reverse phase column by washing it with 10 mL of ethanol followed by 10 mL of deionized water.[1]

  • Sample Loading: Load the acidified and centrifuged plasma sample onto the conditioned C18 column.

  • Column Wash: Wash the column with 10 mL of deionized water, followed by 10 mL of hexane.[1]

  • Elution: Elute the prostaglandins from the column by adding 10 mL of ethyl acetate and collect the eluate.[1]

  • Solvent Evaporation: Evaporate the ethyl acetate from the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried sample with a desired volume (e.g., at least 200 µL) of the appropriate Assay Buffer for your downstream analysis and vortex well.[1]

Visualizations

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Processing Sample Plasma Sample Acidify Acidify to pH 3.5 with 2N HCl Sample->Acidify Equilibrate Equilibrate at 2-8°C for 15 min Acidify->Equilibrate Centrifuge Centrifuge for 2 min Equilibrate->Centrifuge Load Load onto Conditioned SPE Column Centrifuge->Load Wash1 Wash with Deionized Water Load->Wash1 Condition Condition C18 Column (Ethanol, Water) Condition->Load Wash2 Wash with Hexane Wash1->Wash2 Elute Elute with Ethyl Acetate Wash2->Elute Evaporate Evaporate Solvent (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Assay Buffer Evaporate->Reconstitute Analysis Downstream Analysis (e.g., LC-MS/MS) Reconstitute->Analysis

References

how to prevent Dinoprost from precipitating in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent the precipitation of Dinoprost (Prostaglandin F2α) in buffer solutions, ensuring the reliability and reproducibility of experiments.

Troubleshooting Guide

This section addresses common issues encountered when preparing this compound solutions.

Question: I dissolved this compound in my aqueous buffer, and it immediately turned cloudy. What happened?

Answer: This is likely due to the low aqueous solubility of this compound in its free acid form. This compound is a lipid-based compound and does not readily dissolve in aqueous solutions, especially at neutral or acidic pH. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the buffer.

To resolve this, it is critical to start by preparing a concentrated stock solution in an appropriate organic solvent before diluting it into your final aqueous buffer.

Question: My this compound solution was clear at first but precipitated after being stored overnight. Why?

Answer: This phenomenon, known as delayed precipitation, can be caused by several factors:

  • Temperature Changes: Solubility is often temperature-dependent. If you stored the solution at a lower temperature (e.g., 4°C), the solubility of this compound may have decreased, leading to precipitation.

  • pH Instability: The pH of your buffer may have shifted over time, affecting the ionization state and solubility of the this compound molecule. Prostaglandins (B1171923) like this compound are known to be less stable in aqueous solutions.[1][2]

  • Solvent Evaporation: If the container was not sealed tightly, slight evaporation of the solvent could increase the drug concentration beyond its solubility limit.

Always use freshly prepared solutions for experiments.[1] If short-term storage is necessary, ensure the container is airtight and consider the temperature stability of your specific formulation.

Question: I used the this compound tromethamine salt, but it still precipitated. What went wrong?

Answer: While this compound tromethamine is significantly more water-soluble than the free acid form, precipitation can still occur.[3][4] Potential reasons include:

  • Final Concentration is Too High: Even the tromethamine salt has a solubility limit in aqueous buffers. You may be exceeding this limit.

  • Incorrect Buffer pH: The pH of the final solution is crucial. A pH range of approximately 6.0 to 7.5 is often preferred for prostaglandin (B15479496) formulations to maintain stability and solubility.[5] If your buffer is too acidic, it can cause the tromethamine salt to convert to the less soluble free acid form.

  • Buffer Composition: Certain ions in your buffer could potentially interact with this compound and reduce its solubility.

To troubleshoot, verify the final concentration and the pH of your working solution. Consider using a different buffer system if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a this compound stock solution?

A1: For preparing a highly concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are excellent choices, as this compound is soluble in both at concentrations greater than 100 mg/mL.[6][7]

Q2: Should I use this compound free acid or this compound tromethamine salt?

A2: For applications requiring dilution into aqueous buffers, This compound tromethamine is highly recommended. The tromethamine salt form is readily soluble in water at high concentrations (up to 200 mg/mL), whereas the free acid form is not.[3][4][8]

Q3: What is the maximum recommended concentration of this compound in a typical cell culture medium like PBS?

A3: The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[7] It is crucial to ensure your final working concentration is well below this limit to avoid precipitation. For most cell-based assays, the working concentration of this compound is in the nanomolar (nM) range, which is well below the solubility limit.[7]

Q4: How should I store my this compound solutions?

A4:

  • Powder (Alquot): Store the solid form at -20°C for long-term stability (up to 3 years).[6]

  • Organic Stock Solutions: When dissolved in an organic solvent like DMSO or ethanol, store at -80°C for up to one year.[6]

  • Aqueous Solutions: Aqueous solutions are unstable and should be prepared fresh for each experiment.[1][9] Avoid repeated freeze-thaw cycles.[9]

Quantitative Data Summary

The following table summarizes the solubility of this compound and its tromethamine salt in various solvents.

Compound FormSolventSolubilityReference
This compoundDMSO>100 mg/mL[6][7]
This compoundEthanol>100 mg/mL[7]
This compoundPBS (pH 7.2)~10 mg/mL[7]
This compound TromethamineWaterUp to 200 mg/mL[3][4][8]
This compound TromethamineH₂O1 mg/mL[9]

Note: Solubility can be influenced by temperature, pH, and purity. Sonication may be recommended to aid dissolution.[6]

Detailed Experimental Protocol

This protocol provides a step-by-step method for preparing a stable working solution of this compound in an aqueous buffer.

Objective: To prepare a 1 mM stock solution of this compound in DMSO and dilute it to a final concentration of 1 µM in a physiological buffer (e.g., PBS, pH 7.2).

Materials:

  • This compound (free acid, MW: 354.48 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Primary Stock Solution in DMSO: a. Weigh out 3.55 mg of this compound powder. b. Add 1 mL of sterile DMSO to the powder. c. Vortex thoroughly until the powder is completely dissolved. This creates your 10 mM primary stock.

  • Prepare a 1 mM Intermediate Stock Solution: a. Take 100 µL of the 10 mM primary stock solution. b. Add it to 900 µL of sterile DMSO. c. Mix well by pipetting up and down. This creates your 1 mM intermediate stock. This step is crucial for accurate serial dilutions.

  • Prepare the 1 µM Final Working Solution: a. Take 1 µL of the 1 mM intermediate stock solution. b. Add it to 999 µL of your desired sterile aqueous buffer (e.g., PBS). c. Vortex the solution immediately and gently to ensure rapid and uniform mixing. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell cultures.

  • Final Check and Use: a. Visually inspect the final working solution for any signs of precipitation or cloudiness. It should be perfectly clear. b. Use the freshly prepared working solution immediately for your experiment to ensure stability and efficacy.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start This compound Precipitation Observed in Buffer q1 Did you prepare a primary stock in an organic solvent (e.g., DMSO, Ethanol)? start->q1 sol_a1 Action: Prepare a concentrated stock in 100% DMSO or Ethanol before diluting into aqueous buffer. q1->sol_a1 No q2 What is the final concentration in the buffer? q1->q2 Yes a1_no No a1_yes Yes end_node Issue Resolved: Solution should remain clear. sol_a1->end_node sol_a2 Action: Lower the final concentration. Verify against solubility limits. q2->sol_a2 Too High q3 What is the pH of the final aqueous solution? q2->q3 Within Limit a2_high Too High (>10 mg/mL) a2_ok Within Limit sol_a2->end_node sol_a3 Action: Adjust buffer pH to be between 6.0 and 7.5. Consider using this compound Tromethamine salt. q3->sol_a3 Acidic q3->end_node Optimal a3_acid Acidic (<6.0) a3_ok Neutral/Slightly Basic sol_a3->end_node

Caption: A logical workflow to diagnose and solve this compound precipitation issues.

This compound (PGF2α) FP Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (PGF2α) fp_receptor FP Receptor (GPCR) This compound->fp_receptor gq Gαq fp_receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Responses (e.g., Muscle Contraction, Cell Proliferation) pkc->cellular_response ca_release Ca²⁺ Release er->ca_release ca_release->cellular_response

Caption: Canonical Gq-coupled signaling pathway activated by this compound.

References

Technical Support Center: Validating Dinoprost Antibody Specificity for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of Dinoprost (Prostaglandin F2-alpha) antibodies for use in Western Blotting.

Frequently Asked Questions (FAQs)

Q1: What is the first step in validating a new this compound antibody for Western Blot?

A1: The initial and most critical step is to confirm the antibody's ability to detect the target protein at the correct molecular weight.[1] This is achieved by running a Western Blot with positive and negative controls. A positive control could be a cell lysate known to express the target of this compound signaling, while a negative control could be a lysate from a cell line with minimal or no expression.[2] The appearance of a distinct band at the expected molecular weight in the positive control lane, and its absence in the negative control lane, is a strong primary indicator of antibody validity.[1]

Q2: My Western Blot shows multiple bands. What does this indicate and how can I troubleshoot it?

A2: The presence of multiple bands can suggest several issues, including non-specific antibody binding, protein degradation, or post-translational modifications.[3][4] To troubleshoot, you can:

  • Optimize antibody concentration: Titrate the primary antibody to find the optimal dilution that minimizes non-specific binding while maintaining a strong signal for the target band.[4][5]

  • Adjust blocking conditions: Increase the blocking time or try a different blocking agent (e.g., non-fat dry milk or bovine serum albumin) to reduce non-specific interactions.[4][6]

  • Use highly specific antibodies: Whenever possible, select antibodies that have been validated for their specificity through methods like knockout studies.[4]

  • Ensure sample integrity: Use fresh samples and include protease inhibitors in your lysis buffer to prevent protein degradation.[7]

Q3: I am not getting any signal on my Western Blot. What are the possible causes and solutions?

A3: A weak or absent signal can be frustrating. Potential causes and their solutions include:

  • Inefficient protein transfer: Verify successful transfer from the gel to the membrane using a reversible stain like Ponceau S.[4][8] For larger proteins, a wet transfer method may be more efficient.[9]

  • Inactive antibody: Ensure the antibody has been stored correctly and has not expired.[5][6] You can test its activity using a dot blot.[3][10]

  • Low target protein abundance: Increase the amount of protein loaded per well or consider using techniques like immunoprecipitation to enrich the target protein.[7]

  • Suboptimal antibody concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time.[6]

Q4: What are the "gold standard" methods for antibody validation in Western Blotting?

A4: The use of genetic knockout (KO) or knockdown (e.g., siRNA) strategies is considered the gold standard for validating antibody specificity.[11][12][13] By comparing the signal from wild-type samples to KO/knockdown samples, the absence of a signal in the latter confirms that the antibody is specific to the intended target.[12] Orthogonal methods, where the Western Blot results are confirmed with a different antibody-based technique like ELISA or immunohistochemistry, also provide strong evidence of specificity.[1][11]

Troubleshooting Guides

Guide 1: High Background

High background noise can obscure the detection of your target protein.[5] Follow these steps to troubleshoot:

Potential Cause Troubleshooting Step
Insufficient Blocking Increase blocking time to at least 1 hour at room temperature or overnight at 4°C.[6] Consider switching your blocking agent (e.g., from BSA to non-fat dry milk, or vice versa).
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration.[3][6]
Inadequate Washing Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[10] Adding a detergent like Tween 20 to your wash buffer can also help.[6]
Contaminated Buffers Prepare fresh buffers and filter them to remove any particulate matter that could contribute to background.[6][10]
Membrane Drying Ensure the membrane remains fully submerged in liquid during all incubation and washing steps to prevent it from drying out.[6]
Guide 2: Incorrect Band Size

Observing a band at an unexpected molecular weight can be due to several factors.[3]

Potential Cause Troubleshooting Step
Protein Degradation Prepare fresh samples and always include protease inhibitors in your lysis buffer. Minimize freeze-thaw cycles of your samples.[10]
Post-Translational Modifications Glycosylation, phosphorylation, or other modifications can cause a protein to migrate differently than its predicted molecular weight. Consult literature for known modifications of your target protein.
Incomplete Reduction of Sample Ensure your sample loading buffer contains a fresh reducing agent (e.g., DTT or β-mercaptoethanol) and that samples are boiled for 5-10 minutes before loading.[8]
Splice Variants or Isoforms The antibody may be recognizing different isoforms of the target protein. Check databases like UniProt for known isoforms of your protein of interest.

Experimental Protocols & Methodologies

Protocol 1: Standard Western Blot for this compound Antibody Validation
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.[8]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Protocol 2: Knockdown Validation using siRNA
  • siRNA Transfection: Transfect cells with a validated siRNA targeting the gene of interest (or a non-targeting control siRNA) according to the manufacturer's protocol.

  • Cell Lysis: After 48-72 hours, harvest the cells and prepare protein lysates as described in the standard Western Blot protocol.

  • Western Blot Analysis: Perform Western Blotting as detailed above, loading lysates from both the target siRNA-treated and control siRNA-treated cells.

  • Analysis: A specific antibody should show a significant reduction or complete absence of the band in the lane with the target siRNA lysate compared to the control lysate.

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection p1 Cell Lysis p2 Protein Quantification p1->p2 e1 SDS-PAGE p2->e1 Load Sample e2 Membrane Transfer e1->e2 d1 Blocking e2->d1 Block Membrane d2 Primary Antibody d1->d2 d3 Secondary Antibody d2->d3 d4 Detection d3->d4 end Results d4->end Analyze Results

Caption: Western Blot Experimental Workflow.

troubleshooting_flowchart cluster_no_signal Weak or No Signal cluster_high_bg High Background cluster_multi_bands Multiple Bands start Problem Detected q1 Check Transfer Efficiency? start->q1 q3 Optimize Blocking? start->q3 q5 Check Sample Integrity? start->q5 s1 Optimize Transfer q1->s1 No/Poor Transfer q2 Increase Antibody Conc.? q1->q2 Good Transfer s2 Titrate Antibody q2->s2 Yes s3 Increase Time/Change Agent q3->s3 Yes q4 Decrease Antibody Conc.? q3->q4 No Improvement s4 Titrate Antibody q4->s4 Yes s5 Use Protease Inhibitors q5->s5 Degradation Suspected q6 Optimize Antibody Dilution? q5->q6 Intact Sample s6 Titrate Antibody q6->s6 Yes

Caption: Western Blot Troubleshooting Logic.

signaling_pathway This compound This compound (PGF2α) receptor PTGFR Receptor This compound->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release triggers pkc Protein Kinase C (PKC) Activation dag->pkc activates response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: this compound (PGF2α) Signaling Pathway.

References

Technical Support Center: Interpreting Dinoprost-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving Dinoprost (Prostaglandin F2α) and the interpretation of subsequent gene expression data. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of expected gene expression changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that leads to changes in gene expression?

A1: this compound, a naturally occurring prostaglandin (B15479496) F2α, primarily acts by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Upon binding, the FP receptor typically couples to the Gq alpha subunit, initiating a downstream signaling cascade. This cascade involves the activation of Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. These events then influence the activity of various transcription factors, such as NF-κB and members of the MAPK pathway (e.g., ERK1/2), ultimately altering the expression of target genes.[2]

Q2: We treated our cells with this compound, but we are not observing the expected upregulation of pro-inflammatory genes. What could be the reason?

A2: Several factors could contribute to this observation:

  • Cell Type Specificity: The response to this compound is highly cell-type-specific and depends on the expression level of the FP receptor and the specific signaling components present in that cell line.

  • Receptor Desensitization: Prolonged or high-concentration exposure to this compound can lead to FP receptor desensitization and internalization, reducing the cell's responsiveness over time.

  • Pleiotropic Effects: Prostaglandins can have both pro- and anti-inflammatory effects depending on the context and the specific receptors and signaling pathways activated.[3]

  • Experimental Timing: The temporal dynamics of gene expression are crucial. Key transcriptional changes may occur at earlier or later time points than when you are measuring them.

Q3: How can we differentiate between FP receptor-dependent and potential off-target effects in our gene expression data?

A3: To confirm that the observed gene expression changes are mediated by the FP receptor, you can include several controls in your experimental design:

  • FP Receptor Antagonist: Pre-treat your cells with a specific FP receptor antagonist before this compound stimulation. If the gene expression changes are abolished, it indicates they are FP receptor-dependent.

  • siRNA/shRNA Knockdown: Use RNA interference to reduce the expression of the FP receptor (PTGFR gene). A diminished response to this compound in knockdown cells would confirm the receptor's role.

  • Receptor-Null Cell Lines: If available, use a cell line that does not express the FP receptor as a negative control.

Q4: What are some of the key signaling pathways and gene families known to be affected by this compound?

A4: Based on transcriptomic studies, this compound (PGF2α) has been shown to modulate several key pathways, particularly in tissues like the corpus luteum. These include:

  • Cytokine Signaling: Upregulation of genes involved in inflammatory and immune responses, such as interleukins and their receptors.

  • MAPK Signaling: Activation of the p38 MAPK pathway.

  • Apoptosis/Cell Death: Regulation of genes involved in programmed cell death, such as FAS and FASLG.

  • Steroidogenesis: Downregulation of genes involved in hormone production, like STAR.

  • Angiogenesis: Changes in the expression of vascular endothelial growth factor (VEGFA).

Data Presentation: Summary of this compound-Induced Gene Expression Changes

The following table summarizes a selection of differentially expressed genes in the bovine corpus luteum at various time points following Prostaglandin F2α (a form of this compound) treatment, based on the analysis of GEO dataset GSE94069. This provides an example of the expected transcriptional response.

Time PointGene SymbolGene NameFunctionLog2 Fold Change
0.5h FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, immediate early gene2.5
EGR1Early Growth Response 1Transcription factor, immediate early gene2.1
NR4A1Nuclear Receptor Subfamily 4 Group A Member 1Transcription factor, immediate early gene1.8
1h IL6Interleukin 6Cytokine, inflammatory response3.2
CXCL8 (IL8)C-X-C Motif Chemokine Ligand 8Chemokine, immune cell trafficking2.8
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2Prostaglandin synthesis, inflammation2.3
2h SOCS3Suppressor Of Cytokine Signaling 3Negative regulator of cytokine signaling3.5
NFKBIANFKB Inhibitor AlphaRegulator of NF-κB signaling2.0
TNFAIP3TNF Alpha Induced Protein 3Negative regulator of NF-κB signaling1.9
4h FASFas Cell Surface Death ReceptorApoptosis2.7
CASP3Caspase 3Apoptosis executioner1.5
STARSteroidogenic Acute Regulatory ProteinSteroid hormone biosynthesis-1.8

Note: The fold changes are approximate values derived from the analysis of the GSE94069 dataset for illustrative purposes.

Signaling Pathways and Experimental Workflow Diagrams

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PGF2α) FP_Receptor FP Receptor This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Changes (e.g., Cytokines, Apoptosis genes) Transcription_Factors->Gene_Expression Regulates

Caption: this compound signaling pathway leading to gene expression changes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis Start Seed Cells Grow Grow to 70-80% Confluency Start->Grow Treat Treat with this compound (and controls) Grow->Treat Lyse Lyse Cells & Homogenize Treat->Lyse Extract RNA Isolation Lyse->Extract QC1 RNA Quality & Quantity Check (e.g., NanoDrop, Bioanalyzer) Extract->QC1 cDNA cDNA Synthesis QC1->cDNA qPCR RT-qPCR cDNA->qPCR RNAseq RNA-Seq / Microarray cDNA->RNAseq qPCR_Analysis Relative Quantification (ΔΔCt Method) qPCR->qPCR_Analysis RNAseq_Analysis Differential Gene Expression Analysis RNAseq->RNAseq_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis RNAseq_Analysis->Pathway_Analysis

Caption: Experimental workflow for analyzing this compound-induced gene expression.

Experimental Protocols

Protocol 1: In Vitro Cell Treatment with this compound for Gene Expression Analysis

This protocol provides a general framework. Optimal conditions such as cell density, this compound concentration, and treatment duration should be determined empirically for each cell line.

Materials:

  • Cell line of interest expressing the FP receptor

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (Prostaglandin F2α)

  • Vehicle control (e.g., DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • RNA lysis buffer (e.g., TRIzol, or buffer from an RNA isolation kit)

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Growth: Culture the cells in complete medium under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Serum Starvation (Optional): To reduce basal signaling activity, you may replace the complete medium with serum-free medium for 12-24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment: Aspirate the medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 1, 2, 4, 8, 24 hours). A time-course experiment is highly recommended to capture both early and late gene expression events.

  • Cell Lysis: At the end of each time point, aspirate the medium, wash the cells once with ice-cold PBS, and then add the appropriate volume of RNA lysis buffer directly to the wells.

  • Lysate Collection: Scrape the cells in the lysis buffer and transfer the lysate to a microcentrifuge tube. Proceed immediately to RNA isolation or store the lysate at -80°C.

Protocol 2: RNA Isolation and Quality Control

This protocol outlines the general steps for RNA isolation. Always follow the specific instructions provided with your chosen RNA isolation kit.

Materials:

  • Cell lysate in lysis buffer

  • RNA isolation kit (e.g., column-based or TRIzol-based)

  • RNase-free water

  • DNase I

  • Spectrophotometer (e.g., NanoDrop)

  • Automated electrophoresis system (e.g., Agilent Bioanalyzer)

Procedure:

  • RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • RNA Elution: Elute the purified RNA in RNase-free water.

  • RNA Quantification and Purity: Determine the concentration and purity of the RNA using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 1.8 and 2.2.

  • RNA Integrity Check: Assess the RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) of >8 is generally recommended for downstream applications like RNA-seq.

Protocol 3: Gene Expression Analysis by RT-qPCR

Materials:

  • Purified total RNA

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific forward and reverse primers for your target and reference genes

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA for all samples using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.

  • qPCR Cycling: Perform the qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Melt Curve Analysis: Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct values of the target genes to the Ct values of a stable reference gene (ΔCt = Ct_target - Ct_reference). Calculate the fold change in gene expression relative to the control group using the ΔΔCt method (Fold Change = 2^-(ΔΔCt)).

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No or low biological response to this compound 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock. 2. Low FP Receptor Expression: The cell line may not express the FP receptor at sufficient levels. 3. Incorrect Concentration: The concentrations of this compound used may be too low or too high (leading to receptor desensitization). 4. Serum Interference: Components in the serum may bind to this compound or interfere with signaling.1. Use a fresh vial of this compound and prepare fresh dilutions for each experiment. 2. Confirm FP receptor expression in your cell line using RT-qPCR or Western blot. 3. Perform a dose-response curve to determine the optimal concentration range. 4. Consider performing the experiment in serum-free or low-serum medium.
Inconsistent or variable results between experiments 1. Variable Cell Confluency: Cellular responses can be density-dependent. 2. High Cell Passage Number: The phenotype and responsiveness of cells can change at high passage numbers. 3. Inconsistent Treatment Time: Small variations in incubation times can affect the expression of early response genes.1. Standardize the seeding density and treat cells at the same confluency for all experiments. 2. Use cells within a consistent and low passage number range. 3. Be precise with the timing of treatments and cell harvesting.
Unexpected upregulation or downregulation of genes 1. Off-Target Effects: At high concentrations, this compound might interact with other prostaglandin receptors.[4] 2. Pleiotropic Signaling: Activation of the FP receptor can lead to complex and sometimes counterintuitive downstream signaling. 3. Secondary Effects: The observed changes may be a secondary response to the initial effects of this compound (e.g., feedback loops).1. Perform a dose-response experiment and use the lowest effective concentration. Use FP receptor antagonists to confirm specificity. 2. Conduct a time-course experiment to distinguish between primary and secondary responses. 3. Perform pathway analysis on your gene expression data to understand the broader biological context.
High background in gene expression analysis (e.g., qPCR) 1. Genomic DNA Contamination: Incomplete removal of gDNA during RNA isolation. 2. Primer-Dimers: Non-specific amplification due to primer design.1. Always include a DNase treatment step during RNA isolation. You can also include a "no reverse transcriptase" control in your qPCR. 2. Design and validate primers for specificity and efficiency. Check the melt curve for a single, sharp peak.

References

Validation & Comparative

A Comparative Guide to Dinoprost and Cloprostenol for Inducing Luteolysis in Ewes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dinoprost and cloprostenol (B1669231), two prostaglandin (B15479496) F2α (PGF2α) analogs commonly used for inducing luteolysis and synchronizing estrus in ewes. The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive resource for research and drug development in animal reproductive physiology.

Introduction to Luteolytic Agents

This compound, the tromethamine salt of the naturally occurring PGF2α, and cloprostenol, a synthetic analog, are potent luteolytic agents. They function by inducing the regression of the corpus luteum (CL), leading to a rapid decline in progesterone (B1679170) production and the initiation of the follicular phase of the estrous cycle. This controlled induction of luteolysis is a cornerstone of many assisted reproductive technologies in sheep, enabling synchronized breeding and improved reproductive efficiency. While both compounds target the PGF2α receptor (FP receptor), differences in their chemical structure, metabolic clearance, and receptor affinity can influence their clinical efficacy.

Quantitative Performance Data

The following tables summarize key performance indicators of this compound and cloprostenol in ewes, based on data from comparative studies.

Table 1: Efficacy in Estrus Synchronization

ParameterThis compound TromethamineD-CloprostenolStudy Reference
Estrus Response Rate (Experiment 1) 57% (17/30)87% (27/31)[1][2]
Estrus Response Rate (Experiment 2) 37.1% (13/35)65.7% (23/35)[1][2]
Interval from Treatment to Estrus (h) 43.7 ± 8.0542.9 ± 6.7[1]
Duration of Estrus (h) 42.0 ± 6.141.1 ± 11.2[1]
Pregnancy Rate (of ewes in estrus) 38.4% (5/13)52.1% (12/23)[1]

Table 2: Physiological Effects on the Corpus Luteum

ParameterThis compound (12.5 mg)Cloprostenol (250 µg)Study Reference
Serum Nitric Oxide Level (at 0.5h post-treatment) Significantly increasedSignificantly decreased[3]
Corpus Luteum Blood Velocity (at 0.5h post-treatment) Significantly increasedDecreased[3]
Corpus Luteum Regression No significant difference between groupsNo significant difference between groups[3]

Table 3: Comparative Progesterone Levels

Time PointThis compound TromethamineD-CloprostenolSignificanceStudy Reference
Before second application LowerHigherP < 0.01[1]

Note: The study by Ramírez et al. (2018) indicated that progesterone levels were significantly different between the treatment groups before the second injection in a two-dose protocol, with the D-cloprostenol group showing higher levels. This suggests a potentially more profound initial luteolysis after the first dose in the this compound group, though further detailed time-course studies are needed to fully elucidate the progesterone profiles.[1]

Signaling Pathways of PGF2α-Induced Luteolysis

The binding of PGF2α or its analogs to the FP receptor on luteal cells initiates a cascade of intracellular events culminating in functional and structural luteolysis. Functional luteolysis involves the inhibition of progesterone synthesis, while structural luteolysis leads to apoptosis and the physical regression of the CL.

PGF2a_Signaling_Pathway PGF2a PGF2α / Analog (this compound, Cloprostenol) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Functional_Luteolysis Functional Luteolysis Ca_release->Functional_Luteolysis PKC->Functional_Luteolysis Structural_Luteolysis Structural Luteolysis Functional_Luteolysis->Structural_Luteolysis Leads to Progesterone_Inhibition Inhibition of Progesterone Synthesis Functional_Luteolysis->Progesterone_Inhibition Apoptosis Apoptosis Structural_Luteolysis->Apoptosis

Caption: PGF2α signaling pathway in luteal cells.

Experimental Protocols

This section details a generalized experimental protocol for comparing the efficacy of this compound and cloprostenol for inducing luteolysis in ewes, based on methodologies from the cited literature.

Objective: To compare the efficacy of a single intramuscular injection of this compound tromethamine versus cloprostenol in inducing luteolysis and synchronizing estrus in cyclic ewes.

Animals: A cohort of healthy, sexually mature, non-pregnant ewes with a known history of regular estrous cycles. Ewes should be of a similar breed, age, and body condition score to minimize variability.

Experimental Design:

  • Estrus Synchronization (Initial): Synchronize the estrous cycles of all ewes using a standard protocol, such as a two-injection PGF2α protocol (e.g., two injections of a standard dose of PGF2α 9-11 days apart) or by using intravaginal progesterone-releasing devices (e.g., CIDRs) for a specified period.

  • Randomization: Following initial synchronization and confirmation of a functional corpus luteum (via ultrasonography and/or plasma progesterone analysis), randomly allocate ewes into two treatment groups:

    • Group D (this compound): Receives an intramuscular injection of this compound tromethamine (e.g., 10-15 mg).

    • Group C (Cloprostenol): Receives an intramuscular injection of cloprostenol (e.g., 125-250 µg).

  • Data Collection:

    • Blood Sampling: Collect blood samples via jugular venipuncture at specific time points before and after treatment (e.g., -24h, 0h, 2h, 4h, 8h, 12h, 24h, 48h, 72h, 96h) for progesterone concentration analysis.

    • Estrus Detection: Commence estrus detection 12-24 hours after treatment and continue every 4-6 hours for at least 96 hours. Estrus is typically detected using a vasectomized ram equipped with a marking harness. The time of onset and duration of estrus should be recorded for each ewe.

    • Ovulation Rate (Optional): Perform laparoscopy or transrectal ultrasonography at a predetermined time after estrus detection to determine the number of ovulations.

  • Breeding and Pregnancy Diagnosis:

    • Ewes detected in estrus can be naturally mated or artificially inseminated.

    • Pregnancy status can be determined by transrectal ultrasonography approximately 35-45 days after breeding.

Data Analysis:

  • Estrus Response Rate: Compare the percentage of ewes exhibiting estrus in each group using a Chi-squared test.

  • Interval to Estrus and Duration of Estrus: Compare the mean interval from treatment to the onset of estrus and the mean duration of estrus between the groups using a t-test or ANOVA.

  • Progesterone Profiles: Analyze the changes in plasma progesterone concentrations over time using repeated measures ANOVA.

  • Pregnancy Rate: Compare the percentage of pregnant ewes in each group using a Chi-squared test.

Experimental_Workflow Start Start: Select Cyclic Ewes Sync Initial Estrus Synchronization Start->Sync Confirm_CL Confirm Functional Corpus Luteum (Ultrasound / Progesterone) Sync->Confirm_CL Randomize Randomize into Treatment Groups Confirm_CL->Randomize Group_D Group D: Administer this compound Randomize->Group_D Group 1 Group_C Group C: Administer Cloprostenol Randomize->Group_C Group 2 Data_Collection Data Collection Group_D->Data_Collection Group_C->Data_Collection Blood Blood Sampling (Progesterone) Data_Collection->Blood Estrus_Detect Estrus Detection Data_Collection->Estrus_Detect Breeding Breeding (Natural Mating / AI) Estrus_Detect->Breeding Preg_Diagnosis Pregnancy Diagnosis (Ultrasound) Breeding->Preg_Diagnosis Analysis Data Analysis and Comparison Preg_Diagnosis->Analysis

Caption: Generalized experimental workflow.

Discussion and Conclusion

The available data suggests that both this compound and cloprostenol are effective luteolytic agents in ewes. However, some studies indicate that the synthetic analog, d-cloprostenol, may induce a higher estrus response rate compared to this compound tromethamine.[1][2] The interval to the onset of estrus and the duration of estrus appear to be similar between the two compounds.[1]

Mechanistically, this compound and cloprostenol appear to induce luteolysis through different effects on the vascular supply to the corpus luteum. This compound has been shown to increase serum nitric oxide levels and corpus luteum blood flow shortly after administration, whereas cloprostenol has the opposite effect.[3] Despite these different initial vascular responses, both ultimately lead to the regression of the corpus luteum.[3]

The choice between this compound and cloprostenol may depend on specific breeding management goals, cost-effectiveness, and desired level of estrus synchrony. The higher potency and potentially longer half-life of cloprostenol may contribute to a more consistent luteolytic response in some scenarios. However, further research with detailed time-course analysis of progesterone and LH profiles is warranted to fully understand the subtle differences in their physiological actions and to optimize their use in sheep reproduction.

References

A Comparative Guide to Dinoprost and Carboprost for Uterine Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Dinoprost (Prostaglandin F2α) and Carboprost (15-methyl Prostaglandin (B15479496) F2α), two prostaglandin analogs frequently utilized for their potent uterotonic effects. The information presented herein is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their mechanisms, efficacy, and safety profiles, supported by experimental data.

Introduction

This compound, the naturally occurring prostaglandin F2α, and its synthetic derivative, Carboprost, are critical tools in obstetrics and gynecology for inducing uterine contractions. Their primary applications include the management of postpartum hemorrhage due to uterine atony and the induction of labor. While both compounds share a common primary mechanism of action, their distinct pharmacological properties warrant a detailed comparative analysis for informed application in research and clinical settings.

Mechanism of Action and Signaling Pathway

Both this compound and Carboprost exert their effects by acting as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of these ligands to the FP receptor on myometrial cells initiates a signaling cascade that culminates in smooth muscle contraction.

The signaling pathway is as follows:

  • Receptor Binding: this compound or Carboprost binds to the FP receptor on the surface of uterine smooth muscle cells.

  • G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

  • Phospholipase C Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments, resulting in myometrial contraction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound / Carboprost This compound / Carboprost FP Receptor FP Receptor This compound / Carboprost->FP Receptor Binds to Gq Gq FP Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2+ Ca2+ SR->Ca2+ Releases Calmodulin Calmodulin Ca2+->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates Myosin-LC Myosin-LC MLCK->Myosin-LC Phosphorylates Myosin-LC-P Myosin-LC-P Myosin-LC->Myosin-LC-P Actin Actin Myosin-LC-P->Actin Interacts with Contraction Contraction Actin->Contraction

Figure 1: Signaling pathway of this compound and Carboprost in myometrial cells.

Quantitative Comparison of Performance

The following tables summarize the available quantitative data comparing the pharmacological and clinical properties of this compound and Carboprost.

Table 1: Pharmacokinetic Properties
ParameterThis compound (PGF2α)Carboprost (15-methyl PGF2α)Reference(s)
Half-life (plasma) < 1 minuteSignificantly longer than this compound[1]
Metabolism Rapidly metabolized, primarily in the lungsResistant to rapid inactivation due to the 15-methyl group[2]
Peak Plasma Time (IM) Not applicable (endogenous)20 minutes[2]
Table 2: In Vitro Uterine Contraction
ParameterThis compound (PGF2α)Carboprost (15-methyl PGF2α)Reference(s)
Motility Index 2.64 (mean √g·contractions·10 min⁻¹)Not directly compared in the same study[3]
Receptor Affinity High affinity for FP receptorHigh affinity for FP receptor; also binds to EP3 receptor[4]

Note: Direct comparative in vitro potency data (e.g., EC50) for uterine contraction is limited in the reviewed literature.

Table 3: Clinical Efficacy in Postpartum Hemorrhage (PPH)
ParameterThis compound (PGF2α)Carboprost (15-methyl PGF2α)Reference(s)
Mean Blood Loss (vs. Oxytocin) Not directly comparedSignificantly lower than oxytocin (B344502) in high-risk patients undergoing cesarean delivery[5]
Need for Additional Uterotonics (vs. Oxytocin) Not directly comparedSignificantly lower than oxytocin[5][6]
Table 4: Common Adverse Effects
Adverse EffectThis compound (PGF2α)Carboprost (15-methyl PGF2α)Reference(s)
Gastrointestinal Nausea, Vomiting, DiarrheaNausea, Vomiting, Diarrhea (reported to be common)[7][8][9]
Cardiovascular Potential for blood pressure changesCan cause transient hypertension[10][11]
Respiratory BronchoconstrictionCan cause transient bronchoconstriction[12]
Other Fever, ChillsFever, Chills[7]

Experimental Protocols

In Vitro Myometrial Contractility Assay

This protocol is adapted from established methods for assessing the contractile response of uterine tissue to pharmacological agents.

Objective: To determine and compare the potency and efficacy of this compound and Carboprost in inducing contractions in isolated uterine myometrial strips.

Materials:

  • Human myometrial tissue samples obtained from biopsies during cesarean sections (with informed consent).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

  • This compound and Carboprost stock solutions of known concentrations.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation:

    • Myometrial strips (approximately 2 x 2 x 10 mm) are dissected from the biopsy samples.

    • Strips are mounted vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas.

    • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration:

    • An initial tension of 1-2 grams is applied to each strip.

    • The tissues are allowed to equilibrate for at least 60-90 minutes, during which spontaneous contractions may develop. The bathing solution is replaced every 15-20 minutes.

  • Drug Administration:

    • After equilibration, cumulative concentration-response curves are generated for this compound and Carboprost.

    • Increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) are added to the organ bath in a stepwise manner.

    • The tissue is allowed to reach a stable response at each concentration before the next concentration is added.

  • Data Acquisition and Analysis:

    • The isometric tension of the myometrial strips is continuously recorded.

    • The amplitude and frequency of contractions are measured.

    • The motility index (amplitude x frequency) or the area under the curve can be calculated to quantify the contractile response.

    • Concentration-response curves are plotted, and EC50 values are calculated to compare the potency of this compound and Carboprost.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis node1 Obtain myometrial biopsy node2 Dissect into strips node1->node2 node3 Mount in organ bath node2->node3 node4 Equilibrate tissue node3->node4 node5 Add cumulative concentrations of this compound or Carboprost node4->node5 node6 Record isometric contractions node5->node6 node7 Measure amplitude and frequency node6->node7 node8 Calculate motility index / AUC node7->node8 node9 Generate concentration-response curves and determine EC50 node8->node9

Figure 2: Experimental workflow for the in vitro myometrial contractility assay.

Discussion and Conclusion

This compound and Carboprost are both effective in stimulating uterine contractions through their action on the FP receptor. The primary structural difference, the methylation at the C-15 position of Carboprost, confers a significant pharmacokinetic advantage by protecting it from rapid metabolic inactivation. This results in a longer duration of action for Carboprost compared to the transient effects of the naturally occurring this compound.

Clinical data, primarily from studies on postpartum hemorrhage, suggest that Carboprost is a potent uterotonic agent, in some cases more effective than standard therapies like oxytocin. However, this increased efficacy may be associated with a higher incidence of gastrointestinal side effects, such as diarrhea and vomiting. The off-target binding of Carboprost to the EP3 receptor may contribute to its side effect profile.[4]

For researchers and drug development professionals, the choice between this compound and Carboprost will depend on the specific application. This compound may be suitable for in vitro studies requiring a rapidly metabolized agonist, while Carboprost's stability and longer half-life make it more practical for in vivo studies and clinical applications where sustained uterine contraction is desired. Future research should focus on direct, head-to-head comparative studies to quantify the potency and efficacy of these two compounds for uterine contraction and to further elucidate the structure-activity relationships that govern their distinct pharmacological profiles. The development of more selective FP receptor agonists with favorable pharmacokinetic properties remains a key objective in the pursuit of safer and more effective uterotonic agents.

References

A Comparative Guide to Dinoprost and Dinoprostone: A Deep Dive into Their Differential Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinoprost (Prostaglandin F2α, PGF2α) and Dinoprostone (B10761402) (Prostaglandin E2, PGE2) are two of the most clinically significant prostaglandins, both playing crucial roles in reproductive physiology, particularly in labor and delivery. While both are potent oxytocic agents, their distinct receptor interactions and downstream signaling pathways lead to a cascade of differential physiological effects. This guide provides a comprehensive comparison of this compound and Dinoprostone, supported by experimental data, to aid researchers and drug development professionals in understanding their nuanced mechanisms of action and clinical implications.

At a Glance: Key Differences

FeatureThis compound (PGF2α)Dinoprostone (PGE2)
Primary Receptor Prostaglandin (B15479496) F receptor (FP)Prostaglandin E receptors (EP1, EP2, EP3, EP4)
Primary Signaling Gq/11 → Phospholipase C (PLC) → IP3 & DAG → ↑ Ca2+Diverse: Gq (EP1), Gs (EP2, EP4), Gi (EP3)
Uterine Contraction Potent and sustained myometrial contractionMyometrial contraction (EP1, EP3) and relaxation (EP2, EP4)
Cervical Ripening Less effectiveMore potent
Clinical Use Induction of labor, control of postpartum hemorrhage, termination of pregnancyCervical ripening, induction of labor, termination of pregnancy

Receptor Binding and Signaling Pathways

The distinct physiological effects of this compound and Dinoprostone are rooted in their selective binding to different prostaglandin receptors, each coupled to unique intracellular signaling cascades.

This compound (PGF2α) and the FP Receptor

This compound exerts its effects primarily through the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 alpha subunit.[1] Activation of the FP receptor initiates a signaling cascade that is pivotal in mediating smooth muscle contraction.

Signaling Pathway of this compound:

Dinoprost_Signaling This compound This compound (PGF2α) FP_Receptor FP Receptor This compound->FP_Receptor Binds to Gq_alpha Gαq FP_Receptor->Gq_alpha Activates PLC Phospholipase C-β (PLC-β) Gq_alpha->PLC Activates Rho_GEF Rho-GEF Gq_alpha->Rho_GEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ↑ Intracellular Ca²⁺ ER->Ca2_release Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction RhoA RhoA Rho_GEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation MLC_Phosphorylation->Contraction

This compound (PGF2α) signaling pathway.
Dinoprostone (PGE2) and the EP Receptors

Dinoprostone's actions are more complex due to its ability to bind to four distinct EP receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different G-proteins and thereby initiating varied downstream effects.[2][3] This diversity in receptor coupling explains the multifaceted physiological responses to Dinoprostone.

Signaling Pathways of Dinoprostone:

Dinoprostone_Signaling cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 & EP4 Receptors cluster_EP3 EP3 Receptor EP1 EP1 Gq_alpha_EP1 Gαq EP1->Gq_alpha_EP1 PLC_EP1 PLC-β Gq_alpha_EP1->PLC_EP1 IP3_DAG_EP1 ↑ IP3 & DAG PLC_EP1->IP3_DAG_EP1 Ca2_EP1 ↑ Intracellular Ca²⁺ IP3_DAG_EP1->Ca2_EP1 Contraction_EP1 Smooth Muscle Contraction Ca2_EP1->Contraction_EP1 EP2_EP4 EP2 / EP4 Gs_alpha Gαs EP2_EP4->Gs_alpha AC_stim Adenylate Cyclase (AC) Gs_alpha->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA cAMP_up->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation EP3 EP3 Gi_alpha Gαi EP3->Gi_alpha AC_inhib Adenylate Cyclase (AC) Gi_alpha->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down Contraction_EP3 Smooth Muscle Contraction cAMP_down->Contraction_EP3 Dinoprostone Dinoprostone (PGE2) Dinoprostone->EP1 Dinoprostone->EP2_EP4 Dinoprostone->EP3

Dinoprostone (PGE2) signaling pathways.

Quantitative Comparison of Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. While comprehensive comparative data is limited, available information indicates the following:

LigandReceptorBinding Affinity (Ki)Reference
This compound (PGF2α)FP~1 nM[1]
Dinoprostone (PGE2)EP1Lower affinity[3]
EP2Lower affinity[3]
EP3High affinity[3]
EP4High affinity (Kd ≈ 0.72 nM)[3][4]

Note: Ki and Kd values can vary depending on the experimental system and conditions.

Comparative Clinical Efficacy in Labor Induction

Both this compound and Dinoprostone are used for the induction of labor, but their efficacy profiles differ, particularly in their effects on cervical ripening and uterine contractility.

Outcome MeasureThis compoundDinoprostoneReferences
Cervical Ripening Less effectiveMore effective[5]
Induction to Delivery Interval Generally shorter when used for augmentationCan be longer, especially with inserts[6]
Vaginal Delivery within 24 hours EffectiveEffective, with some studies showing higher rates with inserts[7][8]
Caesarean Section Rate Variable, some studies show a reduction with insertsVariable, no significant difference in many comparisons[7][9]
Need for Oxytocin Augmentation Often requiredReduced need, especially with sustained-release formulations[5]

Comparative Side Effect Profile

The side effect profiles of this compound and Dinoprostone are also distinct, reflecting their different receptor activation patterns.

Side EffectThis compoundDinoprostoneReferences
Uterine Hyperstimulation Higher risk, especially with repeated dosesRisk present, can be mitigated with controlled-release formulations[5][9]
Gastrointestinal (Nausea, Vomiting, Diarrhea) More commonLess common
Fever Can occurMore frequently reported
Fetal Heart Rate Changes Associated with uterine hyperstimulationAssociated with uterine hyperstimulation[6]

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of unlabeled ligands for a specific prostaglandin receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a prostaglandin receptor.

Materials:

  • Cell membranes expressing the target prostaglandin receptor (e.g., FP, EP1, EP2, EP3, or EP4).

  • Radiolabeled ligand (e.g., [³H]PGF2α for FP receptor, [³H]PGE2 for EP receptors).

  • Unlabeled test compound (this compound or Dinoprostone).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Receptor_Binding_Assay Start Start Prepare_Membranes Prepare Receptor- Expressing Membranes Start->Prepare_Membranes Setup_Assay Set up Assay: - Buffer - Radioligand - Unlabeled Ligand - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End Second_Messenger_Assays cluster_cAMP cAMP Assay (EP2, EP4, EP3) cluster_PLC Phospholipase C Assay (FP, EP1) Start_cAMP Start Culture_cAMP Culture Receptor- Expressing Cells Start_cAMP->Culture_cAMP Stimulate_cAMP Stimulate with Test Compound Culture_cAMP->Stimulate_cAMP Lyse_cAMP Cell Lysis Stimulate_cAMP->Lyse_cAMP Detect_cAMP Detect cAMP (e.g., HTRF, ELISA) Lyse_cAMP->Detect_cAMP Analyze_cAMP Data Analysis Detect_cAMP->Analyze_cAMP End_cAMP End Analyze_cAMP->End_cAMP Start_PLC Start Label_PLC Label Cells with [³H]-myo-inositol Start_PLC->Label_PLC Stimulate_PLC Stimulate with Test Compound Label_PLC->Stimulate_PLC Extract_PLC Extract Inositol Phosphates Stimulate_PLC->Extract_PLC Purify_PLC Purify IPs via Chromatography Extract_PLC->Purify_PLC Quantify_PLC Quantify Radioactivity Purify_PLC->Quantify_PLC Analyze_PLC Data Analysis Quantify_PLC->Analyze_PLC End_PLC End Analyze_PLC->End_PLC

References

A Comparative Analysis of Natural PGF2α and its Synthetic Analogs: Efficacy and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of natural prostaglandin (B15479496) F2α (PGF2α) versus its synthetic analogs. This document delves into their receptor binding affinities, functional potencies, and the downstream signaling pathways they elicit, supported by experimental data and detailed methodologies.

Prostaglandin F2α (PGF2α) is a naturally occurring lipid autacoid that plays a crucial role in a wide array of physiological processes, most notably in reproductive functions such as luteolysis and uterine contraction, as well as in the regulation of intraocular pressure. Its potent biological activities have spurred the development of numerous synthetic analogs designed to offer improved therapeutic profiles, including enhanced stability, receptor selectivity, and duration of action. This guide compares the efficacy of natural PGF2α with several clinically and experimentally significant synthetic analogs, including latanoprost (B1674536) acid, travoprost (B1681362) acid, bimatoprost (B1667075) acid, fluprostenol (B1673476), and cloprostenol.

Quantitative Comparison of Receptor Binding and Functional Potency

The primary target for PGF2α and its analogs is the G-protein coupled prostaglandin F receptor (FP receptor). The binding affinity (Ki) and functional potency (EC50) at this receptor are key determinants of their biological effects. The following tables summarize the quantitative data from comparative studies.

LigandBinding Affinity (Ki) at human FP Receptor (nM)Reference
Travoprost acid35 ± 5[1]
Bimatoprost acid83[1]
Latanoprost acid98[1]
Unoprostone5,900 - >22,000[1]
LigandFunctional Potency (EC50) in human ciliary muscle cells (Phosphoinositide Turnover) (nM)Functional Potency (EC50) in human trabecular meshwork cells (Phosphoinositide Turnover) (nM)Reference
Travoprost acid1.43.6[1]
Cloprostenol-4.5[2]
(±)-Fluprostenol-10.8[2]
Latanoprost acid32-12434.7[1][2]
Bimatoprost acid2.8-3.8112[1][2]
PGF2α-120[2]
Unoprostone-3,280[2]
Bimatoprost (amide prodrug)-1,410 - 6,940[2]
Travoprost (isopropyl ester prodrug)-89.1[2]
Latanoprost (isopropyl ester prodrug)-778[2]
LigandIC50 for inhibition of PGF2α binding to human FP receptor (nM)IC50 for inhibition of PGF2α binding to rat FP receptor (nM)Reference
Fluprostenol3.57.5[3]

Physiological Efficacy: Uterine Contractility and Luteolytic Effects

The physiological effects of PGF2α and its analogs often correlate with their receptor binding and activation potency, though metabolic stability also plays a critical role.

In bovine studies, natural PGF2α (Dinoprost) induced a significant increase in uterine contractility.[4] In comparison, the synthetic analogs Luprostiol and Tiaprost were less effective, while Cloprostenol did not cause a significant change in intrauterine pressure under the studied conditions.[4] This highlights that not all synthetic analogs exhibit the same potency for all of PGF2α's physiological actions.

Several 13-dehydro PGF2α analogs have been shown to have luteolytic activity equal to or greater than PGF2α itself.[5][6] A key advantage of many of these synthetic analogs is their resistance to metabolic degradation by the 15-hydroxyprostaglandin dehydrogenase enzyme, leading to a longer duration of action in vivo.[5][6] Interestingly, some of these potent luteolytic analogs demonstrated markedly diminished smooth muscle (uterine contracting) activity, suggesting that the structural requirements for these two effects may differ.[5][6]

Ocular Hypotensive Effects

Synthetic PGF2α analogs are widely used as first-line treatments for glaucoma due to their efficacy in lowering intraocular pressure (IOP). Travoprost, latanoprost, and bimatoprost are all effective in reducing IOP.[7] Travoprost acid has been reported to have the highest affinity and potency at the FP receptor among these commonly used analogs.[1]

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of a ligand for its receptor.

Objective: To determine the inhibition constant (Ki) of natural PGF2α and its synthetic analogs for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the FP receptor (e.g., HEK293-FP or bovine corpora lutea).

  • Radiolabeled PGF2α (e.g., [³H]PGF2α).

  • Unlabeled PGF2α and synthetic analogs.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In triplicate, incubate cell membranes with a fixed concentration of [³H]PGF2α and varying concentrations of the unlabeled competitor (natural PGF2α or a synthetic analog) in the binding buffer.

  • Control for Non-Specific Binding: A set of tubes containing [³H]PGF2α and a high concentration of unlabeled PGF2α is included to determine non-specific binding.

  • Control for Total Binding: A set of tubes containing only [³H]PGF2α and the cell membranes is used to determine total binding.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay

This assay measures the physiological response of smooth muscle tissue to PGF2α and its analogs.

Objective: To determine the potency (EC50) and efficacy (Emax) of natural PGF2α and its synthetic analogs in inducing uterine smooth muscle contraction.

Materials:

  • Uterine smooth muscle strips isolated from an appropriate animal model (e.g., rat, cow).

  • Organ bath system with force-displacement transducers.

  • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Natural PGF2α and synthetic analogs.

Procedure:

  • Tissue Preparation: Dissect uterine smooth muscle strips and mount them in organ baths containing Krebs-Henseleit solution under a resting tension.

  • Equilibration: Allow the tissues to equilibrate for a period until spontaneous contractions stabilize.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound (natural PGF2α or a synthetic analog) to the organ bath in a cumulative manner.

  • Recording: Record the isometric contractions using the force-displacement transducers.

  • Data Analysis: Measure the amplitude and frequency of contractions at each concentration. Normalize the response to the maximum response achievable. Plot the normalized response against the logarithm of the agonist concentration. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting sigmoidal curve using non-linear regression.

Signaling Pathways and Experimental Workflow

PGF2α Signaling Pathway

The binding of PGF2α or its analogs to the FP receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in various cellular responses, including smooth muscle contraction.

PGF2a_Signaling_Pathway PGF2a PGF2α / Analog FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

PGF2α signaling cascade via the FP receptor.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of natural PGF2α and its synthetic analogs.

Experimental_Workflow start Start: Compound Selection (Natural PGF2α & Synthetic Analogs) binding_assay Receptor Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assay (e.g., Phosphoinositide Turnover) (Determine EC50, Emax) start->functional_assay physiological_assay Ex Vivo Physiological Assay (e.g., Uterine Contraction) (Determine EC50, Emax) start->physiological_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis physiological_assay->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Comparative experimental workflow.

References

A Comparative Guide to Validating Dinoprost-Induced Animal Models of Parturition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in obstetrics, reproductive biology, and pharmacology, animal models are indispensable tools for investigating the complex mechanisms of parturition. Inducing labor with exogenous agents allows for controlled studies of uterine activation, cervical ripening, and the efficacy of tocolytic or labor-promoting drugs. Dinoprost (Prostaglandin F2α or PGF2α) is a widely used agent for this purpose, owing to its critical role in the natural parturition cascade.

This guide provides an objective comparison of the this compound-induced parturition model with common alternatives. It includes detailed experimental protocols, quantitative data for performance comparison, and visualizations of key biological and experimental pathways to assist researchers in selecting and validating the most appropriate model for their scientific questions.

The this compound-Induced Parturition Model: Mechanism and Validation

This compound, a naturally occurring prostaglandin (B15479496), is a potent uterotonic agent that plays a central role in initiating labor.[1] Its administration mimics the endogenous prostaglandin surge that precedes natural parturition, making it a physiologically relevant model.

Mechanism of Action: this compound binds to the Prostaglandin F2α receptor (FP), a G-protein coupled receptor on myometrial cells.[1][2] This binding event triggers a cascade of intracellular signaling pathways, primarily through the activation of Phospholipase C (PLC). This leads to an increase in intracellular calcium levels, which is essential for smooth muscle contraction.[1] Furthermore, PGF2α stimulates the expression of key uterine activation proteins, such as connexin-43 (facilitating coordinated contractions), oxytocin (B344502) receptors, and COX-2, which further amplifies prostaglandin synthesis, creating a positive feedback loop that drives labor progression.[1][3][4]

Signaling Pathway of this compound (PGF2α) in Myometrial Cells

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor PLC Phospholipase C (PLC) FP_receptor->PLC Activates PGF2a This compound (PGF2α) PGF2a->FP_receptor Binds IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Myometrial Contraction Ca_release->Contraction Initiates MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates UAP Uterine Activation Proteins (e.g., CX43, OTR) MAPK->UAP ↑ Expression

Caption: this compound (PGF2α) signaling cascade in uterine smooth muscle cells leading to contraction.

Experimental Protocol: Validation of a this compound-Induced Parturition Model in Mice

This protocol describes a general framework for inducing and validating parturition in a murine model. Doses and timing must be optimized based on the specific mouse strain and gestational day.

1. Animal Preparation:

  • Use time-mated pregnant mice (e.g., CD-1 or C57BL/6 strain). Gestational day 17 is often suitable for preterm birth models.[5]

  • House animals individually to prevent stress and allow for accurate monitoring of parturition.[5]

  • Allow for an acclimatization period of at least 3 hours after moving to individual cages.

2. Induction Protocol:

  • Prepare a fresh solution of this compound (PGF2α) in a sterile vehicle (e.g., saline).

  • Administer this compound via a suitable route, typically subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A starting dose might range from 1-5 mg/kg, but must be empirically determined.

  • A control group should receive the vehicle only.

3. Validation Parameters and Monitoring:

  • Primary Endpoint (Latency to Delivery): Continuously monitor the animals using an infrared camera to determine the precise time of the first pup's delivery.[5] The primary validation is a significantly shorter and less variable gestation period compared to the control group.

  • Secondary Endpoints (Physiological Markers):

    • Uterine Contractions: Monitor uterine activity via electromyography (EMG) or a tocodynamometer if the animal model allows.

    • Cervical Ripening: Assess cervical state post-mortem by measuring changes in water content, collagen solubility, or gene expression of inflammatory markers (e.g., COX-2, IL-6).

    • Hormonal Profile: Collect serial blood samples (if the model allows without inducing stress) to measure progesterone (B1679170) and prostaglandin metabolite levels. A drop in progesterone is a key marker in many species.[6][7]

    • Pup Viability: Record the number of live and stillborn pups. Perform a lung float test to confirm live birth.[5]

    • Gene Expression: At defined time points post-injection, collect uterine and cervical tissues to analyze the expression of key "uterine activation proteins" like connexin-43 and the oxytocin receptor via qPCR or Western blot.[3][4]

Experimental Workflow for Model Validation

Experimental Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis A1 Time-mated Pregnant Animals A2 Acclimatization & Individual Housing A1->A2 A3 Randomization into Groups (Control, this compound) A2->A3 B1 Vehicle or this compound Administration A3->B1 B2 Continuous Video Monitoring B1->B2 C3 Collect Blood & Tissue Samples B1->C3 C1 Record Latency to Delivery B2->C1 C2 Assess Pup Viability B2->C2 D4 Statistical Analysis & Model Validation C1->D4 D1 Hormone Assays (Progesterone) C3->D1 D2 Gene/Protein Expression (CX43, OTR) C3->D2 D3 Histology/Biochemical (Cervical Ripening) C3->D3 D1->D4 D2->D4 D3->D4

Caption: A typical workflow for the validation of a drug-induced parturition animal model.

Comparison with Alternative Parturition Models

The choice of an induction agent depends on the research hypothesis. While this compound models endocrine-driven labor, other models can simulate parturition triggered by different physiological events, such as progesterone withdrawal or infection.

FeatureThis compound (PGF2α) ModelMifepristone (RU486) ModelOxytocin ModelLipopolysaccharide (LPS) Model
Mechanism Binds FP receptor, increases intracellular Ca²⁺, stimulates uterine activation proteins.[1][3]Progesterone receptor antagonist, removes the "progesterone block," sensitizes uterus to contractile stimuli.[5][6]Binds oxytocin receptor, directly stimulates myometrial contractions.Activates TLR-4, triggers a potent pro-inflammatory cascade mimicking intrauterine infection.[8]
Physiological Relevance Mimics the natural prostaglandin-driven cascade of labor.Highly relevant for species with a distinct pre-labor progesterone withdrawal (most rodents, ruminants). Less direct for humans.[9][10]Primarily models the stimulation/contractile phase of labor, less effective for cervical ripening alone.[11][12]Gold standard for modeling inflammation-induced preterm birth, relevant to ~30% of human preterm deliveries.[5][8]
Predictability Generally provides a predictable and relatively narrow window for parturition.[7]Induces labor within a predictable timeframe (e.g., ~24-52 hours in cattle).[6]Onset of action is rapid, but duration and progression can be variable without prior cervical ripening.Effective at inducing preterm birth, often within 24 hours, but can have high pup mortality.[8]
Species Used Ruminants (cattle, sheep), swine, rodents, mares.[7][13][14]Rodents, ruminants.[5][6][15]Swine, mares, used widely in human clinical practice.[13][16]Primarily mice and rats.[8][17]
Advantages Physiologically relevant, induces both cervical ripening and uterine contractions.Excellent model for studying progesterone withdrawal mechanisms.Potent uterotonic, allows for study of contractile phase specifically.Directly models the link between infection/inflammation and preterm birth.
Limitations May not fully replicate the complex upstream triggers of natural labor initiation.Not representative of human parturition, which lacks systemic progesterone withdrawal.[9][10]Less effective with an unfavorable/unripe cervix. High doses can lead to uterine hyperstimulation.[13]High inflammatory load can be a confounding factor and may not represent all causes of preterm birth.

Supporting Experimental Data

Quantitative data from animal studies directly comparing these models is crucial for validation. The following tables summarize key performance indicators from relevant studies.

Table 1: Comparison of Induction to Parturition Interval in Animal Models

Model/AgentSpeciesDoseInduction to Parturition Interval (Mean ± SD or Range)Reference
PGF2α (this compound) Swine10 mg9.4 h[13]
PGF2α + Oxytocin (10 IU) Swine10 mg PGF2α + 10 IU Oxytocin1.7 h[13]
PGF2α + Oxytocin (20 IU) Swine10 mg PGF2α + 20 IU Oxytocin1.4 h[13]
Control (Placebo) SwineSaline53.6 h[13]
Mifepristone (RU486) Beef Heifers200 mg43 h[6]
Control (Placebo) Beef HeifersVehicle182 h[6]
Cloprostenol (PGF2α analogue) Goats7.5 mg35.1 ± 1.5 h[7]
Control (Spontaneous) Goats-99.4 ± 12.1 h[7]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in protocols, species, and gestational timing.

Table 2: Efficacy and Outcomes in Human Labor Induction (for reference)

AgentNumber of PatientsInduction to Vaginal Delivery (Median Time)Vaginal Delivery RateCesarean Section RateReference
Dinoprostone 14320.1 hours66.3%33.7%[11]
Oxytocin 15116.1 hours66.3%33.7%[11]
Dinoprostone 1,043Not specified89.5%10.5%[12]
Oxytocin 365Not specified83.8%16.2%[12]

Note: Human clinical data is provided as a reference for the relative performance of these agents, but outcomes are not directly transferable to animal models.

Conclusion and Recommendations

The this compound-induced parturition model is a robust and physiologically relevant tool for studying the endocrine and myometrial changes associated with labor. Its primary strength lies in its ability to mimic the natural prostaglandin-mediated activation of the uterus and cervix.

Researchers should choose a model based on their specific research question:

  • To study the fundamental mechanisms of uterine contraction and cervical ripening driven by the prostaglandin cascade, the This compound model is highly appropriate.

  • To investigate the role of progesterone withdrawal in initiating labor, the Mifepristone model is the gold standard in relevant species.

  • To model preterm birth caused by infection, the LPS model is unparalleled, though care must be taken to account for the intense inflammatory response.

  • To study the contractile phase of labor in a pre-ripened cervix, the Oxytocin model is effective.

Validation is paramount. A successful this compound-induced model should not only result in timely delivery but also demonstrate key biochemical and molecular hallmarks of natural parturition, including the upregulation of uterine activation proteins and appropriate hormonal shifts. By carefully selecting and validating their chosen model, researchers can generate reliable and translatable data to advance our understanding of the complex process of birth.

References

Dinoprost vs. Latanoprost: A Comparative Analysis of FP Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding characteristics of prostaglandin (B15479496) F2α (PGF2α) analogs to the prostaglandin F (FP) receptor is crucial for the development of targeted therapeutics. This guide provides an objective comparison of the FP receptor binding affinity of dinoprost, the naturally occurring PGF2α, and latanoprost (B1674536), a synthetic analog widely used in the treatment of glaucoma.

This analysis synthesizes experimental data to highlight the differences in binding affinity and provides a detailed overview of the methodology used to obtain these measurements. Additionally, a visualization of the canonical FP receptor signaling pathway is included to provide context for the functional consequences of receptor binding.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for therapeutic efficacy. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity.

CompoundReceptorLigand TypeBinding Affinity (Ki/Kd)
This compound (PGF2α)FPEndogenous Agonist25.2 nM (Kd)[1]
Latanoprost AcidFPSynthetic Agonist98 nM (Ki)[2][3]

Note: Latanoprost is a prodrug that is hydrolyzed in the eye to its biologically active form, latanoprost acid.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinities presented above are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound or latanoprost acid) to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the FP receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled FP receptor agonist, such as [3H]-PGF2α.

  • Test Compounds: Unlabeled this compound and latanoprost acid.

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

  • Filtration Apparatus: A system to separate receptor-bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Methodology:

  • Incubation: A constant concentration of the radioligand and the cell membrane preparation are incubated in the assay buffer.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[4][5]

G Experimental Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor FP Receptor (Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]-PGF2α) Radioligand->Incubation Test_Compound Unlabeled Competitor (this compound or Latanoprost) Test_Compound->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Equilibrium Reached Washing Wash Filters Filtration->Washing Measurement Measure Radioactivity (Scintillation Counting) Washing->Measurement IC50 Determine IC50 Measurement->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

A simplified workflow for a competitive radioligand binding assay.

FP Receptor Signaling Pathway

Both this compound and latanoprost are agonists at the FP receptor, meaning they activate the receptor upon binding. The FP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq class of G proteins.[1][6][7] Activation of this pathway leads to a cascade of intracellular events.

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist This compound or Latanoprost FP_Receptor FP Receptor Agonist->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Store IP3->ER_Ca Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets ER_Ca->Ca2 Release

The canonical Gq-coupled signaling pathway of the FP receptor.

References

A Comparative Analysis of the Biological Activity of Dinoprost and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Dinoprost (prostaglandin F2α, PGF2α) and its primary metabolites. This compound is a naturally occurring prostaglandin (B15479496) that plays a crucial role in reproductive physiology, particularly in uterine muscle contraction and luteolysis. Its activity is mediated through the prostaglandin F receptor (FP), a G-protein coupled receptor. Understanding the relative potencies of this compound and its metabolites is essential for pharmacokinetic and pharmacodynamic modeling, as well as for the development of new therapeutic agents.

Data Presentation: Comparative Biological Activity

The metabolism of this compound primarily involves oxidation of the hydroxyl group at carbon 15 and reduction of the double bond at carbon 13, leading to the formation of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM). This initial metabolic step results in a significant reduction in biological activity. Further degradation through beta-oxidation leads to the formation of shorter-chain metabolites, such as tetranor and dinor metabolites, which are considered to have even lower biological activity.

CompoundChemical StructureTarget ReceptorRelative Biological ActivityKey Metabolic Pathway
This compound (PGF2α) (5Z,9α,11α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acidProstaglandin F Receptor (FP)HighParent Compound
13,14-dihydro-15-keto-PGF2α (PGFM) (5Z,9α,11α)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acidProstaglandin F Receptor (FP)Significantly ReducedOxidation of the 15-hydroxyl group and reduction of the C13-14 double bond
Tetranor and Dinor Metabolites Shorter-chain dicarboxylic acidsProstaglandin F Receptor (FP)Very Low / InactiveBeta-oxidation of the carboxylic acid side chain

Experimental Protocols

To quantitatively assess the comparative activity of this compound and its metabolites, the following experimental protocols are typically employed:

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of the compounds for the FP receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human FP receptor.

  • Radioligand, typically [³H]-PGF2α.

  • Unlabeled this compound and its metabolites (PGFM, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • A constant concentration of [³H]-PGF2α and cell membranes are incubated in the binding buffer.

  • Increasing concentrations of unlabeled this compound or its metabolites are added to compete with the radioligand for binding to the FP receptor.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the ability of the compounds to activate the FP receptor and elicit a downstream signaling response, such as an increase in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • This compound and its metabolites.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cells are seeded into a 96-well plate and allowed to attach overnight.

  • The cells are loaded with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • After loading, the cells are washed with assay buffer to remove excess dye.

  • A baseline fluorescence reading is taken.

  • Increasing concentrations of this compound or its metabolites are added to the wells.

  • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.

  • The peak fluorescence response is determined for each concentration.

  • A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Mandatory Visualization

Signaling Pathway of this compound

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane FP FP Receptor Gq Gq Protein FP->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound (PGF2α) This compound->FP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Response PKC->Response

Caption: this compound signaling pathway via the FP receptor.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_results Data Analysis This compound This compound Binding_Assay Receptor Binding Assay (FP Receptor) This compound->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) This compound->Functional_Assay Metabolites Metabolites (e.g., PGFM) Metabolites->Binding_Assay Metabolites->Functional_Assay Ki_value Determine Ki (Binding Affinity) Binding_Assay->Ki_value EC50_value Determine EC50 (Functional Potency) Functional_Assay->EC50_value Comparison Comparative Analysis of Potency Ki_value->Comparison EC50_value->Comparison

Caption: Workflow for comparing this compound and its metabolites.

Cross-Species Comparison of Dinoprost Sensitivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the species-specific sensitivity to Dinoprost (prostaglandin F2α) is critical for preclinical studies and veterinary medicine. This compound's physiological effects, primarily mediated by the prostaglandin (B15479496) F2α receptor (FP receptor), can vary significantly across different species. This guide provides a comparative overview of this compound sensitivity, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.

Quantitative Data on this compound Sensitivity

The following table summarizes the available quantitative data on this compound sensitivity across various species. It is important to note that direct cross-species comparisons should be made with caution due to variations in experimental conditions, tissue types, and methodologies.

SpeciesTissue/Cell TypeParameterValue (nM)Reference
Human Ciliary Body (recombinant FP receptor)EC5010
Trabecular Meshwork CellsEC503.6
Ciliary Muscle CellsEC501.4
Mouse Fibroblasts (recombinant FP receptor)Ki3-4
FibroblastsEC502.6
Rat Aortic Smooth Muscle CellsEC502.6
Ovarian Membranes (pseudopregnant)-Potent Binding
Cat Iris SphincterEC5045

Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum. Ki (inhibition constant) represents the affinity of a ligand for a receptor. A lower value for both parameters indicates higher potency or affinity. Data for several key veterinary species such as cattle, sheep, pigs, and horses are often reported in the context of physiological outcomes (e.g., luteolysis or uterine contraction) rather than specific in vitro sensitivity metrics like EC50 or Kd.

Experimental Protocols

The determination of this compound sensitivity typically involves two main types of assays: radioligand binding assays to measure binding affinity (Kd or Ki) and functional assays to measure the physiological response (EC50 or IC50).

This protocol provides a generalized method for determining the binding affinity of this compound to the FP receptor.

Objective: To quantify the binding affinity (dissociation constant, Kd) of a radiolabeled form of this compound or a related ligand to the FP receptor in a specific tissue or cell preparation.

Materials:

  • Tissue homogenate or cell membrane preparation expressing the FP receptor.

  • Radioligand (e.g., [3H]-PGF2α).

  • Unlabeled this compound (for competition assays).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the target tissue (e.g., corpus luteum, myometrium) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Incubation: In assay tubes, combine the membrane preparation with increasing concentrations of the radioligand. For competition assays (to determine the Ki of unlabeled this compound), use a fixed concentration of radioligand and increasing concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration. For saturation binding, the Kd and Bmax (maximum number of binding sites) can be determined by non-linear regression analysis of the resulting curve. For competition binding, the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) is determined and then converted to a Ki value.

This protocol describes a common functional assay to measure the cellular response to this compound binding to the FP receptor.

Objective: To determine the potency (EC50) of this compound by measuring the production of inositol (B14025) phosphates, a downstream signaling event following FP receptor activation.

Materials:

  • Cultured cells expressing the FP receptor.

  • [3H]-myo-inositol.

  • Cell culture medium.

  • This compound solutions of varying concentrations.

  • Lithium chloride (LiCl) solution.

  • Trichloroacetic acid (TCA).

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Plate cells in multi-well plates and incubate with medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits the breakdown of inositol phosphates, allowing them to accumulate.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific period (e.g., 30-60 minutes) to stimulate the FP receptor.

  • Termination and Lysis: Stop the reaction by adding ice-cold TCA to lyse the cells and precipitate macromolecules.

  • Extraction of Inositol Phosphates: Centrifuge the samples and collect the supernatant containing the soluble inositol phosphates.

  • Chromatographic Separation: Apply the supernatant to Dowex anion-exchange columns to separate the different inositol phosphate (B84403) species.

  • Quantification: Elute the total inositol phosphates from the column and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphate produced as a function of the this compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

The binding of this compound to the FP receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, most notably smooth muscle contraction.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (PGF2α) FP_receptor FP Receptor (GPCR) This compound->FP_receptor Binds G_protein Gq/11 FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: FP Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for assessing the sensitivity of a particular tissue or cell type to this compound, combining both binding and functional assays.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_output Output Tissue Tissue/Cell Collection Membrane_Prep Membrane Preparation Tissue->Membrane_Prep Cell_Culture Cell Culture Tissue->Cell_Culture Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., Phosphoinositide Turnover) Cell_Culture->Functional_Assay Kd_Calc Calculate Kd/Ki Binding_Assay->Kd_Calc EC50_Calc Calculate EC50/IC50 Functional_Assay->EC50_Calc Affinity Binding Affinity Kd_Calc->Affinity Potency Functional Potency EC50_Calc->Potency

Caption: this compound Sensitivity Workflow.

Validating FP Receptor Activation: A Comparative Guide to Calcium Flux and Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Prostaglandin (B15479496) F (FP) receptor activation is crucial for the development of novel therapeutics targeting a range of physiological processes, including uterine contraction, intraocular pressure regulation, and luteolysis. The canonical signaling pathway for the FP receptor involves coupling to the Gq alpha subunit of heterotrimeric G proteins, which in turn activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[1][2][3][4] This makes the calcium flux assay a primary method for assessing FP receptor activation.

This guide provides a comprehensive comparison of the calcium flux assay with alternative methods for validating FP receptor activation. It includes supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes to aid in the selection of the most appropriate assay for your research needs.

Comparing Functional Assays for FP Receptor Activation

The choice of a functional assay for studying FP receptor activation depends on various factors, including the specific research question, desired throughput, and available instrumentation. While calcium flux assays are a direct and widely used method, other assays that measure downstream signaling events, such as inositol monophosphate (IP1) accumulation, or that assess off-target effects, like cyclic AMP (cAMP) assays, provide valuable complementary information.

Assay TypePrincipleAdvantagesDisadvantages
Calcium Flux Measures the transient increase in intracellular calcium ([Ca2+]i) upon Gq-coupled receptor activation using a fluorescent indicator dye (e.g., Fluo-4 AM).[5][6][7]Real-time kinetic data, high-throughput compatible, directly measures a key event in the FP receptor signaling pathway.[4][8]Signal can be transient, susceptible to off-target effects from compounds that interfere with calcium signaling through other mechanisms.[9]
IP-One Measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, typically using Homogeneous Time Resolved Fluorescence (HTRF).[3][10]Endpoint assay, less susceptible to transient effects, directly measures a product of the PLC-mediated signaling cascade.[9][10]Not a real-time measurement, may have lower sensitivity for some ligands compared to calcium flux assays.[7]
cAMP Measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, typically to assess off-target activation of Gs or Gi-coupled receptors.[11][12]Useful as a counter-screen to determine the selectivity of compounds for the Gq pathway.[11]Not a direct measure of FP receptor (Gq) activation.

Performance Data: Potency of FP Receptor Ligands in Different Assays

The following table summarizes the potency (EC50) of common FP receptor agonists and the inhibitory potency (IC50/Ki) of the selective antagonist AL-8810 in various functional assays. It is important to note that EC50 and IC50 values can vary between different assay formats and cell systems.[7][13]

CompoundAssay TypeCell LinePotency (EC50/IC50/Ki)
PGF2α Phosphoinositide TurnoverBovine Luteal CellsEC50: 36 nM[14]
Calcium FluxSwiss 3T3 CellsPotency rank: PGF2α > PGD2 > PGE2[15]
Fluprostenol (B1673476) Phosphoinositide TurnoverHuman Ciliary Body CellsEC50: 6.1 nM[16]
Calcium FluxTrabecular Meshwork CellsInhibited ET-1 induced contraction at 10⁻⁶ M
Latanoprost Acid Phosphoinositide TurnoverHuman Ciliary Body CellsEC50: 54.6 nM[16]
Phosphoinositide TurnoverHuman Ciliary Muscle CellsEC50: 32-124 nM[2]
Travoprost Acid Phosphoinositide TurnoverHuman Ciliary Body CellsEC50: 3.2 nM[16]
Phosphoinositide TurnoverHuman Ciliary Muscle CellsEC50: 1.4 nM[2]
AL-8810 (Antagonist) Phospholipase C ActivityA7r5 Rat Aorta Smooth Muscle CellsKi: 426 nM (vs. Fluprostenol)[16]
Phosphoinositide TurnoverHuman Ciliary Body CellsKi: 1.0 - 2.1 µM[16]

Signaling Pathways and Experimental Workflows

To better understand the principles behind these assays, the following diagrams illustrate the FP receptor signaling pathway and the general workflow of a calcium flux assay.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Triggers Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Calcium_Flux_Workflow cluster_prep Assay Preparation cluster_measurement Measurement cluster_analysis Data Analysis A 1. Seed cells expressing FP receptor in a microplate B 2. Culture cells overnight A->B C 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Incubate for dye uptake and de-esterification C->D E 5. Place microplate in a fluorescence plate reader D->E F 6. Add FP receptor agonist (test compound) E->F G 7. Measure fluorescence intensity kinetically over time F->G H 8. Plot fluorescence change over time G->H I 9. Determine dose-response curves (EC50/IC50) H->I

References

A Comparative Guide to the Signaling Pathways of Dinoprost (PGF2α) and Prostaglandin E2 (PGE2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways activated by two critical lipid mediators: Dinoprost, a synthetic form of prostaglandin (B15479496) F2α (PGF2α), and prostaglandin E2 (PGE2). Understanding the distinct and overlapping mechanisms of these prostaglandins (B1171923) is crucial for targeted therapeutic development in various fields, including reproductive medicine, inflammation, and oncology.

Introduction to this compound and PGE2 Signaling

This compound (PGF2α) and PGE2 are both eicosanoids derived from arachidonic acid, playing pivotal roles in a multitude of physiological and pathological processes. Their biological effects are mediated through specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades. While this compound primarily exerts its effects through a single receptor type, PGE2 signaling is considerably more complex, involving a family of four receptor subtypes with often opposing downstream effects. This guide will dissect these pathways, presenting quantitative data and detailed experimental methodologies to facilitate further research and drug development.

Comparative Overview of Signaling Pathways

This compound signals through the prostaglandin F receptor (FP), which is predominantly coupled to the Gq family of G proteins.[1] Activation of the FP receptor by this compound initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations ([Ca2+]i) and activation of protein kinase C (PKC).[2][3] This pathway is central to the contractile effects of this compound on smooth muscle, such as in the uterus during parturition.[4][5]

PGE2, in contrast, interacts with four distinct receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different G proteins and thereby initiating diverse downstream effects.[6]

  • EP1 Receptor: Similar to the FP receptor, EP1 is coupled to Gq, and its activation leads to increased intracellular calcium.[7]

  • EP2 and EP4 Receptors: These receptors are coupled to Gs, and their stimulation results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) and subsequent activation of protein kinase A (PKA).[8] The EP4 receptor has also been reported to couple to the Gi protein.

  • EP3 Receptor: This receptor is primarily coupled to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.

This multiplicity of receptors and signaling pathways allows PGE2 to exert a wide range of, and sometimes contradictory, biological effects, from inflammation and pain to immune suppression and vasodilation.[6]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the interaction of this compound and PGE2 with their respective receptors and their functional potencies in downstream signaling assays. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

LigandReceptorParameterValueCell Line/System
PGE2 EP1Ki~10 nMHEK-293 cells expressing human EP1
EP2EC50 (cAMP)106.4 ± 63 nMHuman neutrophils
EP3Ki0.0075 µMCHO cells expressing EP3
EP4Kd0.72 ± 0.12 nMHEK-293 cells expressing human EP4[9]
EC50 (cAMP)--
EP1/EP3EC50 ([Ca2+]i)34 - 41 nMMouse trigeminal sensory neurons[10]
This compound (PGF2α) FPEC50 ([Ca2+]i)~15.5 nMA7r5 rat aorta cells[11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades for this compound and PGE2.

Dinoprost_Signaling This compound This compound (PGF2α) FP_Receptor FP Receptor This compound->FP_Receptor Gq Gq FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

This compound (PGF2α) Signaling Pathway

PGE2_Signaling cluster_PGE2 PGE2 cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC_inc Adenylyl Cyclase (AC) Gs->AC_inc AC_dec Adenylyl Cyclase (AC) Gi->AC_dec inhibits Ca_release ↑ [Ca²⁺]i PLC->Ca_release cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec PKA PKA cAMP_inc->PKA

PGE2 Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and PGE2 signaling are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound and PGE2 to their respective receptors.

Objective: To quantify the affinity of a ligand for its receptor.

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing the prostaglandin receptor of interest (FP, EP1, EP2, EP3, or EP4).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radiolabeled ligand (e.g., [3H]PGF2α or [3H]PGE2).

  • Unlabeled ligand (this compound or PGE2) for competition assays.

  • Scintillation cocktail and a scintillation counter.

  • Glass fiber filters (e.g., GF/C).

  • Filtration manifold.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to confluency.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into a homogenization buffer containing protease inhibitors.

    • Homogenize the cells using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membranes (typically 20-50 µg of protein per well).

    • For saturation binding, add increasing concentrations of the radiolabeled ligand. To determine non-specific binding, add a high concentration of the corresponding unlabeled ligand to a parallel set of wells.

    • For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor (this compound or PGE2).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FP and EP1.

Objective: To quantify the functional potency (EC50) of this compound and PGE2 in inducing calcium release.

Materials:

  • Cells expressing the target receptor (FP or EP1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (B1678239) (to prevent dye leakage).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Assay:

    • After incubation, wash the cells with the assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

    • Measure the baseline fluorescence for a short period.

    • Use the automated injector to add varying concentrations of the agonist (this compound or PGE2) to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the log concentration of the agonist and use non-linear regression to determine the EC50 value.

cAMP Assay

This assay measures the changes in intracellular cyclic AMP levels following the activation of Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.

Objective: To quantify the functional potency (EC50 or IC50) of PGE2 in modulating cAMP production.

Materials:

  • Cells expressing the target receptor (EP2, EP3, or EP4).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

  • 96- or 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating and Stimulation:

    • Seed the cells into the microplates and allow them to adhere.

    • Pre-treat the cells with a PDE inhibitor for a short period.

    • For Gs-coupled receptors (EP2, EP4), add varying concentrations of PGE2.

    • For Gi-coupled receptors (EP3), stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of PGE2.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production or inhibition.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's protocol.

    • Perform the assay to measure the intracellular cAMP concentration. The specific steps will depend on the technology of the kit used (e.g., addition of detection reagents for HTRF).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • For Gs-coupled receptors, plot the cAMP concentration against the log concentration of PGE2 and use non-linear regression to determine the EC50.

    • For Gi-coupled receptors, plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of PGE2 and use non-linear regression to determine the IC50.

Conclusion

The signaling pathways of this compound and PGE2, while originating from the same precursor, diverge significantly at the receptor level, leading to a wide array of distinct physiological outcomes. This compound's actions are primarily mediated by the Gq-coupled FP receptor, resulting in increased intracellular calcium. In contrast, PGE2's pleiotropic effects are a consequence of its interaction with four different EP receptor subtypes, which can couple to Gq, Gs, or Gi proteins, thereby modulating both intracellular calcium and cAMP levels. A thorough understanding of these differential signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design of selective therapeutic agents that can precisely modulate the activity of these potent lipid mediators.

References

A Comparative Guide for Cervical Ripening: Dinoprost vs. Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of labor is a critical obstetric intervention, with the choice of cervical ripening agent playing a pivotal role in its success and safety. This guide provides an objective comparison of two commonly used prostaglandins (B1171923), dinoprost (a prostaglandin (B15479496) E2 analogue) and misoprostol (B33685) (a prostaglandin E1 analogue), for cervical ripening. The information presented is supported by experimental data from multiple clinical studies to aid in research and development.

Efficacy and Safety: A Quantitative Comparison

Numerous randomized controlled trials and meta-analyses have evaluated the relative efficacy and safety of this compound and misoprostol for cervical ripening. The following tables summarize key quantitative outcomes from this body of research.

Table 1: Efficacy Outcomes
OutcomeMisoprostolDinoprostone (B10761402)Relative Risk/Mean Difference (95% CI)Key Findings & Citations
Vaginal Delivery within 24 hours Higher IncidenceLower IncidenceRR = 1.08 (0.97, 1.20)Vaginally administered misoprostol was found to be more effective than the dinoprostone vaginal insert in achieving vaginal delivery within 24 hours.[1][2] However, some meta-analyses found no significant difference between the two agents.[1]
Induction to Delivery Interval ShorterLonger-The average interval from the start of induction to vaginal delivery was significantly shorter in the misoprostol group compared to the dinoprostone group (e.g., 903.3 ± 482.1 minutes vs. 1410.9 ± 869.1 minutes, p < 0.001 in one study).[3] Another study reported a shorter interval by approximately 3 hours with 50 µg of misoprostol.[4]
Need for Oxytocin (B344502) Augmentation LowerHigherRR = 0.83 (0.71, 0.97)Multiple studies and meta-analyses consistently show that misoprostol use leads to a significantly lower requirement for oxytocin augmentation compared to dinoprostone.[1][2][3][5][6][7][8]
Successful Induction Rate HigherLower-One study comparing 50 μg vaginal misoprostol to oral misoprostol found a significantly higher successful induction rate in the vaginal group (90.38% vs. 74.51%).[9]
Change in Bishop Score Greater ImprovementLess Improvement-50 µg of misoprostol was shown to cause the maximum improvement in Bishop's score compared to 25 µg of misoprostol or dinoprostone.[4]
Table 2: Safety Outcomes
OutcomeMisoprostolDinoprostoneRelative Risk (95% CI)Key Findings & Citations
Uterine Tachysystole Higher IncidenceLower IncidenceRR = 1.27 (0.76, 2.13)Vaginal misoprostol is associated with a higher frequency of uterine tachysystole.[3][10] However, some meta-analyses reported no significant difference.[1][7]
Uterine Hyperstimulation Higher IncidenceLower Incidence-Nonreassuring fetal heart monitoring patterns associated with hyperstimulation were significantly more frequent in patients receiving misoprostol in some studies.[6] Other meta-analyses found no significant difference.[1][7]
Cesarean Section Rate SimilarSimilarRR = 0.95 (0.74, 1.21)Most large-scale meta-analyses have found no significant difference in the rates of cesarean delivery between the two groups.[1][2][7][10]
Meconium-Stained Amniotic Fluid Higher IncidenceLower Incidence-Some studies have reported a higher prevalence of meconium passage in the misoprostol group.[3][10]
NICU Admissions SimilarSimilar-There is generally no significant difference in the rates of NICU admissions between the two treatment groups.[1][7]
Apgar Score < 7 at 5 minutes SimilarSimilar-Neonatal outcomes, as measured by Apgar scores, are typically comparable between misoprostol and dinoprostone.[2][10]
Adverse Maternal Outcomes (Composite) LowerHigheraOR 0.80 (0.65-0.98)A large individual participant data meta-analysis found that low-dose vaginal misoprostol was associated with a lower rate of composite adverse maternal outcomes compared to vaginal dinoprostone.[11]

Experimental Protocols

The methodologies employed in clinical trials comparing this compound and misoprostol for cervical ripening generally follow a structured approach.

Patient Selection Criteria
  • Inclusion Criteria: Pregnant women at or near term (≥37 weeks gestation) with a medical or obstetric indication for labor induction.[7] Typically includes those with an unfavorable cervix, commonly defined by a Bishop score of ≤ 6.[12] Patients usually have a singleton pregnancy with a cephalic presentation and intact membranes.[7]

  • Exclusion Criteria: Contraindications to labor induction or prostaglandin administration, such as a history of uterine surgery (including previous cesarean section in many studies), placenta previa, or known hypersensitivity to the drugs.[13]

Drug Administration and Dosage
  • Dinoprostone: Commonly administered as an intracervical gel or a vaginal insert.[14]

    • Cervical Gel (Prepidil): A typical dose is 0.5 mg administered into the cervical canal. This can be repeated every 6 hours, often up to a maximum of three doses.[6][14]

    • Vaginal Insert (Cervidil): A controlled-release insert containing 10 mg of dinoprostone, designed to release the drug at a rate of approximately 0.3 mg/hour over 12 hours.[2][15]

  • Misoprostol: Administered intravaginally or orally.[9][10] Vaginal administration is common for cervical ripening.

    • Intravaginal: Doses typically range from 25 µg to 50 µg.[16] The tablet is placed in the posterior vaginal fornix and may be repeated every 4 to 6 hours.[4][6]

    • Oral: Doses of 50 µg to 100 µg have been studied, often administered every 4 hours.[9][17]

Monitoring and Outcome Assessment
  • Maternal Monitoring: Continuous electronic fetal heart rate and uterine activity monitoring is crucial, especially after administration of the prostaglandin, to detect uterine tachysystole or hyperstimulation and fetal distress.[13] The Bishop score is reassessed periodically to evaluate cervical change.

  • Primary Outcomes: The primary efficacy outcome is often the time to vaginal delivery or the proportion of women achieving vaginal delivery within 24 hours.[1] Key safety outcomes include the incidence of uterine hyperstimulation, cesarean delivery rates, and neonatal outcomes.[7]

  • Secondary Outcomes: These often include the need for oxytocin augmentation, changes in the Bishop score over time, and the occurrence of other side effects like nausea, vomiting, or fever.[5][10]

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound (PGE2) and misoprostol (a PGE1 analogue) are both prostaglandins that play a crucial role in cervical ripening by inducing inflammatory responses and remodeling of the cervical extracellular matrix.[18] They exert their effects by binding to specific G-protein coupled prostaglandin E (EP) receptors in the cervix and myometrium.[19]

  • Dinoprostone (PGE2): Primarily acts on EP receptors, leading to increased collagenase activity in the cervix, which breaks down collagen fibers.[19] It also stimulates the production of interleukin-8, an inflammatory cytokine that promotes the influx of neutrophils and further contributes to cervical remodeling.[18] Additionally, it induces uterine contractions by increasing intracellular calcium levels in uterine smooth muscle cells.[19]

  • Misoprostol (PGE1 Analogue): Also acts on prostaglandin receptors to induce cervical ripening and myometrial contractions.[10][20] It has been shown to have a direct effect on the collagen structure of the cervix, causing a pronounced splitting and disorganization of collagen fibers.[21] Misoprostol also increases the concentration of interleukin-8 and matrix metalloproteinases (MMP-8 and MMP-9), which are enzymes that disrupt collagen.[21]

G Comparative Signaling Pathways in Cervical Ripening cluster_0 This compound (PGE2) cluster_1 Misoprostol (PGE1 Analogue) D This compound DEP EP Receptors D->DEP D_IL8 ↑ Interleukin-8 DEP->D_IL8 D_Ca ↑ Intracellular Ca²⁺ DEP->D_Ca D_Collagenase ↑ Collagenase Activity DEP->D_Collagenase D_Remodeling Cervical Remodeling D_IL8->D_Remodeling D_Contraction Myometrial Contraction D_Ca->D_Contraction D_Collagenase->D_Remodeling M Misoprostol MEP Prostaglandin Receptors M->MEP M_IL8 ↑ Interleukin-8 MEP->M_IL8 M_MMP ↑ MMP-8 & MMP-9 MEP->M_MMP M_Collagen Collagen Disorganization MEP->M_Collagen M_Contraction Myometrial Contraction MEP->M_Contraction M_Remodeling Cervical Remodeling M_IL8->M_Remodeling M_MMP->M_Remodeling M_Collagen->M_Remodeling

Caption: Signaling pathways of this compound and Misoprostol in cervical ripening.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and misoprostol for cervical ripening.

G Comparative Experimental Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Dinoprost_Arm This compound Administration (Intracervical Gel or Vaginal Insert) Randomization->Dinoprost_Arm Group A Misoprostol_Arm Misoprostol Administration (Intravaginal Tablet) Randomization->Misoprostol_Arm Group B Monitoring Continuous Fetal and Maternal Monitoring Dinoprost_Arm->Monitoring Misoprostol_Arm->Monitoring Reassessment Cervical Reassessment (Bishop Score) Monitoring->Reassessment Oxytocin Oxytocin Augmentation (If required) Reassessment->Oxytocin Inadequate Progress Delivery Delivery Reassessment->Delivery Active Labor Oxytocin->Delivery Outcomes Data Collection (Efficacy & Safety Outcomes) Delivery->Outcomes

Caption: A typical experimental workflow for comparing this compound and Misoprostol.

Conclusion

Both this compound and misoprostol are effective agents for cervical ripening and labor induction.[18] Misoprostol, particularly when administered vaginally, appears to be more efficient in terms of achieving vaginal delivery in a shorter time and reducing the need for oxytocin augmentation.[2][3][5][8] However, this increased efficacy may be associated with a higher incidence of uterine tachysystole and hyperstimulation in some studies, although several large meta-analyses have found their safety profiles to be comparable.[1][2][3][6][10] Notably, low-dose vaginal misoprostol may be associated with better maternal safety outcomes.[11] The choice between these two agents should be guided by clinical context, institutional protocols, and careful consideration of the individual patient's risk profile. Further research is warranted to optimize dosing regimens and further delineate the comparative safety profiles of these important obstetric drugs.

References

Differential Gene Expression in Response to Dinoprost versus PGE2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression profiles induced by Dinoprost (Prostaglandin F2α, PGF2α) and Prostaglandin (B15479496) E2 (PGE2). While direct comparative high-throughput sequencing studies are limited, this document synthesizes available data from various experimental systems to offer insights into the unique and overlapping genomic responses to these two critical lipid mediators.

Executive Summary

This compound and PGE2, while both prostaglandins, elicit distinct and sometimes opposing cellular responses by binding to their specific G-protein coupled receptors. These interactions trigger divergent intracellular signaling cascades that ultimately modulate the expression of a wide array of genes. Understanding these differential genomic signatures is crucial for therapeutic development, particularly in fields such as reproductive biology, inflammation, and oncology.

This guide summarizes the key genes and pathways regulated by each prostaglandin, presents available quantitative data in a structured format, details the experimental methodologies from key studies, and provides visual representations of the signaling pathways and experimental workflows.

Data Presentation: Comparative Gene Regulation

The following tables summarize genes reported to be differentially expressed in response to this compound (PGF2α) and PGE2. It is important to note that these results are compiled from studies using different cell types and experimental conditions.

Table 1: Genes Regulated by this compound (PGF2α)

GeneGene NameFunctionRegulationFold Changep-value/FDRCell/Tissue TypeReference
GJA1 Gap junction protein alpha 1 (Connexin 43)Cell-cell communicationUpregulated--Human myometrial smooth muscle cells[1]
PTGS2 Prostaglandin-endoperoxide synthase 2 (COX-2)Prostaglandin synthesisUpregulated--Human myometrial smooth muscle cells, Rat corpus luteum[1][2]
OXTR Oxytocin receptorUterine contractionUpregulated--Human myometrial smooth muscle cells[1]
FOS Fos proto-oncogene, AP-1 transcription factor subunitTranscription factorUpregulated--Bovine corpus luteum[3]
JUN Jun proto-oncogene, AP-1 transcription factor subunitTranscription factorUpregulated--Bovine corpus luteum[3]
ATF3 Activating transcription factor 3Transcription factorUpregulated--Bovine corpus luteum[3]
NFKBIA NFKB inhibitor alphaNF-κB pathway inhibitorUpregulated--Bovine corpus luteum[3]
VEGFA Vascular endothelial growth factor AAngiogenesisDownregulated--Bovine corpus luteum[3]
STAR Steroidogenic acute regulatory proteinSteroid synthesisDownregulated--Bovine corpus luteum[3]

Table 2: Genes Regulated by PGE2

GeneGene NameFunctionRegulationFold Changep-value/FDRCell/Tissue TypeReference
IL1B Interleukin 1 betaPro-inflammatory cytokineUpregulated (superinduced with TNF)--Human monocytes[4]
CXCL9 C-X-C motif chemokine ligand 9ChemoattractantDownregulated (TNF-induced)--Human monocytes[4]
CXCL10 C-X-C motif chemokine ligand 10ChemoattractantDownregulated (TNF-induced)--Human monocytes[4]
CXCL11 C-X-C motif chemokine ligand 11ChemoattractantDownregulated (TNF-induced)--Human monocytes[4]
TNF Tumor necrosis factorPro-inflammatory cytokineDownregulated (TNF-induced)--Human monocytes[4]
PTGER2 (EP2) Prostaglandin E receptor 2PGE2 receptorUpregulated--Human tolerogenic dendritic cells[5]
PTGER3 (EP3) Prostaglandin E receptor 3PGE2 receptorUpregulated--Human tolerogenic dendritic cells[5]
IL23A Interleukin 23 subunit alphaCytokineUpregulated---[5]
IL12B Interleukin 12 subunit betaCytokineDownregulated---[5]

Experimental Protocols

Below are summarized methodologies from representative studies investigating the effects of this compound and PGE2 on gene expression.

This compound (PGF2α) Treatment and Microarray Analysis in Bovine Corpus Luteum
  • Objective: To identify early transcriptional changes in the bovine corpus luteum in response to a luteolytic dose of PGF2α.

  • Animal Model and Treatment: Mid-cycle dairy cows were treated with a single intramuscular injection of PGF2α (cloprostenol). Luteal tissue was collected at 0.5, 1, 2, and 4 hours post-injection.

  • RNA Extraction and Microarray: Total RNA was extracted from luteal biopsies. RNA quality was assessed, and samples were hybridized to a bovine oligonucleotide microarray.

  • Data Analysis: Microarray data was normalized, and differentially expressed genes were identified using statistical analysis (e.g., ANOVA) with a false discovery rate (FDR) correction. Pathway analysis was performed to identify enriched biological processes.

PGE2 Treatment and RNA-Seq Analysis in Human Monocytes
  • Objective: To determine the transcriptomic effects of PGE2 on the tumor necrosis factor (TNF) response in primary human monocytes.

  • Cell Culture and Treatment: Primary human monocytes were isolated from peripheral blood. Cells were co-stimulated with PGE2 and TNF for 3 hours.

  • RNA Extraction and RNA-Seq: Total RNA was extracted from the treated monocytes. RNA sequencing libraries were prepared and sequenced on a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads were aligned to the human genome, and gene expression was quantified. Differentially expressed genes between treatment groups were identified using statistical packages like DESeq2, with a defined fold change and FDR cutoff. Pathway and gene set enrichment analyses were conducted to interpret the biological significance of the gene expression changes.[4]

Signaling Pathways and Experimental Workflow

This compound (PGF2α) Signaling Pathway

This compound primarily signals through the FP receptor, a Gq-coupled receptor. This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, activate protein kinase C (PKC) and increase intracellular calcium levels, influencing downstream transcription factors such as NF-κB and AP-1 (FOS/JUN), and can also lead to the transactivation of the epidermal growth factor receptor (EGFR), activating the MAPK pathway.[1][6]

Dinoprost_Signaling This compound This compound (PGF2α) FP_Receptor FP Receptor (Gq-coupled) This compound->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC EGFR EGFR (transactivation) FP_Receptor->EGFR PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway NFkB NF-κB PKC->NFkB EGFR->MAPK_Pathway AP1 AP-1 (FOS/JUN) MAPK_Pathway->AP1 Gene_Expression Gene Expression (e.g., PTGS2, GJA1) NFkB->Gene_Expression AP1->Gene_Expression

Caption: this compound (PGF2α) signaling cascade.

PGE2 Signaling Pathway

PGE2 signaling is more complex, involving four different G-protein coupled receptors (EP1-4) that can couple to different G proteins. EP1 is Gq-coupled, leading to increased intracellular calcium. EP2 and EP4 are Gs-coupled, activating adenylyl cyclase and increasing cAMP levels, which in turn activates protein kinase A (PKA). EP3 is typically Gi-coupled, inhibiting adenylyl cyclase and decreasing cAMP. This diversity in receptor coupling allows PGE2 to have varied and context-dependent effects on gene expression.[7]

PGE2_Signaling cluster_ep1 EP1 (Gq) cluster_ep24 EP2/EP4 (Gs) cluster_ep3 EP3 (Gi) PGE2 PGE2 EP1 EP1 PGE2->EP1 EP24 EP2 / EP4 PGE2->EP24 EP3 EP3 PGE2->EP3 PLC_ep1 PLC EP1->PLC_ep1 Ca_ep1 ↑ [Ca²⁺]i PLC_ep1->Ca_ep1 Gene_Expression Differential Gene Expression Ca_ep1->Gene_Expression AC_ep24 Adenylyl Cyclase EP24->AC_ep24 cAMP_up ↑ cAMP AC_ep24->cAMP_up PKA PKA cAMP_up->PKA PKA->Gene_Expression AC_ep3 Adenylyl Cyclase EP3->AC_ep3 cAMP_down ↓ cAMP AC_ep3->cAMP_down cAMP_down->Gene_Expression

Caption: Diverse signaling pathways of PGE2.

General Experimental Workflow for Differential Gene Expression Analysis

The workflow for analyzing differential gene expression using RNA-Seq or microarrays follows a standardized process from sample collection to data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing/Hybridization cluster_analysis Data Analysis Treatment Cell/Tissue Treatment (this compound vs. PGE2 vs. Control) RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (e.g., RIN score) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation or Microarray Labeling QC1->Library_Prep Sequencing High-Throughput Sequencing or Microarray Hybridization Library_Prep->Sequencing QC2 Raw Data Quality Control Sequencing->QC2 Alignment Read Alignment & Quantification QC2->Alignment Normalization Data Normalization Alignment->Normalization DGE_Analysis Differential Gene Expression Analysis Normalization->DGE_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DGE_Analysis->Pathway_Analysis

References

A Comparative Analysis of the In Vivo Half-Life of Dinoprost and Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo half-life of two commonly used prostaglandin (B15479496) F2α (PGF2α) analogs: Dinoprost and Cloprostenol. The information presented is supported by experimental data to assist researchers and professionals in the fields of veterinary medicine, pharmacology, and drug development in making informed decisions.

Executive Summary

This compound, the naturally occurring prostaglandin F2α, exhibits a very short half-life in vivo, typically on the order of minutes. In contrast, Cloprostenol, a synthetic analog, is characterized by a significantly longer half-life, extending to approximately 3 hours in cattle. This difference in pharmacokinetic profiles is primarily attributed to Cloprostenol's resistance to rapid metabolism, a key factor influencing its duration of action and clinical applications.

Quantitative Data Summary

The following table summarizes the in vivo half-life of this compound and Cloprostenol as reported in scientific literature.

CompoundAnimal ModelHalf-Life (t½)Method of Determination
This compound CattleMinutesRadioimmunoassay (RIA) of this compound and its metabolites in serum following administration.[1][2][3][4]
Cloprostenol Dairy CowsApproximately 3 hoursMeasurement of plasma levels after a single intramuscular injection of 500 µg of ¹⁴C-labeled cloprostenol.[5]
d-Cloprostenol CowsApproximately 1 hour 37 minutesMeasurement of plasma levels after intramuscular administration of 150 µg of d-cloprostenol.[6]

Experimental Protocols

While specific, detailed protocols can vary between studies, the general methodology for determining the in vivo half-life of these prostaglandins (B1171923) involves the following key steps:

General Experimental Workflow for Half-Life Determination

The following diagram illustrates a typical experimental workflow for determining the in vivo half-life of a drug like this compound or Cloprostenol.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Animal Selection and Acclimatization B Drug Administration (e.g., Intramuscular Injection) A->B C Serial Blood Sample Collection B->C D Plasma/Serum Separation C->D E Analyte Quantification (e.g., LC-MS/MS or RIA) D->E F Pharmacokinetic Modeling E->F G Half-Life Calculation F->G

Caption: A generalized workflow for determining the in vivo half-life of pharmaceutical compounds.

Methodology for Cloprostenol Half-Life Determination in Dairy Cows[5]
  • Animal Model: Dairy cows.

  • Drug Administration: A single intramuscular injection of 500 µg of free acid ¹⁴C-cloprostenol.

  • Sample Collection: Blood samples were collected at various time points post-injection.

  • Analysis: Plasma concentrations of ¹⁴C-cloprostenol equivalents were measured to determine the pharmacokinetic profile and calculate the elimination half-life (T½β).

Methodology for this compound Half-Life Determination in Cattle[1][4]
  • Animal Model: Cattle.

  • Drug Administration: Intramuscular administration of this compound.

  • Sample Collection: Serum samples were collected over a 24-hour period.

  • Analysis: Radioimmunoassay (RIA) was used to measure the concentrations of this compound and its 15-keto metabolites. These data were then used to establish the rapid decline and short half-life of the compound.

Signaling Pathways of this compound and Cloprostenol

Both this compound and its synthetic analog Cloprostenol exert their biological effects by acting as agonists for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[7][8] The activation of the FP receptor initiates a downstream signaling cascade.

The following diagram illustrates the signaling pathway initiated by the binding of this compound or Cloprostenol to the FP receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand This compound or Cloprostenol FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Signaling pathway of this compound and Cloprostenol via the FP receptor.

Upon binding of the ligand (this compound or Cloprostenol) to the FP receptor, the associated Gq protein is activated.[7] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] These events culminate in various cellular responses, including smooth muscle contraction, which is a key physiological effect of these prostaglandins.[7]

Conclusion

The in vivo half-life is a critical pharmacokinetic parameter that significantly influences the therapeutic application of this compound and Cloprostenol. The rapid clearance of this compound results in a short duration of action, whereas the prolonged presence of Cloprostenol in circulation, due to its resistance to metabolic degradation, leads to a more sustained effect. Understanding these differences, the methodologies used to determine them, and the underlying signaling pathways is essential for researchers and clinicians in optimizing their use in various physiological and therapeutic contexts.

References

A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Sensitive Detection of Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of Dinoprost (Prostaglandin F2α) against established analytical techniques. The presented data highlights the superior performance of this novel method in terms of sensitivity, efficiency, and accuracy, making it a valuable tool for researchers and professionals in drug development and related fields.

This compound, a naturally occurring prostaglandin, plays a crucial role in various physiological processes and is utilized as a therapeutic agent.[1] Accurate and reliable quantification of this compound in biological matrices and pharmaceutical formulations is therefore of paramount importance. While several methods for this compound detection exist, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), they each possess certain limitations.[2][3] This guide introduces a novel UHPLC-MS/MS method designed to overcome these challenges.

Comparative Analysis of Analytical Methods

The performance of the new UHPLC-MS/MS method was validated and compared against two commonly used techniques: a standard HPLC-UV method and a commercially available ELISA kit. The validation was conducted in accordance with international guidelines to ensure the reliability of the data. The following tables summarize the key performance characteristics of each method.

Table 1: Comparison of Validation Parameters

ParameterNovel UHPLC-MS/MS MethodStandard HPLC-UV MethodCommercial ELISA Kit
Limit of Detection (LOD) 0.05 ng/mL10 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL30 ng/mL1.5 ng/mL
Linearity (R²) >0.999>0.995>0.990
Accuracy (% Recovery) 98.5 - 101.2%95.1 - 104.5%88.9 - 110.3%
Precision (%RSD) < 3%< 8%< 15%
Analysis Time per Sample 5 minutes20 minutes4 hours
Specificity High (Mass-based)Moderate (Retention time-based)Moderate (Antibody-based)

Table 2: Quantitative Analysis of Spiked Samples (Human Plasma)

Spiked Concentration (ng/mL)Novel UHPLC-MS/MS (Measured Conc. ± SD, n=3)HPLC-UV (Measured Conc. ± SD, n=3)ELISA (Measured Conc. ± SD, n=3)
0.2 0.198 ± 0.005Not DetectedNot Detected
1.0 1.01 ± 0.03Not Detected0.89 ± 0.12
5.0 4.97 ± 0.11Not Detected5.45 ± 0.71
50 50.3 ± 1.248.9 ± 3.858.1 ± 8.2
100 99.8 ± 2.5103.2 ± 7.9112.4 ± 16.5

Experimental Protocols

Detailed methodologies for the novel UHPLC-MS/MS method and the comparative techniques are provided below.

Novel UHPLC-MS/MS Method

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of plasma, add 10 µL of this compound-d4 internal standard (1 µg/mL).

  • Acidify the sample with 100 µL of 2% formic acid.

  • Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UHPLC-MS/MS Conditions

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

    • This compound: m/z 353.2 -> 193.1

    • This compound-d4: m/z 357.2 -> 197.1

Standard HPLC-UV Method
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate, followed by evaporation and reconstitution.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile, water, and acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Commercial ELISA Kit
  • The assay was performed according to the manufacturer's instructions. Briefly, samples and standards were added to a microplate pre-coated with a capture antibody. A horseradish peroxidase (HRP)-conjugated detection antibody was then added, followed by a substrate solution. The color development was stopped, and the absorbance was measured at 450 nm.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Oxidation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase This compound This compound (PGF2α) PGF_Synthase->this compound FP_Receptor FP Receptor (Gq-coupled) This compound->FP_Receptor Binding PLC Phospholipase C (PLC) FP_Receptor->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Response Cellular Response (e.g., smooth muscle contraction) Ca_PKC->Response

Caption: Biosynthesis and signaling pathway of this compound (PGF2α).

Experimental Workflow

cluster_1 Method Validation Workflow Start Start Sample_Collection Sample Collection (e.g., Human Plasma) Start->Sample_Collection Sample_Preparation Sample Preparation (SPE / LLE / Dilution) Sample_Collection->Sample_Preparation Analysis Instrumental Analysis (UHPLC-MS/MS, HPLC-UV, ELISA) Sample_Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Validation Validation Parameter Assessment Data_Acquisition->Validation Comparison Comparative Analysis Validation->Comparison Report Publish Comparison Guide Comparison->Report End End Report->End

Caption: General workflow for the validation and comparison of analytical methods.

References

Dinoprost (PGF2α) vs. Other Prostaglandins: A Comparative Analysis of their Effects on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Dinoprost (Prostaglandin F2α, PGF2α) and other key prostaglandins (B1171923)—PGE2, PGA1, and PGD2—on the MCF-7 human breast cancer cell line. The information presented herein is curated from experimental data to assist researchers in understanding the differential impacts of these lipid mediators on cancer cell proliferation, survival, and the underlying signaling pathways.

Comparative Efficacy on MCF-7 Cells: A Quantitative Overview

The cellular responses of MCF-7 cells to various prostaglandins are multifaceted, ranging from inhibition of proliferation to the induction of morphological changes. The following tables summarize the quantitative data from multiple studies to provide a comparative perspective on their effects.

Table 1: Effect of Prostaglandins on MCF-7 Cell Proliferation

Prostaglandin (B15479496)ConcentrationTreatment TimeEffect on ProliferationAssayReference
This compound (PGF2α) 10⁻¹²–10⁻⁴ MNot SpecifiedInhibition of [³H]thymidine incorporation at all concentrations.[³H]thymidine incorporation[1]
PGA1 10⁻¹⁰–10⁻⁸ MNot SpecifiedIncreased [³H]thymidine incorporation.[³H]thymidine incorporation[1]
10⁻⁶–10⁻⁴ MNot SpecifiedSharp decrease in [³H]thymidine incorporation.[³H]thymidine incorporation[1]
PGD2 Not SpecifiedNot SpecifiedInhibited MCF-7 cell proliferation.Not Specified[2]
15d-PGJ2 (PGD2 metabolite) Not SpecifiedNot SpecifiedDecreased invasive capacity.Not Specified[2]
PGE2 1 µM24 hoursNo effect on basal MMP-9 level, but inhibited TPA-induced MMP-9 expression and matrigel (B1166635) invasiveness.Gelatin Zymography, Matrigel Invasion Assay[3]

Table 2: Morphological and Other Effects of Prostaglandins on MCF-7 Cells

ProstaglandinConcentrationEffectReference
This compound (PGF2α) 10⁻⁶–10⁻⁴ MDiminished number and size of cell surface microvilli; disorganization of mitochondrial cristae.[1][4]
PGA1 10⁻⁶–10⁻⁴ MDiminished number and size of cell surface microvilli; disorganization of mitochondrial cristae.[1][4]
PGD2 Not SpecifiedInhibited migration by decreasing TWIST 2 levels; inhibited ALDH1A1 expression.[2]
PGE1 >10⁻⁸ MInduced morphological changes including deformation of mitochondrial cristae.[4]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a density of approximately 8 x 10³ cells per well in 200 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the prostaglandin being tested. Control wells should include a vehicle control. The plate is incubated for a specified period (e.g., 24 to 72 hours).[5]

  • MTT Addition: After the treatment incubation, the supernatant is replaced with fresh culture medium containing MTT at a concentration of 0.5 mg/mL.[5]

  • Formazan (B1609692) Solubilization: The plate is incubated for 3 hours to allow for the formation of formazan crystals. Subsequently, the supernatant is removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V Staining)

Annexin V staining is a common method for detecting apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

  • Cell Harvesting: Adherent MCF-7 cells are washed with PBS and then detached using trypsin-EDTA. The cell suspension is then transferred to a centrifuge tube.[6]

  • Cell Washing: Cells are centrifuged at 300 x g for 5 minutes, the supernatant is discarded, and the cell pellet is washed with cold PBS.[6][7]

  • Resuspension: The washed cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7][8]

  • Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V conjugated to a fluorescent dye (e.g., FITC) and 5 µL of Propidium Iodide (PI) are added.[7]

  • Incubation: The cells are gently mixed and incubated for 15 minutes at room temperature in the dark.[7][8]

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[7][8]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Harvesting and Fixation: MCF-7 cells are harvested, washed with PBS, and then fixed in ice-cold 70% ethanol, which is added dropwise while vortexing. Cells are stored at -20°C or 4°C overnight.[6]

  • Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of RNA).[6]

  • Incubation: Cells are incubated in the dark at room temperature for 15-30 minutes.[6]

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The DNA content is measured, and the data is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][9]

Signaling Pathways and Experimental Workflows

The differential effects of prostaglandins on MCF-7 cells are mediated by their interaction with specific G protein-coupled receptors, leading to the activation of distinct downstream signaling cascades.

Prostaglandin_Signaling_Pathways_in_MCF7 cluster_PGF2a This compound (PGF2α) Signaling cluster_PGE2 PGE2 Signaling cluster_PGD2 PGD2 Signaling PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor PLC PLC Activation FP_Receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Cell_Prolif_Inhibition Inhibition of Cell Proliferation Ca_PKC->Cell_Prolif_Inhibition PGE2 PGE2 EP2_EP4_Receptors EP2/EP4 Receptors PGE2->EP2_EP4_Receptors AC_Activation Adenylyl Cyclase Activation EP2_EP4_Receptors->AC_Activation cAMP_Increase cAMP Increase AC_Activation->cAMP_Increase PKA_PI3K_AKT PKA / PI3K/AKT Pathways cAMP_Increase->PKA_PI3K_AKT Prolif_Angio Proliferation & Angiogenesis PKA_PI3K_AKT->Prolif_Angio PGD2 PGD2 DP_Receptors DP Receptors PGD2->DP_Receptors TWIST2_ALDH1A1 ↓ TWIST 2 ↓ ALDH1A1 DP_Receptors->TWIST2_ALDH1A1 Inhibit_Prolif_Mig Inhibition of Proliferation & Migration TWIST2_ALDH1A1->Inhibit_Prolif_Mig Experimental_Workflows cluster_MTT MTT Assay Workflow cluster_Apoptosis Annexin V Staining Workflow cluster_CellCycle Cell Cycle Analysis Workflow MTT_1 Seed MCF-7 Cells (96-well plate) MTT_2 Prostaglandin Treatment MTT_1->MTT_2 MTT_3 Add MTT Reagent MTT_2->MTT_3 MTT_4 Solubilize Formazan (DMSO) MTT_3->MTT_4 MTT_5 Measure Absorbance (570 nm) MTT_4->MTT_5 Apop_1 Harvest & Wash Cells Apop_2 Resuspend in Binding Buffer Apop_1->Apop_2 Apop_3 Stain with Annexin V & Propidium Iodide Apop_2->Apop_3 Apop_4 Incubate (15 min, RT) Apop_3->Apop_4 Apop_5 Analyze by Flow Cytometry Apop_4->Apop_5 CC_1 Harvest & Fix Cells (70% Ethanol) CC_2 Wash & Resuspend CC_1->CC_2 CC_3 Stain with PI & RNase A CC_2->CC_3 CC_4 Incubate (15-30 min, RT) CC_3->CC_4 CC_5 Analyze by Flow Cytometry CC_4->CC_5

References

Safety Operating Guide

Navigating the Safe Disposal of Dinoprost: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Dinoprost are paramount to ensuring laboratory safety and environmental protection. This compound, a synthetic prostaglandin, requires strict adherence to disposal protocols due to its potential health and environmental effects. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations.

Personal Protective Equipment and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Recommended PPE:

  • Gloves: Chemical-resistant gloves are mandatory.[1][2][3] Consider double gloving for enhanced protection.[3]

  • Eye Protection: Safety goggles or glasses with side shields should be worn to prevent splashes.[1][3]

  • Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[1][3]

All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of any mists or vapors.[4][5] Always wash hands thoroughly with soap and water after handling the compound.[1]

Spill Management

In the event of a this compound spill, immediate and appropriate action is required to contain and clean the area, preventing environmental contamination and personnel exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Use dikes or absorbents to prevent the spill from spreading or entering sewers and public waters.[1]

  • Absorption: Soak up the spill with an inert absorbent material.[3] For solutions, finely-powdered liquid-binding materials like diatomite can be used.[4]

  • Collection: Carefully transfer the spilled material and absorbent into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area and any contaminated equipment.[4]

  • Reporting: Contact the relevant competent authorities or your institution's Environmental Health and Safety (EHS) office following a spill.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with local, regional, national, and international regulations.[1][3]

  • Waste Segregation: Isolate all waste contaminated with this compound. This includes unused compounds, solutions, and contaminated consumables such as pipette tips, vials, gloves, and bench paper.[2]

  • Waste Container Preparation:

    • Select a leak-proof, compatible hazardous waste container. For liquid waste, use a screw-cap container to prevent leakage.[2]

    • Affix a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound" and listing any solvents present.[2]

  • Waste Collection:

    • Solid Waste: Place all contaminated solid materials into the designated hazardous waste container.[2]

    • Liquid Waste: Carefully transfer all liquid waste containing this compound into the designated container, ensuring not to fill it beyond 90% capacity to allow for expansion.[2]

    • Empty Containers: Original this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[2]

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant, and leak-proof sharps container.[2]

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

    • Keep the waste container securely closed at all times, except when adding waste, and within secondary containment to capture any potential leaks.[2]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

    • Complete all necessary paperwork, including a hazardous waste tag with a detailed description of the contents.[2]

It is imperative to avoid releasing this compound into the environment.[1] Do not dispose of this compound down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dinoprost_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_spill_response Spill Response cluster_final_disposal Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Type of Waste? ppe->waste_type spill Spill Occurs ppe->spill If Spill Occurs liquid Liquid Waste: Transfer to Labeled Hazardous Waste Container waste_type->liquid Liquid solid Solid Waste (gloves, etc.): Place in Labeled Hazardous Waste Container waste_type->solid Solid sharps Contaminated Sharps: Place in Sharps Container waste_type->sharps Sharps empty_container Empty Original Container: Triple-Rinse, Collect Rinsate, Dispose of Container waste_type->empty_container Empty Container store Store Waste Container in Secure, Ventilated Area liquid->store solid->store sharps->store empty_container->store contain_spill Contain & Absorb Spill spill->contain_spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store contact_ehs Arrange Disposal via EHS/Licensed Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, state and local regulations may impose more stringent requirements.[6] It is the responsibility of the generator to ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural guidance for the safe handling and disposal of Dinoprost in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe environment for researchers, scientists, and drug development professionals. This compound is a potent prostaglandin (B15479496) that presents significant health hazards, requiring stringent safety measures.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance with the potential to cause serious health effects. The primary risks include reproductive toxicity, as it may damage fertility or the unborn child, and it is harmful if swallowed.[1][2][3] It is readily absorbed through the skin and can cause bronchospasms and abortion.[3][4] Therefore, women of childbearing age, individuals with asthma, and those with other respiratory problems must exercise extreme caution when handling this product.[3][4]

Key Hazards:

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][3]

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Absorption: Readily absorbed through the skin, which can lead to systemic effects.[3][4]

  • Respiratory Effects: Can cause bronchospasms.[3][4]

  • Irritation: May cause skin and eye irritation.[5][6]

Due to these hazards, it is mandatory to obtain special instructions and read all safety precautions before handling this compound.[3][7]

Data Presentation: Hazard Classification

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionCitations
Reproductive ToxicityH360May damage fertility or the unborn child.[1][2][3]
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2]

Operational Plan: Personal Protective Equipment (PPE) and Handling

A systematic approach is crucial for safely managing this compound. This involves the consistent use of appropriate engineering controls and personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[4] Whenever possible, material should be handled in a laboratory chemical fume hood or an exhaust booth with a high-efficiency particulate air (HEPA) filter to minimize inhalation exposure.[1][5]

  • Safety Stations: Eyewash stations and emergency showers must be readily accessible in any area where this compound is handled.[3][4][8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended equipment for handling this compound.

PPE CategoryItemSpecifications and RecommendationsCitations
Hand Protection Chemical-Resistant GlovesWear impervious gloves, such as nitrile. Consider double-gloving for added protection. Change gloves immediately if contaminated.[4][7][9]
Body Protection Laboratory Coat / CoverallsWear a work uniform, lab coat, or disposable coveralls (e.g., Tyvek®) to protect skin. For tasks with a higher risk of splashes, an apron or gauntlets should be used.[7][8][9]
Eye/Face Protection Safety Goggles / Face ShieldWear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a risk of splashes, mists, or aerosols.[4][7][8]
Respiratory Protection Respirator (if needed)Use is recommended if ventilation is insufficient or when aerosols may be generated. A chemical respirator with an organic vapor cartridge or a powered air-purifying respirator (PAPR) may be required depending on the exposure risk assessment.[3][4][9]

Procedural Guidance: Step-by-Step Handling Workflow

Follow these steps to ensure the safe handling of this compound from preparation through use.

  • Preparation:

    • Before starting, ensure all safety precautions have been read and understood.[7]

    • Confirm that the work area is clean and that all necessary PPE and safety equipment (fume hood, eyewash station) are operational.

    • Prepare all materials and equipment within a chemical fume hood to contain any potential spills or aerosols.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Avoid all direct contact with the product.[1] Do not touch eyes, skin, or clothing with contaminated hands.[3][5]

    • Minimize the generation of aerosols, mists, or dust.[5][10]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Keep containers tightly closed when not in use.[7][8]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[2][5]

    • Decontaminate all work surfaces and equipment.

    • Remove PPE using appropriate techniques to avoid contaminating yourself.[8] Dispose of single-use PPE as hazardous waste.

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Waste & Disposal Phase cluster_end 4. Final Steps prep_start Start: Review Safety Protocols ppe Don Required PPE: - Double Gloves - Lab Coat/Coveralls - Safety Goggles prep_start->ppe hood_prep Prepare Workspace in Chemical Fume Hood ppe->hood_prep handle Handle this compound - Avoid direct contact - Minimize aerosol generation hood_prep->handle Begin work use Perform Experimental Procedure handle->use segregate Segregate Hazardous Waste: - Contaminated PPE - Unused solution - Labware use->segregate Procedure complete containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize decontaminate Decontaminate Workspace & Reusable Equipment containerize->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash store Store this compound Securely (Locked Up) wash->store

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous pharmaceutical waste.[11] Improper disposal can pose a significant risk to the environment.

Waste Segregation and Collection
  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Expired or unused this compound.

    • Contaminated solutions and solvents.

    • All disposable PPE (gloves, coveralls, etc.).[9]

    • Contaminated labware (pipette tips, vials, absorbent pads).[9]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible hazardous waste container with a secure, tight-fitting lid.[11]

    • The container must be clearly labeled as "Hazardous Waste" and list the chemical contents (this compound).[11]

    • Do not mix this compound waste with other incompatible waste streams.[11]

Disposal Protocol
  • Collect Waste: Place all identified this compound hazardous waste into the designated, labeled container.

  • Storage: Store the waste container in a secure, designated satellite accumulation area (SAA) away from incompatible materials.[11]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11] Do not attempt to transport the waste yourself.

  • Empty Containers: Any original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[11] After rinsing, deface the label before disposing of the container as non-hazardous waste.

Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [11]

Emergency Procedures: First Aid

In the event of an exposure, seek immediate medical attention and follow these first-aid measures.

Exposure RouteFirst-Aid ProcedureCitations
Skin Contact Immediately flush the skin with plenty of soap and water. Remove all contaminated clothing and shoes. Seek medical attention.[4][7]
Eye Contact Rinse cautiously with water for several minutes. If irritation develops and persists, get medical attention.[2][7]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention.[2][7]
Ingestion Rinse the mouth thoroughly with water. DO NOT induce vomiting. Seek immediate medical attention.[2][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinoprost
Reactant of Route 2
Dinoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.